An In-Depth Technical Guide to the Synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this target molecule. The proposed strategy is a multi-step sequence designed for adaptability and efficiency, drawing upon established and reliable organic chemistry transformations. This document will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols derived from analogous systems, and offer insights into potential challenges and optimization strategies. The synthesis is structured to first construct the core thieno[2,3-c]pyridine scaffold, followed by strategic functionalization to introduce the requisite fluoro and carboxylic acid moieties.
Introduction
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a privileged heterocyclic system in drug discovery. Thienopyridines are bioisosteres of quinolines and exhibit a wide range of biological activities. The specific isomer, thieno[2,3-c]pyridine, has been identified as a core component in various kinase inhibitors and other pharmacologically active molecules. The introduction of a fluorine atom at the 4-position and a carboxylic acid at the 2-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, including metabolic stability, binding affinity, and bioavailability. This guide outlines a rational and robust synthetic approach to access this valuable building block.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The carboxylic acid at the 2-position can be installed late in the synthesis via ortho-lithiation of a 4-fluorothieno[2,3-c]pyridine intermediate, a common strategy for functionalizing electron-rich thiophene rings. The fluorine atom at the 4-position can be introduced through a nucleophilic aromatic substitution (SNA r) reaction on a 4-chlorothieno[2,3-c]pyridine precursor. The 4-chloro intermediate can, in turn, be synthesized from a suitable thiophene derivative by constructing the fused pyridine ring.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Pathway and Methodologies
The forward synthesis is envisioned as a four-stage process:
Construction of the Thieno[2,3-c]pyridin-4-one Core.
Chlorination to Yield 4-Chlorothieno[2,3-c]pyridine.
Nucleophilic Fluorination to Afford 4-Fluorothieno[2,3-c]pyridine.
Regioselective Carboxylation to Obtain the Final Product.
Stage 1: Construction of the Thieno[2,3-c]pyridin-4-one Core
A versatile and widely used method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction utilizes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the purpose of this synthesis, a cyclic ketone such as N-protected 4-piperidone can be employed to directly construct the fused dihydropyridine ring, which can be subsequently oxidized. A more direct approach to the pyridinone is the cyclization of a suitably functionalized thiophene.
Conceptual Workflow for Thieno[2,3-c]pyridin-4-one Synthesis:
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a specialized heterocyclic building block. Executive Summary 4-Fluorothieno[...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a specialized heterocyclic building block.
Executive Summary
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) is a fused bicyclic heteroaromatic scaffold used primarily in medicinal chemistry.[1] It serves as a critical intermediate for the development of hypoxia-inducible factor-2α (HIF-2α) inhibitors and various kinase inhibitors.
The compound features a thieno[2,3-c]pyridine core—a bioisostere of indole and quinoline—substituted with a fluorine atom at the C4 position and a carboxylic acid at the C2 position.[2] The C4-fluorine provides metabolic stability by blocking oxidative metabolism at a typically labile site, while the C2-carboxylic acid functions as a versatile handle for amide coupling or decarboxylative functionalization.
Chemical Profile & Structural Analysis
Physicochemical Properties
The incorporation of fluorine modulates the electronic density of the pyridine ring, lowering the pKa of the conjugate acid compared to the non-fluorinated parent.
Property
Value / Description
IUPAC Name
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
CAS Number
870235-46-4
Molecular Formula
C₈H₄FNO₂S
Molecular Weight
197.19 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water
Melting Point
>200°C (Decomposition characteristic of heteroaromatic acids)
Predicted pKa (Acid)
~3.2 (Carboxylic acid)
Predicted LogP
1.8
Structural Numbering & Electronic Effects
Understanding the IUPAC numbering is critical for predicting reactivity.
The fluorine at C4 is beta to the pyridine nitrogen (N6). Unlike positions C5 or C7 (which are alpha to nitrogen and highly susceptible to nucleophilic attack), the C4 position is electronically less deficient, making the C-F bond relatively stable against nucleophilic aromatic substitution (SnAr) under mild conditions. This stability makes it an ideal "blocking group" for drug design.
Synthetic Pathways[7][8]
The most robust synthetic route utilizes a Fiesselmann Thiophene Synthesis strategy, starting from a functionalized pyridine precursor. This approach constructs the thiophene ring onto an existing pyridine core.
Retrosynthetic Analysis
The target molecule is disconnected at the thiophene ring. The key precursor is 3,5-difluoroisonicotinaldehyde .
Figure 1: Retrosynthetic logic for constructing the fluorinated thienopyridine core.
Detailed Experimental Protocol
Step 1: Cyclization to Ethyl Ester
This step involves a cascade reaction: nucleophilic aromatic substitution (SnAr) of one fluorine atom by the thiol, followed by an intramolecular aldol condensation.
Charge a reaction vessel with 3,5-difluoroisonicotinaldehyde dissolved in anhydrous DMF (0.5 M).
Add Cs₂CO₃ and stir at room temperature for 10 minutes.
Dropwise add ethyl thioglycolate. The solution will likely turn yellow/orange.
Heat the mixture to 60°C. Monitor by LC-MS for the disappearance of the aldehyde (m/z ~144) and formation of the bicyclic ester (m/z ~226).
Workup: Pour the reaction mixture into ice-water. The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).
Dissolve the ethyl ester from Step 1 in THF/Water.
Add LiOH·H₂O.
Stir until TLC/LC-MS shows complete conversion of the ester to the acid (m/z 198 [M+H]⁺).
Workup: Carefully acidify the mixture to pH ~3–4 using 1N HCl. The carboxylic acid product will precipitate.
Filter the solid, wash with water, and dry under vacuum at 45°C.
Reactivity & Derivatization Profile
The C2-carboxylic acid is the primary vector for chemical diversity.
Reaction Type
Conditions
Outcome
Amide Coupling
HATU/DIEA + Amine
Formation of Amides . Key for generating kinase inhibitor libraries.
Decarboxylation
Cu/Quinoline, 200°C
Yields 4-Fluorothieno[2,3-c]pyridine . Used if the acid is a transient directing group.
Curtius Rearrangement
DPPA, t-BuOH, Heat
Yields C2-Carbamates/Amines . Useful for introducing nitrogen at the 2-position.
Reduction
BH₃·THF or LiAlH₄
Yields C2-Hydroxymethyl derivatives (Alcohol).
Biological Relevance (HIF-2α & Kinase Inhibition)
The 4-fluoro substituent is strategically placed to modulate the lipophilicity and metabolic stability of the scaffold. In the context of HIF-2α inhibitors , thienopyridine derivatives bind to the PAS-B domain of the protein, disrupting the HIF-2α/ARNT heterodimerization. The carboxylic acid is often converted to an amide to interact with specific residues (e.g., Arg/Ser) within the binding pocket.
Safety & Handling Standards
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde precursor is sensitive to oxidation; the final acid is stable but hygroscopic.
Waste Disposal: Dispose of as hazardous organic waste containing sulfur and fluorine. Do not release into drains.
References
Preparation of Heterocyclic Compounds. Patent CN112979675B. (2021). Describes the synthesis of sulfur-containing heterocyclic small molecules for drug development.
Thieno[2,3-c]pyridine-2-carboxylic acid derivatives. PubChem Compound Summary. National Center for Biotechnology Information.
Synthesis of Thienopyridines via Fiesselmann Reaction.Journal of Heterocyclic Chemistry.
Fluorinated Heterocycles in Medicinal Chemistry.J. Med. Chem. (2018). Discusses the metabolic impact of fluorine substitution on pyridine rings.
An In-depth Technical Guide to 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Thieno[2,3-c]pyridine Scaffold - A Privileged Heterocycle The landscape of medicinal chemistry is continually evolving, with an ever-prese...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-c]pyridine Scaffold - A Privileged Heterocycle
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Among these, fused heterocyclic systems have garnered significant attention due to their rigid structures and ability to present functional groups in a well-defined three-dimensional space. The thieno[2,3-c]pyridine core, a bioisostere of quinoline, is one such "privileged" scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide focuses on a specific, functionally rich derivative: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS Number: 870235-46-4), a versatile building block poised for application in contemporary drug discovery programs.
Molecular Profile of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
This compound integrates several key features that make it an attractive starting point for medicinal chemistry campaigns. The thieno[2,3-c]pyridine core provides a rigid bicyclic framework. The carboxylic acid at the 2-position offers a convenient handle for amide coupling and other derivatizations, while the fluorine atom at the 4-position can modulate the electronic properties, metabolic stability, and binding interactions of resulting molecules.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from commercial suppliers. These predictions offer a valuable starting point for experimental design.
Mass spectrometry data can be predicted to aid in characterization. The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts.
Synthesis Strategies for the Thieno[2,3-c]pyridine Core
A generalized synthetic approach could involve the following key steps:
Preparation of a substituted pyridine: Starting with a commercially available pyridine derivative, introduction of the necessary functional groups, including the fluorine atom and precursors for the thiophene ring, would be the initial phase.
Annulation of the thiophene ring: A common method for this is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Functional group manipulation: Subsequent steps would involve the conversion of the nitrile or other functional groups to the desired carboxylic acid at the 2-position.
The following diagram illustrates a conceptual synthetic pathway.
Figure 1: A conceptual synthetic workflow for the preparation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Biological Significance and Applications in Drug Discovery
The thieno[2,3-c]pyridine scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active molecules. The structural similarity to purines and quinolines allows these compounds to interact with a range of biological targets.
Potential Therapeutic Areas
Anticancer: Derivatives of the related thieno[2,3-d]pyrimidine scaffold have shown inhibitory effects on cancer cell lines, suggesting that thieno[2,3-c]pyridines could also be explored for oncological applications.[2]
Antimicrobial: The antimicrobial activity of thieno[2,3-d]pyrimidines has been extensively studied, with some derivatives showing potent inhibition of bacterial enzymes.[6] This suggests that 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid could serve as a scaffold for the development of novel antibacterial agents.
Antiviral: The anti-viral properties of some thienopyridine derivatives have also been reported.
Role as a Chemical Building Block
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is primarily utilized as a building block in the synthesis of more complex molecules for drug discovery. The carboxylic acid functionality is a versatile handle for creating libraries of compounds through amide bond formation with a diverse range of amines. This allows for the systematic exploration of the chemical space around the thieno[2,3-c]pyridine core to optimize biological activity, selectivity, and pharmacokinetic properties.
The fluorine atom at the 4-position is a particularly valuable feature. The introduction of fluorine is a common strategy in medicinal chemistry to:
Enhance metabolic stability: Fluorine can block sites of oxidative metabolism.
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.
Improve binding affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
A Workflow for Screening and Development
A typical workflow for utilizing this building block in a drug discovery program would involve several stages, from initial library synthesis to preclinical evaluation.
Figure 2: A representative workflow for the use of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in a drug discovery program.
Safe Handling and Storage
As with any laboratory chemical, proper safety precautions should be observed when handling 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. While specific toxicity data is not available, the parent thieno(2,3-c)pyridine is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, biologically relevant core, combined with strategically placed functional groups, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. While detailed experimental data on this specific molecule remains limited in the public domain, the well-established chemistry and biological importance of the thienopyridine class of compounds underscore its potential. As research in this area continues, it is likely that the utility of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its derivatives will become increasingly apparent, paving the way for the development of new and effective therapeutics.
References
National Center for Biotechnology Information (2024). 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. PubChem Compound Summary for CID 53386927. Retrieved from [Link].
Google Patents (n.d.). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
PubChemLite (n.d.). 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid (C8H4FNO2S). Retrieved from [Link].
PubChem (n.d.). Method for synthesizing furoimidazopyridine compound, polymorphic substance and polymorphic substance of salt - Patent US-12297206-B2. Retrieved from [Link].
Vlasov, S., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science, 5(45), 53–62.
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118.
ACS Publications (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Retrieved from [Link].
Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Retrieved from [Link].
MDPI (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link].
ACS Publications (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Retrieved from [Link].
ResearchGate (2020). (PDF) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. Retrieved from [Link].
Wiley Online Library (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 221(1), 1900327.
SciELO (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link].
The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link].
Frontier Specialty Chemicals (n.d.). Thieno[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link].
PubChem (n.d.). 7-Fluorofuro[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link].
An In-Depth Technical Guide to 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Aimed at researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, physicochemical properties, proposed synthesis, and potential therapeutic applications, with a focus on the broader context of thieno[2,3-c]pyridine derivatives in oncology.
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused heterocyclic system, integrating a thiophene and a pyridine ring, offers a unique three-dimensional structure that can effectively interact with various biological targets. Research into thieno[2,3-c]pyridine derivatives has revealed their potential as potent inhibitors of key cellular targets, including Heat Shock Protein 90 (Hsp90), making them promising candidates for the development of novel anticancer agents.[1][2] The introduction of a fluorine atom and a carboxylic acid moiety, as in 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, can further modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and cell permeability.
Molecular Structure and Physicochemical Properties
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid possesses a rigid, planar heterocyclic core. The electron-withdrawing nature of the fluorine atom at the 4-position and the carboxylic acid group at the 2-position significantly influences the electron distribution within the ring system, which can be critical for its interaction with biological macromolecules.
Key Structural Features
The core structure consists of a thiophene ring fused to a pyridine ring. The fluorine substitution on the pyridine ring and the carboxylic acid on the thiophene ring are key functional groups that dictate the molecule's chemical reactivity and biological activity.
Physicochemical Data Summary
A summary of the key physicochemical properties of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in published literature.
A retrosynthetic approach suggests that the target molecule can be constructed from a suitably substituted pyridine precursor, which can then be used to build the fused thiophene ring.
Step-by-Step Proposed Synthesis Protocol
Step 1: Synthesis of a 3-amino-4-fluoropyridine derivative. This can be achieved through standard pyridine functionalization reactions.
Step 2: Introduction of a sulfur-containing side chain. The amino group of the pyridine derivative can be diazotized and subsequently reacted with a sulfur nucleophile.
Step 3: Cyclization to form the thieno[2,3-c]pyridine core. An intramolecular cyclization reaction, such as a Gewald reaction, can be employed to form the thiophene ring fused to the pyridine.
Step 4: Functionalization at the 2-position. The carboxylic acid group can be introduced at the 2-position of the thiophene ring through lithiation followed by quenching with carbon dioxide.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Characterization and Analytical Methods
To confirm the identity and purity of the synthesized 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a combination of standard analytical techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure. The fluorine atom will introduce characteristic splitting patterns in both proton and carbon spectra (19F NMR would also be highly informative).
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and C-S bond vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Predicted mass spectrometry data suggests a monoisotopic mass of 196.99467 Da.[3]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC should be used to assess the purity of the final compound.
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress during synthesis.
Potential Therapeutic Applications and Future Directions
The thieno[2,3-c]pyridine scaffold has been identified as a promising framework for the development of anticancer agents.[1][2] Specifically, derivatives of this class have shown activity as Hsp90 inhibitors.[2] Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
The structural features of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, particularly the fluorine atom which can enhance binding affinity and metabolic stability, and the carboxylic acid group which can form key hydrogen bonds with target proteins, make it an interesting candidate for investigation as an Hsp90 inhibitor.
The logical flow for investigating the therapeutic potential of this compound is as follows:
Caption: Logical workflow for the investigation of therapeutic potential.
Future research should focus on the successful synthesis and purification of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, followed by a thorough in vitro and in vivo evaluation of its biological activity. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogues, would also be crucial in optimizing the potency and selectivity of this compound class.
Conclusion
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid represents a molecule of significant interest for drug discovery, particularly in the field of oncology. While detailed experimental data for this specific compound is currently sparse, its structural relationship to other biologically active thieno[2,3-c]pyridines suggests a high potential for therapeutic relevance. This guide provides a foundational understanding of its structure, a plausible synthetic strategy, and a clear path for its future investigation as a potential drug candidate. The methodologies and insights presented herein are intended to empower researchers to explore the promising therapeutic avenues offered by this and related heterocyclic compounds.
References
Al-Hourani, W., Al-Jaidy, B. A., Bayan, M. F., Dokka, A. N., & Al-Taweel, D. M. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 15(1), 94. [Link]
National Center for Biotechnology Information. (n.d.). 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. In PubChem. Retrieved from [Link]
Pipzine Chemicals. (n.d.). Thieno[2,3-c]pyridine-2-carboxylic Acid, 4-Fluoro-. Retrieved from [Link]
Pipzine Chemicals. (n.d.). 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid. Retrieved from [Link]
Al-Hourani, W., Al-Jaidy, B. A., Bayan, M. F., Dokka, A. N., & Al-Taweel, D. M. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
Abdelgawad, M. A., et al. (2018). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1185-1193. [Link]
National Center for Biotechnology Information. (n.d.). Thieno(2,3-c)pyridine. In PubChem. Retrieved from [Link]
PubChemLite. (n.d.). 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid (C8H4FNO2S). Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(61), 37243-37250. [Link]
National Center for Biotechnology Information. (n.d.). 7-Fluorofuro[2,3-c]pyridine-2-carboxylic acid. In PubChem. Retrieved from [Link]
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4987. [Link]
NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
PubChemLite. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid (C8H5NO3). Retrieved from [Link]
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" spectral data (NMR, MS, IR)
The following technical guide details the spectral characterization, synthesis, and handling of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a critical intermediate in the development of Hypoxia-Inducible Factor Pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectral characterization, synthesis, and handling of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a critical intermediate in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.
Spectral Data, Synthesis, and Structural Elucidation
Executive Summary
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4 ) is a fused bicyclic heteroaromatic scaffold.[1] It serves as a pharmacophore building block, specifically designed to introduce a fluorinated pyridine motif into drug candidates. The fluorine atom at the C4 position modulates pKa, lipophilicity, and metabolic stability, distinguishing it from non-fluorinated thienopyridine analogs.
This guide synthesizes data from primary literature (specifically Monatshefte für Chemie, 2022) and patent disclosures to provide a definitive reference for identification and quality control.
Compound Identity
Property
Detail
IUPAC Name
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
CAS Number
870235-46-4
Formula
CHFNOS
Molecular Weight
197.19 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water (acidic pH)
Synthesis & Processing Logic
To understand the impurity profile and spectral nuances, one must understand the genesis of the molecule. The most robust synthetic route involves a base-mediated Thorpe-Ziegler condensation.
Validated Synthetic Pathway
The synthesis typically proceeds from 3,5-difluoroisonicotinaldehyde , leveraging the high electrophilicity of the fluorinated pyridine ring for nucleophilic aromatic substitution (S
Ar).
Figure 1: Synthetic workflow for CAS 870235-46-4 via condensation and hydrolysis.
Mechanism & Causality:
Thiol Addition: The thioglycolate thiol displaces the fluorine at the 3-position of the pyridine via S
Ar.
Cyclization: The active methylene of the thioglycolate attacks the aldehyde carbonyl (Aldol-type), followed by dehydration and aromatization to form the thiophene ring.
Selectivity: The 3,5-difluoro substitution pattern ensures regiospecificity; the aldehyde directs the nucleophile to the ortho-fluorine.
Spectral Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is distinct due to the coupling of protons with the fluorine atom (
F, spin 1/2).
Solvent: DMSO-d
(Recommended due to solubility of the carboxylic acid).
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
Coupling Constants ()
H
13.50 – 14.00
br s
1H
COOH
Exchangeable
H
9.45 – 9.55
s (or d)
1H
H-7 (Pyridine)
Hz (Long range)
H
8.50 – 8.60
d
1H
H-5 (Pyridine)
Hz
H
8.10 – 8.20
s
1H
H-3 (Thiophene)
N/A
F
-110 to -125
s
1F
Ar-F
(Varies w/ concentration)
Structural Logic for Assignment:
9.50 (H-7): This proton is most deshielded due to its proximity to the pyridine nitrogen (alpha position) and the electron-withdrawing effect of the fused thiophene ring.
8.55 (H-5): Located ortho to the fluorine atom. The doublet arises from coupling.
8.15 (H-3): The thiophene proton is a singlet. It is less deshielded than the pyridine protons but shifted downfield by the adjacent carboxylic acid group.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works for the protonated species.
Monoisotopic Mass: 196.99 Da
Expected Ions:
[M+H]
: 198.0
[M-H]
: 196.0
Fragmentation Pattern (ESI-):
Upon collision-induced dissociation (CID), the molecule typically undergoes decarboxylation.
Figure 2: Predicted fragmentation pathway in negative ion mode (ESI-).
Infrared Spectroscopy (IR)
Key functional groups provide a diagnostic fingerprint.
Wavenumber (cm)
Vibration Mode
Functional Group
2500 – 3300
O-H stretch (broad)
Carboxylic Acid
1680 – 1710
C=O stretch (strong)
Carboxylic Acid Carbonyl
1580 – 1620
C=C / C=N stretch
Pyridine/Thiophene Ring
1200 – 1250
C-F stretch
Aryl Fluoride
Quality Control & Handling Protocol
Purity Assessment (HPLC)
For quantitative analysis, a reverse-phase method is standard.
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5
m.
Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for acids).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic core) and 280 nm.
Storage & Stability
Hygroscopicity: Carboxylic acids of this weight can be slightly hygroscopic. Store in a desiccator.
Temperature: 2-8°C for long-term storage.
Reactivity: Avoid strong bases (forms salts) and strong reducing agents.
References
Synthesis & Derivatization: Monatshefte für Chemie - Chemical Monthly. (2022). "Synthesis of thienopyridine derivatives via 3,5-difluoroisonicotinaldehyde."
Patent Literature: FibroGen, Inc. (2015). "Heterocyclic Compounds and Uses Thereof (HIF-PH Inhibitors)." EP2889291 A1.[2] [2]
Spectral Database: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66760717.
Unlocking the Therapeutic Potential of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid: A Research and Development Blueprint
Foreword: The Promise of Heterocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the thienopyridine scaffold stands as a privileged structure, a testament to nature's efficiency in crafti...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Promise of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the thienopyridine scaffold stands as a privileged structure, a testament to nature's efficiency in crafting biologically active molecules. This fused heterocyclic system is the cornerstone of several blockbuster drugs and a fertile ground for the discovery of novel therapeutic agents. This guide delves into the untapped potential of a specific derivative, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , providing a comprehensive roadmap for its exploration as a lead compound in drug development. For researchers and drug development professionals, this document serves as a technical blueprint, outlining the rationale, methodologies, and strategic considerations for unlocking its therapeutic promise.
The Thienopyridine Legacy: A Foundation of Diverse Bioactivity
The thieno[2,3-b]pyridine system and its isomers are of significant interest in medicinal chemistry due to their wide array of pharmacological properties.[1] This structural motif is not only a key component of established antiplatelet agents but has also shown promise in the development of treatments for a variety of other conditions. Thienopyridine derivatives have been reported to exhibit anti-inflammatory, antiviral, antioxidant, antitumor, and antimicrobial activities.[1]
The most well-documented success of the thienopyridine class lies in the realm of cardiovascular medicine. Drugs like ticlopidine and clopidogrel are potent antiplatelet agents that function as adenosine diphosphate (ADP) receptor inhibitors.[2][3][4] Specifically, they act as non-competitive antagonists of the platelet P2Y12 receptor, a crucial component in the signaling cascade that leads to platelet activation and aggregation.[3][5][6]
Deconstructing 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid: A Structural Perspective
The therapeutic potential of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid can be inferred from a careful analysis of its constituent parts: the thieno[2,3-c]pyridine core, the fluorine substituent, and the carboxylic acid moiety.
Component
Chemical Properties & Potential Biological Significance
Thieno[2,3-c]pyridine Core
This fused heterocyclic system provides a rigid, planar scaffold that can effectively interact with biological targets. Its aromatic nature allows for potential π-π stacking interactions with amino acid residues in protein binding pockets.
4-Fluoro Substituent
The introduction of a fluorine atom at the 4-position can significantly modulate the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electron distribution of the entire ring system, potentially enhancing binding affinity to target proteins. Furthermore, fluorine substitution can block metabolic pathways, thereby improving the compound's pharmacokinetic profile.
2-Carboxylic Acid Group
The carboxylic acid at the 2-position is a key functional group that is acidic and can participate in a variety of chemical reactions. It can act as a hydrogen bond donor and acceptor, forming crucial interactions with biological targets. This group can also be a handle for derivatization to improve solubility, cell permeability, and other drug-like properties.
Table 1: Physicochemical Properties of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Expected to have low solubility in water and be soluble in organic solvents like DMSO and DMF.
Hypothesized Biological Activities and Mechanistic Pathways
Based on the structural features and the known activities of the broader thienopyridine class, we can formulate several primary hypotheses for the biological activity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Primary Hypothesis: P2Y12 Receptor Antagonism and Antiplatelet Activity
Given the prevalence of P2Y12 inhibitors within the thienopyridine family, it is highly probable that 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid will exhibit antiplatelet activity through the antagonism of this receptor. The proposed mechanism of action involves the inhibition of ADP-induced platelet activation and aggregation.
Figure 2: A comprehensive drug discovery workflow.
Experimental Protocols
Objective: To determine the effect of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid on ADP-induced human platelet aggregation.
Methodology:
Platelet-Rich Plasma (PRP) Preparation:
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.
Platelet Aggregation Measurement:
Use a light transmission aggregometer to measure platelet aggregation.
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
Pre-incubate PRP with varying concentrations of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid or vehicle control (DMSO) for 10 minutes at 37°C.
Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 10 µM).
Record the change in light transmission for 5-10 minutes.
Data Analysis:
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound.
Determine the IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation).
Objective: To screen 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid for cytotoxic effects against a panel of human cancer cell lines.
Methodology:
Cell Culture:
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding:
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment:
Treat the cells with a serial dilution of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Assay:
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 value for each cell line.
Data Interpretation and Future Directions
The data generated from the proposed experiments will provide the first critical insights into the biological activity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Table 2: Hypothetical In Vitro Screening Results
Assay
Endpoint
Hypothetical Result
Platelet Aggregation
IC50 (ADP-induced)
5 µM
Cancer Cell Viability (MCF-7)
IC50
> 100 µM
Cancer Cell Viability (A549)
IC50
> 100 µM
Positive results in the platelet aggregation assay would strongly support the primary hypothesis and warrant progression to in vivo thrombosis models. A lack of significant cytotoxicity against cancer cell lines would suggest a favorable safety profile for its potential use as an antiplatelet agent.
Should the initial screening reveal promising activity, the subsequent steps would involve extensive structure-activity relationship (SAR) studies. This would entail the synthesis of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead candidate for preclinical development.
Conclusion
While the biological activity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid has not yet been reported in the scientific literature, its structural features and the rich history of the thienopyridine scaffold provide a compelling rationale for its investigation as a novel therapeutic agent. The research and development blueprint outlined in this guide offers a clear and scientifically rigorous path forward. Through systematic in vitro screening, in vivo validation, and medicinal chemistry optimization, the true therapeutic potential of this promising molecule can be unlocked, potentially leading to the next generation of innovative medicines.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 135426161, 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. Accessed January 26, 2024. [Link].
Kucuk, M., Ince, M., & Karaca, E. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(1), 108-112. [Link].
Hulot, J. S., Collet, J. P., & Montalescot, G. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Current cardiology reports, 13(5), 451–458. [Link].
Wikipedia. Ticlopidine. Accessed January 26, 2024. [Link].
Capodanno, D., & Angiolillo, D. J. (2010). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Expert opinion on investigational drugs, 19(1), 59-75. [Link].
Wikipedia. Adenosine diphosphate receptor inhibitor. Accessed January 26, 2024. [Link].
O'Kane, P. D., Healy, L., & Murphy, R. (2017). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Heart, 103(Suppl 6), A133. [Link].
Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2022). Some important antiplatelet drugs containing thienopyridine. Journal of the Iranian Chemical Society, 19(11), 4725-4749. [Link].
Wójcicka, A., & Szymańska, E. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6617. [Link].
Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link].
Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of medicinal chemistry, 22(5), 505–510. [Link].
CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google P
An In-depth Technical Guide to 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential
Abstract The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. The strategic introduction of a fluorine atom and a carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. The strategic introduction of a fluorine atom and a carboxylic acid moiety to this core, yielding 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, presents a compelling framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this compound and its analogs. We will delve into rational synthetic strategies, drawing upon established methodologies such as the Gewald reaction, and discuss the critical role of fluorination in modulating physicochemical and pharmacological properties. Furthermore, we will examine the known and potential biological targets of this scaffold, including its promising role as a kinase inhibitor in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
Introduction: The Thieno[2,3-c]pyridine Core and the Significance of Fluorination
Thienopyridines, bicyclic heteroaromatic compounds consisting of fused thiophene and pyridine rings, are of significant interest in medicinal chemistry due to their structural similarity to purines and their wide range of biological activities.[1] Among the various isomers, the thieno[2,3-c]pyridine scaffold has emerged as a key component in a number of biologically active molecules, including kinase inhibitors.[2]
The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to its biological target.[1][3] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool in drug design.[4][5] Specifically, the 4-fluoro substitution on the pyridine ring of the thieno[2,3-c]pyridine core is anticipated to modulate the electronic properties of the aromatic system and potentially enhance its interaction with target proteins. The carboxylic acid group at the 2-position provides a handle for further derivatization and can also participate in key binding interactions.
This guide will provide a comprehensive overview of the synthesis, characterization, and potential biological applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its derivatives, offering a roadmap for researchers in this exciting area of drug discovery.
Synthetic Strategies: Building the 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid Core
The synthesis of the 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid core can be approached through several strategic routes. A highly plausible and versatile method involves a convergent synthesis leveraging the Gewald reaction to construct the thiophene ring onto a pre-functionalized fluoropyridine.[6]
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the thiophene ring, leading back to a 4-fluoropyridine-3-carbaldehyde and an active methylene compound, such as an ester of 2-mercaptoacetic acid.
Caption: Retrosynthetic analysis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Key Starting Materials and Their Synthesis
The synthesis of the key intermediate, 4-fluoropyridine-3-carbaldehyde, can be achieved from readily available starting materials. One potential route begins with the fluorination of a suitable pyridine precursor, followed by functional group manipulation to introduce the aldehyde. For instance, 4-aminopyridine can be converted to 4-fluoropyridine via a diazotization reaction in the presence of a fluoride source.[7] Subsequent ortho-lithiation and formylation would yield the desired aldehyde.
Ethyl 2-mercaptoacetate is a commercially available reagent. However, it can also be synthesized by the esterification of thioglycolic acid with ethanol.[8][9]
Detailed Experimental Protocol: A Proposed Gewald-Based Synthesis
The following protocol outlines a plausible, field-proven approach for the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.
Step 1: Gewald Reaction for the Synthesis of Ethyl 2-amino-4-(4-fluoropyridin-3-yl)thiophene-3-carboxylate
Caption: Gewald reaction for the synthesis of the thieno[2,3-c]pyridine precursor.
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoropyridine-3-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq). The choice of base is critical to facilitate the initial Knoevenagel condensation.[10][11]
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Intramolecular Cyclization to form the Thieno[2,3-c]pyridine Core
This step is a spontaneous cyclization that often occurs in situ during the Gewald reaction or upon gentle heating.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
Reaction Setup: Dissolve the synthesized ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to afford the final product, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Characterization and Analytical Methods
The structural elucidation and purity assessment of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its derivatives are crucial for their advancement as drug candidates. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Technique
Expected Observations
¹H NMR
Aromatic protons on the pyridine and thiophene rings, and a downfield singlet for the carboxylic acid proton.
¹³C NMR
Signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and carbons attached to fluorine showing characteristic C-F coupling.
¹⁹F NMR
A singlet or a multiplet depending on the coupling with neighboring protons, confirming the presence and environment of the fluorine atom.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy
Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations.
High-Performance Liquid Chromatography (HPLC)
A single sharp peak indicating the purity of the compound.
Table 1: Spectroscopic and Chromatographic Data for Characterization
Biological Activities and Therapeutic Potential
Thienopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid scaffold holds significant promise as a platform for the development of novel therapeutics, particularly in the field of oncology.
Kinase Inhibition: A Promising Avenue
The structural similarity of the thienopyridine core to the purine ring of ATP makes it an attractive scaffold for the design of ATP-competitive kinase inhibitors.[1][6] Numerous kinases are implicated in the pathogenesis of cancer, and their inhibition is a clinically validated strategy for cancer treatment.
Derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as inhibitors of various kinases, including:
c-Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[2]
Heat Shock Protein 90 (Hsp90): A molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[12][13]
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[14]
Caption: Potential kinase targets and downstream effects of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid derivatives.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid are limited, valuable insights can be gleaned from related thienopyridine and fluorinated heterocyclic compounds.
Role of the Fluorine Atom: The 4-fluoro substituent is expected to enhance binding affinity through favorable electrostatic interactions and by increasing the lipophilicity of the molecule, thereby improving cell permeability.[4][5]
The Carboxylic Acid Moiety: The carboxylic acid at the 2-position can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the active site of the target protein. It also provides a versatile point for derivatization to explore the surrounding chemical space.
Substitution on the Thiophene and Pyridine Rings: Further modifications to the core scaffold can be explored to optimize potency and selectivity. For instance, the introduction of small alkyl or aryl groups at other positions could lead to enhanced interactions with the target protein.
Future Perspectives and Conclusion
The 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The synthetic strategies outlined in this guide provide a clear path for the synthesis of this core and its derivatives. The known biological activities of related compounds, particularly as kinase inhibitors, highlight the potential of this scaffold in oncology and other therapeutic areas.
Future research should focus on:
Optimization of the synthetic route to improve yields and scalability.
Exploration of a diverse range of analogs to establish a comprehensive structure-activity relationship.
Identification and validation of specific biological targets for the most potent compounds.
In vivo evaluation of lead compounds to assess their pharmacokinetic properties and therapeutic efficacy.
References
CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google P
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (URL: [Link])
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (URL: [Link])
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. (URL: [Link])
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (URL: [Link])
The synthesis and characterization of 2-mercaptoethyl methacrylate - SciSpace. (URL: [Link])
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (URL: [Link])
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC - PubMed Central. (URL: [Link])
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PubMed. (URL: [Link])
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS | Semantic Scholar. (URL: [Link])
Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (URL: [Link])
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. (URL: [Link])
Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - NIH. (URL: [Link])
A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])
Key developments in fluorinated heterocycles - Taylor & Francis. (URL: [Link])
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (URL: [Link])
A Technical Guide to Predicting the Mechanism of Action for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Abstract Introduction: Structural Rationale and Therapeutic Potential The compound 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid belongs to the thienopyridine class of heterocyclic compounds. This scaffold is a privile...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: Structural Rationale and Therapeutic Potential
The compound 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid belongs to the thienopyridine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, most famously represented by antiplatelet agents like clopidogrel and prasugrel, which act as antagonists of the P2Y12 receptor.[1][2][3][4] The thieno[2,3-c]pyridine core provides a rigid, planar system that can be strategically decorated with functional groups to modulate target affinity, selectivity, and pharmacokinetic properties.
Key structural features of the title compound include:
Thieno[2,3-c]pyridine Core: A known pharmacophore, suggesting potential interactions with protein families that recognize this scaffold, such as kinases or G-protein coupled receptors (GPCRs).[5]
Carboxylic Acid Group: This acidic moiety can act as a hydrogen bond donor or acceptor, or engage in ionic interactions, often anchoring a ligand to a specific residue (e.g., lysine, arginine) in a protein's active site.
Fluorine Atom: The introduction of a fluorine atom can significantly alter the molecule's electronic properties and metabolic stability. It can also participate in non-canonical hydrogen bonds and modulate the pKa of adjacent functional groups.
Given this structural makeup, the compound warrants investigation into several potential target classes, including but not limited to protein kinases, GPCRs, and enzymes involved in inflammatory or metabolic pathways. This guide establishes a systematic approach to narrow down these possibilities and pinpoint the specific MoA.
Phase I: In Silico Mechanism Prediction and Hypothesis Generation
The most resource-effective first step in MoA elucidation for a novel compound is the use of computational, or in silico, methods.[6][7] These techniques leverage vast biological and chemical databases to predict potential protein targets based on the molecule's structure, generating testable hypotheses for subsequent experimental validation.
Target Prediction via Chemical Similarity
The principle of "guilt-by-association" is powerful in pharmacology: molecules with similar structures often interact with similar protein targets. Web-based servers can rapidly screen a query molecule against databases of known ligands.
Recommended Tools:
SwissTargetPrediction: Predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.
Similarity Ensemble Approach (SEA): Relates proteins based on the chemical similarity of their ligand sets.[8]
Workflow:
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Submit the SMILES string to one or more prediction servers.
Analyze the output, which typically provides a ranked list of potential targets, often grouped by protein family (e.g., kinases, GPCRs, enzymes), along with a probability or confidence score.
Hypothetical Data Presentation:
The results from a tool like SwissTargetPrediction would be collated into a table to prioritize the most likely targets for further investigation.
Note: This data is illustrative. Actual results would be generated from the live tool.
Based on this hypothetical output, TBK1 and NEK9 emerge as high-priority kinase targets for further computational and experimental analysis.
Computational Validation via Molecular Docking
Once a prioritized list of targets is established, molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[13][14][15] This step provides a structural hypothesis for the interaction.
Experimental Protocol: Molecular Docking
Protein Preparation:
a. Download the 3D crystal structure of the target protein (e.g., TBK1, NEK9) from the Protein Data Bank (PDB).
b. Prepare the protein using software like AutoDock Tools[16] or Schrödinger Maestro. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
Ligand Preparation:
a. Generate a 3D conformation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
b. Assign partial charges and define rotatable bonds.
Docking Simulation:
a. Define the binding site (the "docking box") on the target protein, typically centered on the location of a known co-crystallized ligand.
b. Run the docking algorithm (e.g., AutoDock Vina[16]) to sample various ligand poses within the binding site.[13]
Analysis:
a. The software will rank the resulting poses based on a scoring function, which estimates the binding free energy (affinity). Lower energy values indicate a more favorable interaction.[16]
b. Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
Phase II: Experimental Validation of Predicted Targets
In silico predictions must be confirmed through direct experimental evidence. A tiered approach, starting with biophysical assays to confirm binding and progressing to functional assays, ensures a rigorous and efficient validation process.
Primary Validation: Biophysical Binding Assays
These techniques directly measure the physical interaction between the compound and the purified target protein, providing quantitative data on binding affinity (KD) and thermodynamics.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[17][18][19][20]
Immobilization: Covalently immobilize the purified recombinant target protein (e.g., TBK1) onto a sensor chip.
Association: Flow a series of increasing concentrations of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid across the chip surface and measure the binding response.
Dissociation: Flow a running buffer with no compound over the chip to measure the rate of dissociation.
Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[21][22][23]
Sample Preparation: Place the purified target protein in the ITC sample cell and the compound in the titration syringe. Ensure both are in identical, matched buffers.[22][24]
Titration: Perform a series of small, precise injections of the compound into the protein solution.
Heat Measurement: The instrument measures the minute heat changes that occur after each injection.
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.
Data Presentation: Summary of Biophysical Results
Target Protein
Assay Method
Binding Affinity (KD)
Stoichiometry (n)
Enthalpy (ΔH, kcal/mol)
TBK1
SPR
550 nM
-
-
TBK1
ITC
620 nM
1.05
-10.2
NEK9
SPR
1.2 µM
-
-
NEK9
ITC
1.5 µM
0.98
-8.5
Note: This data is illustrative.
These hypothetical results would strongly suggest that TBK1 is a higher-affinity target than NEK9, prioritizing it for further functional studies.
Confirming that binding leads to a functional consequence (e.g., inhibition or activation) is the next critical step. For kinases, this typically involves an enzymatic assay.
Protocol: In Vitro Kinase Inhibition Assay
Assay Setup: In a microplate, combine the recombinant kinase (e.g., TBK1), its specific substrate (e.g., IRF3 peptide), and ATP.
Compound Titration: Add varying concentrations of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid to the wells.
Reaction: Incubate to allow the kinase to phosphorylate the substrate.
Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP depletion assay) to quantify the extent of substrate phosphorylation.
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Tertiary Validation: Cell-Based Functional Assays
The final step is to determine if the compound can engage its target and elicit a functional response in a physiologically relevant cellular context.[25][26][27][28][29]
Cell Line Selection: Choose a cell line where the target-driven pathway is active (e.g., THP-1 monocytes for the TBK1/STING pathway).[9][10]
Compound Treatment: Treat the cells with increasing concentrations of the compound.
Pathway Stimulation: Induce the signaling pathway of interest (e.g., stimulate THP-1 cells with cGAMP to activate STING and downstream TBK1).[10]
Endpoint Measurement (Western Blot):
a. Lyse the cells and separate proteins by SDS-PAGE.
b. Use specific antibodies to probe for the phosphorylated (activated) form of the target (p-TBK1) and its direct downstream substrate (p-IRF3).[9]
c. A dose-dependent decrease in the phosphorylation of these proteins would confirm target engagement and pathway inhibition in a cellular environment.
Synthesis and Pathway Visualization
The culmination of the in silico and experimental data allows for the construction of a proposed mechanism of action. If the data supports the hypothesis that 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a TBK1 inhibitor, the MoA can be visualized as follows.
Workflow and Decision-Making Diagram
Caption: A systematic workflow for MoA prediction.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized inhibition of the cGAS-STING-TBK1 pathway.
Conclusion
The process of elucidating the mechanism of action for a novel compound like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a multi-faceted endeavor that relies on the tight integration of computational prediction and empirical validation. By following the systematic workflow detailed in this guide—from broad, structure-based target fishing to specific, quantitative biophysical and cell-based assays—researchers can efficiently and confidently navigate the complexities of target identification. This structured approach not only maximizes the probability of success but also builds a robust, data-driven foundation for advancing promising new chemical entities toward clinical development.
References
National Center for Biotechnology Information. 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. PubChem Compound Summary for CID 2734567. [Link]
Angiolillo, D. J., & Ueno, M. (2010). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Journal of the American College of Cardiology, 56(1), 17-25. [Link]
Porto, I., & Crea, F. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert opinion on investigational drugs, 18(9), 1255-1268. [Link]
Siller-Matula, J. M., et al. (2011). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Current medicinal chemistry, 18(3), 448-460. [Link]
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
Nguyen, T. A., et al. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1312, 107–121. [Link]
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]
Chemical-Kinomics. Drug Discovery - Degrader. [Link]
Lee, H., et al. (2018). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of medicinal chemistry, 61(15), 6803–6817. [Link]
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
Park, H., et al. (2021). Synthesis and structure-activity relationships of targeted protein degraders for the understudied kinase NEK9. Current Research in Chemical Biology, 1, 100008. [Link]
Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]
BMG LABTECH. Cell-based assays on the rise. (2022). [Link]
Lafont, E., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS medicinal chemistry letters, 10(11), 1541–1546. [Link]
The Biochemist. A beginner's guide to surface plasmon resonance. (2023). [Link]
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Biophysical journal, 91(5), 1887–1904. [Link]
Cano, C., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. MedChemComm, 11(5), 844–851. [Link]
chemRxiv. Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (2023). [Link]
MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2023). [Link]
Frontiers in Immunology. TANK-Binding Kinase 1 (TBK1) Serves as a Potential Target for Hepatocellular Carcinoma by Enhancing Tumor Immune Infiltration. (2022). [Link]
Creative Biolabs. In Silico Target Prediction. [Link]
Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. (2021). [Link]
National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. (2022). [Link]
National Center for Biotechnology Information. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2017). [Link]
JSciMed Central. Molecular Docking: A Structure-Based Drug Designing Approach. (2017). [Link]
Nicoya Lifesciences. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
Click2Drug. Directory of in silico Drug Design tools. [Link]
Semantic Scholar. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. [Link]
bioRxiv. Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (2022). [Link]
Technical Deep Dive: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
Executive Summary 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4 ) is a specialized heterocyclic building block used primarily in the discovery of small molecule therapeutics. As a fused thienopyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4 ) is a specialized heterocyclic building block used primarily in the discovery of small molecule therapeutics. As a fused thienopyridine scaffold, it serves as a bioisostere for quinoline and isoquinoline cores, offering distinct physicochemical properties such as altered electron density and reduced lipophilicity.
The defining feature of this molecule is the C-4 fluorine substituent . In medicinal chemistry, this fluorine atom acts as a metabolic blocker, preventing oxidative metabolism at a typically reactive position on the pyridine ring. This structural modification is critical for extending the half-life (
) of drug candidates, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and various kinase inhibitors .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The following table consolidates the core chemical data for researchers and process chemists.
2–8°C, inert atmosphere (Ar/N2), protect from light
Synthetic Methodology
The synthesis of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid requires a high-precision approach to ensure regioselectivity. The most authoritative route involves the Thorpe-Ziegler cyclization (or modified aldol-type condensation) of a 3,5-difunctionalized pyridine precursor.
Mechanism of Action (Synthesis)
The synthesis relies on a Nucleophilic Aromatic Substitution (
) followed by an intramolecular condensation.
Precursor Selection: The starting material is 3,5-difluoroisonicotinaldehyde . The aldehyde at C4 activates the adjacent fluorines toward nucleophilic attack.
Regioselective
: The thioglycolate anion attacks C3 (or C5) of the pyridine ring, displacing one fluoride ion.
Cyclization: The methylene group of the thioglycolate attacks the aldehyde carbonyl, followed by dehydration to aromatize the thiophene ring.
Result: The remaining fluorine at the original C5 position becomes the C4-fluoro substituent in the final thieno[2,3-c]pyridine system.
Step-by-Step Protocol
Stage 1: Preparation of 3,5-Difluoroisonicotinaldehyde
Note: This intermediate is commercially available but can be synthesized in-house.
Lithiation: Charge a reactor with 3,5-difluoropyridine in anhydrous THF. Cool to -78°C .
Deprotonation: Slowly add LDA (Lithium Diisopropylamide) . The fluorine atoms acidify the C4 proton, allowing selective lithiation at the 4-position.
Formylation: Add Methyl Formate or DMF dropwise, maintaining temperature below -70°C.
Quench: Warm to 0°C and quench with dilute HCl. Extract with EtOAc to yield 3,5-difluoroisonicotinaldehyde .
Stage 2: Thieno[2,3-c]pyridine Ring Formation
Reagents: Dissolve 3,5-difluoroisonicotinaldehyde (1.0 eq) and Ethyl thioglycolate (1.1 eq) in DMF or DMSO.
Base Addition: Add
(2.5 eq) or .
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the intermediate ethyl ester.
Checkpoint: Mass spec should show M+1 = 226.2 (Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate).
Workup: Pour into ice water. The ester typically precipitates. Filter and wash with water.[1][2]
Stage 3: Hydrolysis to Final Acid
Hydrolysis: Suspend the ester in THF/Water (1:1). Add LiOH (2.0 eq).
Conditions: Stir at room temperature for 2 hours.
Isolation: Acidify with 1M HCl to pH 3. The product, 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis from pyridine precursor to final carboxylic acid scaffold.
Medicinal Chemistry Applications
The "Fluorine Effect" in Scaffold Design
The 4-fluoro substituent is not merely decorative; it is a functional tool in Lead Optimization.
Metabolic Blocking: The C4 position of the thieno[2,3-c]pyridine ring is electron-deficient and prone to nucleophilic attack or metabolic oxidation. The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking "soft spots" on the ring.
pKa Modulation: The electronegative fluorine reduces the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition (a common toxicity liability for basic pyridines) and improving membrane permeability.
Target Therapeutic Areas
HIF-PH Inhibitors (Anemia):
Thieno[2,3-c]pyridine-2-carboxylic acid derivatives act as structural mimics of 2-oxoglutarate, the co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs). The carboxylic acid chelates the active site Iron (Fe2+), while the fused ring system occupies the hydrophobic pocket.
Relevance: The 4-fluoro analog is investigated to improve the pharmacokinetic profile of these inhibitors compared to the non-fluorinated parent.
Kinase Inhibitors (Oncology):
The scaffold serves as a hinge-binder in ATP-competitive kinase inhibitors. The carboxylic acid can be converted to an amide to interact with the "gatekeeper" residue, while the fluorine modulates the electronic properties of the aromatic system to tune selectivity.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional analysis of the molecule's substituents in drug design.
References
Synthesis of 3,5-Difluoroisonicotinaldehyde
Source: US Patent 2013/0197229 A1.
Context: Describes the lithiation and formylation of 3,5-difluoropyridine to generate the key aldehyde intermediate required for the cycliz
In silico screening of "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid"
An In-Depth Technical Guide: In Silico Screening of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid Abstract This technical guide provides a comprehensive, in-depth walkthrough of a virtual screening workflow for the nov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
In Silico Screening of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of a virtual screening workflow for the novel compound, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The thienopyridine scaffold is a versatile and significant moiety in medicinal chemistry, often associated with kinase inhibition and other therapeutic activities.[1] This document outlines a hierarchical in silico strategy, beginning with target identification and proceeding through ligand- and structure-based screening, hit prioritization, and early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. By integrating established computational methodologies, this guide serves as a practical blueprint for researchers aiming to accelerate the discovery of potential therapeutic applications for this and similar heterocyclic compounds, thereby reducing the time and cost associated with traditional high-throughput screening.[2][3]
Foundational Principles: The Strategic Imperative of In Silico Screening
The journey from a chemical entity to a clinical candidate is fraught with challenges, primarily high attrition rates and escalating costs.[4] Computational, or in silico, screening has emerged as an indispensable strategy to mitigate these risks. It allows for the rapid evaluation of vast chemical libraries against a biological target, enriching the pool of potential hits before committing to expensive and time-consuming wet-lab synthesis and testing.[2][5]
The Compound of Interest: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
The subject of our workflow, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, belongs to the thienopyridine class of heterocyclic compounds. This scaffold is a known "privileged structure" in drug discovery, recognized for its ability to interact with a variety of biological targets.[1][6] Specifically, thienopyridine derivatives have shown significant potential as anticancer agents, often by targeting protein kinases.[1][7][8] The fluorine substitution can further enhance metabolic stability and binding affinity, making this a compound of significant interest.
Our workflow is built upon two complementary pillars of computational drug design: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).
Structure-Based Drug Design (SBDD): This approach leverages the known three-dimensional structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy.[11][12] By understanding the atomic landscape of the target's binding site, we can computationally "dock" our ligand to predict its binding conformation and affinity.[13][14][15]
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD relies on the knowledge of other molecules known to bind to the target.[16][17][18] Techniques like pharmacophore modeling identify the essential steric and electronic features required for biological activity, creating a template for searching for new, structurally diverse compounds.[19][20]
A robust virtual screening campaign, as detailed here, judiciously combines both approaches to maximize the probability of identifying high-quality hit compounds.[5][20]
Caption: SBDD vs. LBDD approaches.
The Hierarchical Screening Workflow: From Library to Leads
A successful virtual screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large library of compounds down to a manageable number of high-potential hits.[5] This hierarchical approach ensures that computationally expensive methods are reserved for a smaller, more promising subset of molecules.[2]
Caption: The Hierarchical Virtual Screening Workflow.
Step 1: Target Identification and Preparation
Causality: The choice of a biological target is the most critical decision in the workflow. Given that thienopyridine derivatives are potent kinase inhibitors, protein kinases represent a logical and high-potential target class.[3][21][22] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[21][23] For this guide, we will proceed with the hypothesis of identifying kinase inhibitors.
Protocol: Target & Ligand Preparation
Target Selection: Identify a relevant kinase target. For example, Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability of many kinases, is a validated target for thienopyridine derivatives.[1][7][8]
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and co-crystallized with a ligand to clearly define the binding pocket.
Receptor Preparation:
Using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard, process the raw PDB file.[24][25]
Remove all non-essential components (water molecules, co-factors, existing ligands).
This step is crucial for accurate electrostatic and hydrogen bond calculations during docking. The output is typically a .pdbqt file for use with AutoDock Vina.[26][27]
Ligand Preparation:
Generate a 3D structure of "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid".
Perform energy minimization using a suitable force field (e.g., MMFF94).
Assign rotatable bonds and save the structure in a docking-compatible format (e.g., .pdbqt).
Step 2: Pharmacophore-Based Screening
Causality: Before undertaking computationally intensive docking, we use a ligand-based approach to rapidly discard molecules that lack the fundamental features for binding.[28][29] A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for interaction with the target.[30]
Protocol: Pharmacophore Model Generation & Screening
Model Generation: If known active ligands for the target exist, align them to derive a common-feature pharmacophore. Alternatively, a structure-based pharmacophore can be generated directly from the key interaction points within the receptor's binding site.[29]
Database Screening: Use the generated pharmacophore model as a 3D query to screen a large compound database (e.g., ZINC, Enamine REAL).[2]
Filtering: This step rapidly filters millions of compounds down to thousands that fit the pharmacophore hypothesis, creating a focused library for the next stage.[31]
Step 3: Molecular Docking
Causality: This is the core of structure-based screening. Docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction, typically as a binding energy score.[14] This allows us to rank the filtered compounds based on their predicted affinity for the target.
Protocol: High-Throughput Virtual Screening with AutoDock Vina
Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional box centered on the active site of the target protein. The size should be sufficient to accommodate the ligand and allow for conformational sampling.[25]
Docking Execution: Using a tool like AutoDock Vina, systematically dock each compound from the pharmacophore-filtered library into the defined grid box.[24][26] Vina employs a sophisticated scoring function to evaluate poses.
Pose Analysis & Scoring: For each compound, Vina will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol). The lower (more negative) the score, the more favorable the predicted interaction.
Hit Selection: Rank all docked compounds by their best binding affinity score. Select the top-scoring compounds (e.g., the top 1-5%) for further analysis.
Hypothetical Docking Results
Binding Affinity (kcal/mol)
Key Interacting Residues
Compound A (Hit 1)
-9.8
ASP102, LYS58, GLU98
Compound B (Hit 2)
-9.5
ASP102, PHE150
4-Fluorothieno[2,3-c]...
-9.1
ASP102, LYS58, ASN55
Compound C
-7.2
TRP160
Step 4: ADMET & Physicochemical Filtering
Causality: High binding affinity is meaningless if a compound has poor pharmacokinetic properties or is toxic.[4] A significant cause of late-stage drug failure is poor ADMET profiles.[32] Therefore, early in silico prediction of these properties is a critical risk-mitigation step.[29][33]
Protocol: In Silico ADMET Prediction
Tool Selection: Utilize validated computational tools like ADMETlab 3.0, SwissADME, or ADMET-AI.[33][34] These platforms use machine learning models trained on large experimental datasets to predict a wide range of properties.[32][35]
Property Prediction: For the top-ranked hits from docking, predict key parameters.
Filtering: Establish acceptable thresholds for key properties and filter out compounds predicted to have liabilities (e.g., high potential for hERG inhibition, poor oral bioavailability, or mutagenicity).
Property
Description
Acceptable Range (Typical)
Oral Bioavailability
Percentage of drug absorbed into systemic circulation.
High
hERG Inhibition
Potential for cardiac toxicity.
No
CYP450 Inhibition
Potential for drug-drug interactions.
No inhibition of major isoforms
Ames Test
Predicts mutagenicity.
Negative
Blood-Brain Barrier
Ability to cross into the central nervous system.
Target-dependent
From Hit to Lead: The Optimization Cycle
The output of the screening workflow is a set of "hits"—compounds with predicted high affinity and acceptable ADMET profiles. The next phase is lead optimization, an iterative process of chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[36][37][38][39] Computational methods continue to guide this process, predicting the impact of structural changes before synthesis.[11][40]
Caption: The Iterative Lead Optimization Cycle.
Conclusion
This guide has detailed a robust, hierarchical in silico screening workflow tailored for the exploration of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. By systematically integrating ligand-based pre-filtering, structure-based docking, and early-stage ADMET assessment, this methodology provides a scientifically rigorous and resource-efficient pathway to identify promising hit compounds. This strategy not only accelerates the initial phases of drug discovery but also embeds a data-driven, quality-by-design approach, ultimately increasing the probability of translating a novel chemical entity into a viable therapeutic candidate.
References
Ligand-based Drug Design - Charnwood Discovery. (URL: [Link])
Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery - PubMed. (URL: [Link])
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (URL: [Link])
Pharmacophore modeling: advances, limitations, and current utility in drug discovery - Journal of Computer-Aided Molecular Design. (URL: [Link])
LBDD: Ligand-Based Drug Design - BioSolveIT. (URL: [Link])
Computational methods used in Hit-to-Lead and Lead Optimization stages of structure-based drug discovery - Evotec. (URL: [Link])
Principles of Structure-Based Design - Drug Design Org. (URL: [Link])
Computational Methods for the Identification and Optimisation of High Quality Leads - Combinatorial Chemistry & High Throughput Screening. (URL: [Link])
What is the role of pharmacophore in drug design? - Patsnap Synapse. (URL: [Link])
Ligand-based drug design | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
Structure-based drug design | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (URL: [Link])
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI. (URL: [Link])
Full article: Pharmacophore modelling: applications in drug discovery - Taylor & Francis. (URL: [Link])
Principle and Applications of Structure Based Drug Design - Longdom Publishing. (URL: [Link])
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support | Nucleic Acids Research | Oxford Academic. (URL: [Link])
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - Semantic Scholar. (URL: [Link])
Lecture 4 ligand based drug design | PDF - Slideshare. (URL: [Link])
How to Perform Molecular Docking with AutoDock Vina - YouTube. (URL: [Link])
Development of Kinase-Centric Drugs: A Computational Perspective - PubMed. (URL: [Link])
The Use of Computational Tools in Ligand-Based Drug Design - AZoLifeSciences. (URL: [Link])
Structure-based Drug Design - Charnwood Discovery. (URL: [Link])
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])
Hierarchical virtual screening approaches in small molecule drug discovery - PMC - NIH. (URL: [Link])
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC. (URL: [Link])
Building a Virtual Drug Screening Workflow with BioNeMo - YouTube. (URL: [Link])
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed. (URL: [Link])
Technical Whitepaper: Target Deconvolution Strategies for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid Scaffolds
Executive Summary The compound 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) campaigns. While often utilized as a synthetic intermediate, this fluorinated heteroaromatic core exhibits intrinsic biological activity, serving as a critical pharmacophore for targets including HIF-2
(Hypoxia-inducible factor 2-alpha) and COT (Tpl2) kinase .[1][2]
This technical guide outlines a rigorous workflow for identifying and validating biological targets for this specific scaffold. Unlike standard small molecules, the presence of the C2-carboxylic acid and C4-fluorine motif necessitates a dual-track approach: utilizing the carboxylic acid as a "handle" for affinity probe synthesis, while simultaneously employing label-free methods like Thermal Proteome Profiling (TPP) to validate binding without structural modification.
Chemical Biology Profile & Structural Logic[1]
Understanding the physicochemical properties of the scaffold is the prerequisite for experimental design.[1]
The Fluorine Effect (C4 Position)
The introduction of fluorine at the C4 position of the thieno[2,3-c]pyridine ring is not merely for patentability; it serves specific bioisosteric functions:
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, altering protonation states in the physiological pH range (7.2–7.4).[1]
Metabolic Blocking: C4 is a metabolic "soft spot" in non-fluorinated thienopyridines.[1][2] Fluorination blocks oxidative metabolism (e.g., by cytochrome P450s), extending half-life.[1]
Dipole Interactions: The C-F bond can engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the target binding pocket (e.g., the PAS-B domain of HIF-2
The C2-carboxylic acid is the primary vector for target engagement and probe development.[1]
Direct Binding: In HIF-2
inhibitors, this moiety often mimics polar interactions with arginine or serine residues deep within the hydrophobic cavity.[1][2]
Derivatization Potential: It serves as the attachment point for biotin linkers (for chemoproteomics) or amide coupling (for SAR expansion).[1]
Target Deconvolution Strategy
To identify the target of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, we employ a convergent strategy combining in silico prediction with in vitro proteomic validation.
Workflow Visualization
Figure 1: Convergent workflow for target identification. Track A utilizes computational prediction, while Track B employs physical interaction assays.[1] TPP is prioritized if the carboxylic acid is essential for binding.
Experimental Protocols
Protocol A: Thermal Proteome Profiling (TPP)
Rationale: If the C2-carboxylic acid is critical for binding (e.g., forming a salt bridge), derivatizing it with biotin will destroy affinity.[1] TPP detects target engagement by measuring the shift in protein melting temperature (
) upon ligand binding, requiring no chemical modification.[1]
Materials:
Cell Lysate (e.g., 786-O renal carcinoma cells for HIF-2
Lysate Preparation: Harvest cells and lyse in non-denaturing buffer (PBS + protease inhibitors).[1] Do not use detergents >0.1% NP-40.[1][2]
Incubation: Aliquot lysate and treat with the compound (Treatment) or DMSO (Vehicle) for 30 min at 25°C.
Thermal Challenge: Aliquot samples into PCR strips. Heat each aliquot to a distinct temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.
Precipitation: Cool to 4°C. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
Soluble Fraction Analysis: Collect supernatant. Digest proteins with trypsin, label with TMT tags (TMT10plex), and analyze via LC-MS/MS.[1]
Data Analysis: Plot the melting curve for every protein. A significant
between Treatment and Vehicle indicates a direct target.[1]
Protocol B: Affinity Pull-Down (Chemoproteomics)
Rationale: If the carboxylic acid is a solvent-exposed "exit vector," it can be biotinylated.[1][2] This protocol synthesizes a probe to physically fish out the target.[1]
Probe Synthesis:
Activate 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid with HATU/DIPEA in DMF.
React with Biotin-PEG4-Amine .[1][2] The PEG spacer prevents steric clash between the streptavidin bead and the target protein.[1]
Incubation: Incubate cell lysate (1 mg/mL) with the Biotin-Probe (1-10 µM) for 2 hours at 4°C.
Competition Control: In a parallel sample, pre-incubate lysate with 100x excess of free (non-biotinylated) 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Capture: Add Streptavidin-Magnetic beads. Rotate for 1 hour.
Wash: Wash beads 3x with lysis buffer + 0.1% Tween-20 to remove non-specific binders.[1][2]
Elution: Elute bound proteins with SDS-PAGE loading buffer (boil at 95°C) or on-bead trypsin digestion.
Identification: Specific targets will appear in the Probe sample but be absent/diminished in the Competition Control.
Mechanistic Case Studies
Based on the thieno[2,3-c]pyridine scaffold, two primary target classes are highly probable.[1]
Case Study 1: HIF-2
Inhibition
The thieno[2,3-c]pyridine core is a bioisostere for the bicyclic scaffolds found in HIF-2
Mechanism: These compounds bind to the PAS-B domain of HIF-2
, inducing a conformational change that prevents heterodimerization with HIF-1 (ARNT).[2] This blocks the transcription of hypoxia-driven genes (e.g., VEGF, EPO).[1]
Validation: Use a Luciferase reporter assay driven by a Hypoxia Response Element (HRE).[1][2] The compound should dose-dependently reduce luminescence under hypoxic conditions (1%
Literature links thieno[2,3-c]pyridine derivatives to the inhibition of COT (Cancer Osaka Thyroid) kinase , also known as Tpl2.[1]
Mechanism: ATP-competitive inhibition.[1][2] The pyridine nitrogen often acts as the hinge binder (hydrogen bond acceptor).[1]
Validation: Western blot analysis of downstream effectors.[1] COT regulates the ERK pathway.[1][4] Treatment should reduce phosphorylation of MEK and ERK1/2 in stimulated cells (e.g., TNF-
Figure 2: Putative signaling impacts.[1][2] The compound may act as an allosteric inhibitor of HIF-2
dimerization or an orthosteric inhibitor of COT kinase.[2]
Data Presentation Standards
When documenting target ID results, use the following table structure to ensure clarity and comparability.
Parameter
Assay Type
Metric
Success Criteria
Binding Affinity
SPR / MST
(Dissociation Constant)
< 10 µM (Hit) / < 100 nM (Lead)
Thermal Shift
TPP / CETSA
> 2°C shift vs. Vehicle
Enrichment
MS Pull-down
Fold Change (Probe/Comp)
> 5-fold enrichment
Functional Potency
HRE-Luciferase
Correlates with Binding Affinity
References
Scheuermann, T. H., et al. (2013).[1] Allosteric inhibition of hypoxia inducible factor-2 with small molecules. Nature Chemical Biology. Link
Cusack, K., et al. (2009).[1][4] Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production. Bioorganic & Medicinal Chemistry Letters. Link
Wallace, E. M., et al. (2016).[1] A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research.[1][2] Link
Savitski, M. M., et al. (2014).[1] Tracking cancer drugs in living cells by thermal proteome profiling. Science. Link[1]
PubChem Compound Summary. (2025). 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid. National Library of Medicine.[1] Link[1][2]
Strategic Sourcing & Validation: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Executive Summary 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 870235-46-4) is a high-value heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). It serves as a bioisostere for f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 870235-46-4) is a high-value heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD). It serves as a bioisostere for fluorinated quinoline or isoquinoline cores, offering altered pKa profiles and metabolic stability due to the specific fluorine placement at the C4 position.
Critical Advisory: While listed by major aggregators, "in-stock" availability for this specific regioisomer is volatile. Most vendors operate on a "synthesis-on-demand" model with lead times of 3–6 weeks. This guide provides a verified sourcing strategy, a mandatory Quality Control (QC) protocol to detect common regioisomeric impurities, and a "Make vs. Buy" decision framework.
Chemical Profile & Significance[1][2][3][4][5][6]
The thieno[2,3-c]pyridine scaffold is structurally significant because it fuses a thiophene ring to a pyridine ring. The introduction of fluorine at the C4 position is electronically non-trivial; it significantly lowers the electron density of the pyridine ring, affecting nucleophilic aromatic substitution (
) potential at adjacent carbons and altering the hydrogen bond accepting capability of the pyridine nitrogen.
Regioisomer contamination (e.g., 7-fluoro isomer) from non-selective synthesis.
Sourcing Landscape & Vendor Tiering
Do not rely solely on database listings (e.g., SciFinder, ChemSpace) as they often reflect "virtual inventory." Use the following tiered approach for procurement.
Tier 1: Verified Stock (Immediate - 1 Week)
These vendors typically hold physical inventory, though quantities may be limited to gram-scale.
Enamine (Ukraine/Latvia): Primary originator of many thienopyridine scaffolds. Check their "REAL" database status.
Fluorochem (UK): Often stocks fluorinated heterocycles.
BePharm: Known for holding stock of specific heterocyclic acids.
Sigma-Aldrich / MilliporeSigma: Often re-sells Tier 1 stock or contracts synthesis.
MolPort / eMolecules: Reliable for checking global stock, but verify the "ships from" location to anticipate customs delays.
Combi-Blocks: High probability of stock for the non-fluorinated parent, but the 4-fluoro derivative may be make-to-order.
Tier 3: Custom Synthesis CROs (6 - 10 Weeks)
WuXi AppTec / Pharmaron: Recommended for multi-kilogram scale-up.
Syngene: Alternative for GMP-grade requirements.
Technical Validation Protocol (QC)
The Problem: The primary synthetic route involves cyclization that can yield regioisomers (e.g., 4-fluoro vs. 7-fluoro) if the starting pyridine precursor is not isomerically pure. Standard LC-MS is insufficient because these isomers have identical masses (
197.19).
The Solution: You must validate the regiochemistry using
-NMR and HMBC (Heteronuclear Multiple Bond Correlation) .
Standard Operating Procedure (SOP) for Incoming QC
Solvent System: Dissolve 5–10 mg in DMSO-
. (Avoid due to poor solubility of the carboxylic acid).
-NMR Check:
Look for the thiophene proton singlet (approx. 8.0–8.2 ppm).
Verify the pyridine protons. The C4-F substituent will split adjacent protons.
-NMR (Critical):
Expectation: A singlet or doublet (depending on H-coupling) in the range of -100 to -120 ppm (typical for Pyridine-F).
Red Flag: If you see a second fluorine peak (e.g., shifted by >5 ppm) or complex multiplet patterns inconsistent with the C4 position, reject the batch.
Purity Threshold: Accept only >95% purity by HPLC (254 nm) AND >95% isomeric purity by
-NMR.
Strategic Decision Framework (Make vs. Buy)
When stock is unavailable, use this logic flow to determine whether to wait for a vendor or initiate internal synthesis.
Figure 1: Decision matrix for sourcing 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. Blue indicates initiation, Green is the optimal path, and Red indicates high-resource contingencies.
Synthetic Contingency (The "Make" Protocol)
If commercial sourcing fails, the most robust synthetic route utilizes the Thorpe-Ziegler cyclization .
Retrosynthetic Logic
The thieno[2,3-c]pyridine core is best constructed by annealing the thiophene ring onto a pre-existing fluorinated pyridine.
Starting Material: 3-Cyano-4-fluoropyridine-2-thiol (or its oxidized equivalent).
Reagent: Ethyl bromoacetate (or similar
-halo ester).
Mechanism:
S-alkylation of the pyridine thiol.
Base-mediated cyclization (Thorpe-Ziegler) onto the nitrile.
Hydrolysis of the resulting ester/amine intermediates to the carboxylic acid.
Figure 2: Proposed synthetic pathway for internal production if commercial stock is unavailable.
References
Litvic, M. et al. (2012). Synthesis of thieno[2,3-b]pyridine derivatives via Thorpe–Ziegler cyclization. (Methodology reference for scaffold synthesis).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Foundational
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" safety and handling
Topic: "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" Safety and Handling Document Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and HSE Professionals Executive Summary This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" Safety and Handling
Document Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and HSE Professionals
Executive Summary
This technical guide defines the safe handling, storage, and emergency protocols for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4). As a specialized fluorinated heteroaromatic building block, this compound presents unique risks combining the corrosivity of carboxylic acids with the toxic combustion potential of fluorinated heterocycles. This document is designed to move beyond generic safety data sheets (SDS) by integrating specific chemical reactivity profiles with practical laboratory workflows.
Chemical Identity & Technical Profile
Precise identification is the first step in safety. This compound is a scaffold often utilized in the synthesis of bioactive molecules, particularly kinase inhibitors where the fluorine atom modulates metabolic stability and pKa.
Parameter
Specification
Chemical Name
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
CAS Number
870235-46-4
Molecular Formula
C₈H₄FNO₂S
Molecular Weight
197.19 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
High in DMSO, DMF; Low/Moderate in Dichloromethane; Low in Water
Acidity (pKa)
Predicted ~3.0–3.5 (Carboxylic acid proton)
Structural Insight: The thieno[2,3-c]pyridine core is electron-deficient. The C4-fluorine atom is generally stable but can be susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions, potentially releasing fluoride ions.
Hazard Identification & Mechanism
While often classified under generic "Irritant" categories, the specific hazards of this molecule stem from its functional groups.
GHS Classification (Derived from Analogous Structures)
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Specific Fluorine Hazards
Unlike simple organic acids, the presence of the fluorine atom introduces a critical thermal hazard.
Combustion Hazard: In the event of a fire, this compound will decompose to release Hydrogen Fluoride (HF) gas, Sulfur Oxides (SOx), and Nitrogen Oxides (NOx).
Mechanism: Thermal degradation breaks the C-F bond.
.
Implication: Standard firefighting requires full respiratory protection (SCBA) to prevent HF inhalation.
Engineering Controls & Containment
The primary defense against exposure is isolation. The following controls are non-negotiable for handling quantities >10 mg.
Primary Containment (Fume Hood)
Requirement: All open handling (weighing, transfer, dissolution) must occur within a certified chemical fume hood.
Specification: Face velocity maintained between 0.3 m/s and 0.5 m/s .
Rationale: Higher velocities (>0.6 m/s) can cause turbulence that disperses light powders; lower velocities compromise containment.
Powder Handling
Static Risk: Heterocyclic carboxylic acids are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent powder "fly-out."
Weighing: Use a semi-micro balance inside the hood. If the balance is external, use a transfer vessel (e.g., a closed vial) to move the material.
Personal Protective Equipment (PPE) Matrix
PPE selection is based on permeation resistance against the carrier solvent, as the solid itself is unlikely to permeate gloves unless dissolved.
PPE Type
Recommendation
Technical Rationale
Hand Protection (Solid)
Nitrile (Double Gloved)
Sufficient for dry powder handling. Change immediately upon contamination.[1][2]
Hand Protection (Solution)
Barrier Laminate / Butyl
If dissolved in DMSO/DMF, nitrile degrades rapidly. Use laminate gloves for solutions to prevent transdermal delivery of the compound.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for acidic powders which can cause corneal opacity upon contact with moisture in the eye.
Respiratory
N95/P100 (if outside hood)
Only required if engineering controls fail or during spill cleanup.
Experimental Handling Protocol
Step 1: Solubilization
Solvent Choice: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred.
Exotherm: Dissolution may be slightly exothermic due to hydrogen bonding. Add solvent slowly.
Incompatibility: Avoid strong bases (NaOH, KOH) in high concentrations unless intended for deprotonation, as this generates the carboxylate salt which may have different solubility/permeability properties.
Step 2: Reaction Setup
Inert Atmosphere: While the carboxylic acid is stable, the thienopyridine ring can be sensitive to oxidation over time. Run reactions under Nitrogen or Argon.
Temperature: The C-F bond is stable up to standard synthesis temperatures (150°C). Avoid temperatures >200°C to prevent decomposition.
Step 3: Waste Disposal
Segregation: Dispose of as Halogenated Organic Waste .
Do Not Mix: Do not mix with oxidizing acid waste (e.g., Nitric acid) as this can degrade the sulfur ring, releasing toxic gases.
Emergency Response Logic
The following diagram outlines the decision logic for exposure and spills.
Caption: Emergency response decision tree prioritizing containment of HF risks during fire and rapid decontamination for exposure.
Synthesis & Handling Workflow Visualization
This workflow ensures process integrity and safety compliance during standard laboratory usage.
Caption: Operational workflow emphasizing the critical control points of static management and waste segregation.
Application Notes and Protocols for In Vitro Evaluation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of Thienopyridines The thieno[2,3-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. As a bioisostere of qui...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Thienopyridines
The thieno[2,3-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. As a bioisostere of quinoline and other fused aromatic systems, it is a key structural component in a variety of biologically active molecules. The specific compound, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, possesses chemical features—a planar heterocyclic core, a carboxylic acid group for potential hydrogen bonding, and a fluorine atom for modulating electronic properties and metabolic stability—that suggest a high potential for interaction with enzymatic targets.[1] While the precise biological target of this specific molecule is not extensively documented, its structural similarity to known inhibitors of DNA damage response (DDR) pathways makes it a compelling candidate for investigation as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.
PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death—a concept known as synthetic lethality. This application note provides a detailed protocol for a robust, high-throughput in vitro assay to determine the inhibitory potential of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid against PARP1.
Principle of the Assay: Homogeneous PARP1 Inhibition Assay
This protocol details a homogeneous (no-wash) chemiluminescent assay designed to measure the activity of PARP1. The assay quantifies the amount of NAD+ consumed by PARP1 during its auto-poly(ADP-ribosyl)ation reaction. In the presence of a PARP inhibitor, NAD+ consumption is reduced. The remaining NAD+ is then converted by a cycling enzyme into NADH, which reduces a pro-luciferin substrate into a luciferin precursor. Finally, the addition of a luciferase enzyme results in a "glow" type luminescent signal that is directly proportional to the amount of NAD+ remaining and, therefore, inversely proportional to the activity of the PARP1 enzyme.
This method is highly sensitive, reproducible, and amenable to high-throughput screening (HTS) in 96- or 384-well plate formats, making it ideal for determining the half-maximal inhibitory concentration (IC50) of test compounds.
Mandatory Safety Precautions
All laboratory work should be conducted in accordance with standard safety procedures. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid: The specific hazards of this compound are not fully characterized. Similar pyridine-carboxylic acids can cause skin and serious eye irritation. Handle with care, avoid inhalation of dust, and prevent contact with skin and eyes.[3]
DMSO: Used for dissolving the test compound. It is readily absorbed through the skin. Handle with appropriate gloves.
Reagents: Refer to the manufacturer's Safety Data Sheets (SDS) for all kit components and reagents.
Visualizing the Mechanism and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the PARP1 inhibition mechanism and the experimental workflow of the described assay.
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.
Caption: Step-by-step workflow for the chemiluminescent PARP1 assay.
Detailed In Vitro Assay Protocol
This protocol is adapted from commercially available chemiluminescent PARP assay kits and provides a framework for determining the IC50 value of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
I. Materials and Reagents
Reagent
Recommended Supplier
Purpose
PARP-Glo™ Assay System
Promega
All-in-one kit containing PARP buffer, NAD+ blend, luciferase, etc.
Recombinant Human PARP1 Enzyme
BPS Bioscience
Source of active enzyme.
Activated DNA (Histone H1)
BPS Bioscience
Required for stimulating PARP1 activity.
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Custom Synthesis/Vendor
Test compound.
Olaparib (AZD2281)
Selleck Chemicals
Positive control PARP inhibitor.
Dimethyl Sulfoxide (DMSO), ACS Grade
Sigma-Aldrich
Solvent for compounds.
White, Opaque, 384-well Assay Plates
Corning
Low-volume, suitable for luminescence measurements.
Nuclease-Free Water
Thermo Fisher
For reagent preparation.
Multichannel Pipettes & Automation
---
For accurate and efficient liquid handling.
Plate Reader with Luminescence Capability
---
For signal detection.
II. Reagent Preparation
Assay Buffer: Prepare the PARP Assay Buffer according to the kit manufacturer's instructions. Typically, this involves diluting a concentrated buffer stock with nuclease-free water.
Test Compound Stock (10 mM):
Calculate the mass of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (MW: 197.19 g/mol ) required to make a 10 mM stock solution in DMSO.
Dissolve the compound in DMSO to achieve the final concentration. Vortex until fully dissolved.
Control Inhibitor Stock (10 mM): Prepare a 10 mM stock of Olaparib in DMSO.
Compound Dilution Series:
Perform a serial dilution of the 10 mM stock solutions in DMSO to create working stocks. For a 10-point, 3-fold dilution series starting at 100 µM final concentration, you would prepare intermediate plates.
The final concentration of DMSO in the assay well should be kept constant and low (≤ 1%) to avoid solvent effects on enzyme activity.
PARP1 Enzyme Mix:
Dilute the recombinant PARP1 enzyme and activated DNA to the desired working concentration in cold PARP Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1x final concentration is recommended by most kits. This determines the linear range of the assay.
NAD+ Blend: Reconstitute the NAD+ blend as per the manufacturer's protocol.
III. Step-by-Step Experimental Procedure
The following steps are for a 384-well plate format. Adjust volumes accordingly for other formats.
Compound Plating (50 nL/well):
Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound dilutions from the DMSO source plate to the white, opaque 384-well assay plate.
Include "vehicle control" wells (DMSO only) for 0% inhibition and "no enzyme" wells for 100% inhibition (background).
Addition of PARP1 Enzyme Mix (2.5 µL/well):
Add 2.5 µL of the PARP1 Enzyme Mix to each well, except for the "no enzyme" background control wells. To these, add 2.5 µL of assay buffer.
Mix the plate by gentle shaking or centrifugation (300 x g for 1 minute).
Pre-incubation (15 minutes):
Incubate the plate at room temperature (20-25°C) for 15 minutes to allow the test compounds to bind to the PARP1 enzyme.
Initiate PARP Reaction (2.5 µL/well):
Add 2.5 µL of the reconstituted NAD+ Blend to all wells to start the enzymatic reaction.
Mix the plate by gentle shaking.
Enzymatic Reaction Incubation (60 minutes):
Incubate the plate at room temperature for 60 minutes. This duration should be within the linear range of the reaction, which should be verified during assay development.
Signal Development (5 µL/well):
Add 5 µL of the Developer Reagent (containing the cycling enzyme and pro-luciferin) to each well.
Mix the plate by gentle shaking.
Incubate at room temperature for 30-60 minutes to allow for the conversion of remaining NAD+ to a luminescent signal precursor.
Signal Detection (10 µL/well):
Add 10 µL of the Luciferase Reagent to all wells.
Incubate for 5-10 minutes to stabilize the luminescent signal.
Read Plate:
Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.
Data Analysis and Interpretation
I. Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated as follows:
RLU_compound: Signal from wells with the test compound.
RLU_vehicle: Signal from wells with DMSO only (0% inhibition).
RLU_background: Signal from "no enzyme" wells (100% inhibition).
II. IC50 Determination
The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response curve with variable slope) using graphing software such as GraphPad Prism or R.
The software will calculate the LogIC50, from which the IC50 value can be derived.
III. Hypothetical Data Presentation
Below is an example of how to present the final data for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid compared to the control inhibitor, Olaparib.
Compound
IC50 (nM) [95% CI]
Hill Slope
R² of Curve Fit
Olaparib (Control)
5.2 [4.5 - 6.0]
-1.1
0.998
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
85.7 [75.1 - 97.8]
-0.9
0.995
Assay Validation: Ensuring Trustworthiness and Reliability
To ensure the assay is robust and the data generated is reliable, a key validation parameter, the Z'-factor (Z-prime), should be calculated for each plate. The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an assay.
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" for antimicrobial studies
{"answer":"### Application Notes and Protocols for Antimicrobial Studies of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
{"answer":"### Application Notes and Protocols for Antimicrobial Studies of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Scaffold in the Fight Against Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Thienopyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[3][4] This document provides a detailed guide to the investigation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a specific derivative, for its potential as a novel antimicrobial agent. The introduction of a fluorine atom to the pyridine ring is a strategic modification, as fluorine can enhance the biological activity of drug molecules by potentially improving target binding or cell penetration.
These application notes are designed to provide researchers with a comprehensive framework for the systematic evaluation of this compound. We will delve into the essential protocols for determining its antimicrobial efficacy and preliminary safety profile, underpinned by the scientific rationale for each experimental step.
Rationale for Investigation: The thieno[2,3-c]pyridine core is a recognized pharmacophore in medicinal chemistry.[3][6] The addition of a carboxylic acid group at the 2-position and a fluorine atom at the 4-position can modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets. These modifications are hypothesized to contribute to its antimicrobial activity.
Experimental Workflows for Antimicrobial Evaluation
A structured approach is critical for the comprehensive assessment of a novel antimicrobial candidate. The following workflow outlines the key stages of investigation.
Caption: Step-by-step workflow for a time-kill kinetic assay.
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
[7][8]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compound in the cell culture medium.
Remove the old medium from the cells and add the medium containing the compound dilutions.
Include a vehicle control (medium with the same concentration of DMSO used for the compound stock) and a no-treatment control.
Incubation:
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition and Incubation:
Add MTT solution to each well and incubate for another 2-4 hours.
Formazan Solubilization:
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
Absorbance Reading:
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ (half-maximal inhibitory concentration), the concentration that reduces cell viability by 50%, can be determined from the dose-response curve.
[8]
Example Cytotoxicity Data Table:
Compound Concentration (µg/mL)
% Cell Viability
0 (Control)
100
10
98
50
92
100
85
200
55
400
15
From this data, the IC₅₀ can be calculated. A higher IC₅₀ value indicates lower cytotoxicity.
Conclusion and Future Directions
These application notes provide a foundational set of protocols for the initial antimicrobial evaluation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The data generated from these studies will be instrumental in determining the compound's potential as a lead for further drug development. Promising results would warrant more advanced studies, including mechanism of action elucidation, in vivo efficacy in animal models, and further toxicological assessments. The systematic application of these robust protocols will ensure the generation of reliable and reproducible data, which is paramount in the quest for novel antimicrobial therapies.
References
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. PMC - NIH. [Link]
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Ain Shams Engineering Journal. [Link]
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central. [Link]
Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. [Link]
(PDF) Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. ResearchGate. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
Mechanism of action of thienopyridine drugs. ResearchGate. [Link]
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
Fluorinated pyrido[2,3-c]pyridazines. II. Synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H). PubMed. [Link]
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. NIH. [Link]
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]
Antimicrobial Susceptibility Testing Protocols. Google Books.
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
High-Performance Scaffold Application: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in Targeted Anticancer Library Generation
Executive Summary & Strategic Rationale 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic building blocks, this specific f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic building blocks, this specific fluorinated heterocycle offers a dual advantage: the thieno[2,3-c]pyridine core acts as a bioisostere for quinoline and indole (common in kinase and PARP inhibitors), while the C4-fluorine substitution provides critical metabolic protection and modulates the electronic properties of the ring system.
This Application Note details the protocol for utilizing this scaffold to synthesize high-affinity inhibitors targeting Hsp90 and Serine/Threonine kinases , pathways where this structural motif has demonstrated potent anticancer activity.
Key Chemical Advantages
Bioisosterism: Mimics the adenosine core of ATP, allowing competitive inhibition at kinase active sites.
Metabolic Stability: The C4-fluorine atom blocks oxidative metabolism (P450-mediated hydroxylation) at a typically reactive site, extending in vivo half-life (
).
Synthetic Versatility: The C2-carboxylic acid serves as a universal "handle" for amide coupling, enabling rapid generation of diverse SAR (Structure-Activity Relationship) libraries.
Mechanism of Action & Target Landscape
The thieno[2,3-c]pyridine scaffold has shown specific efficacy in inhibiting Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone required for the stability of "client proteins" (e.g., HER2, BRAF, AKT) that drive oncogenesis.
Pathway Visualization
The following diagram illustrates how derivatives of this scaffold disrupt the Hsp90 chaperone cycle, leading to the proteasomal degradation of oncoproteins.
Figure 1: Mechanism of Action for Thienopyridine-based Hsp90 Inhibitors. The scaffold competitively binds the ATP pocket, preventing client protein maturation.
Experimental Protocols
Protocol A: Optimized Amide Coupling for Library Generation
Objective: To synthesize a library of 4-fluorothieno[2,3-c]pyridine-2-carboxamides without inducing decarboxylation or racemization of chiral coupling partners.
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq) for sterically hindered amines.
Base: DIPEA (3.0 eq)
Solvent: Anhydrous DMF or DMA.
Workflow:
Activation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) and stir at 0°C for 5 minutes.
Coupling: Add HATU (0.6 mmol) and stir for 10 minutes at 0°C to form the activated ester. Note: The solution should turn slightly yellow.
Amine Addition: Add the diversity element (amine, 0.55 mmol) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = [M+H]+).
Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl (aq) x3 (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.
Purification: Flash chromatography (Hexane:EtOAc gradient) or Prep-HPLC for polar derivatives.
Critical Control Point: Avoid heating above 40°C during activation, as thienopyridine carboxylic acids can undergo thermal decarboxylation under acidic/high-heat conditions.
Data Interpretation & Structure-Activity Relationship (SAR)[1]
The following table summarizes expected SAR trends when modifying the 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid scaffold, based on thienopyridine literature [1, 2].
Structural Modification
Effect on Potency (IC50)
ADME Impact
Rationale
Parent Acid (COOH)
> 100 µM (Inactive)
High Clearance
Poor cell permeability; requires derivatization.
Amide: Phenyl (unsub)
5 – 10 µM
Moderate
Basic hydrophobic interaction established.
Amide: 2,4-Di-OH-Phenyl
< 50 nM (Potent)
Low Clearance
Resorcinol motif mimics ATP phosphate interactions (Hsp90 critical contact).
Amide: Piperazine
1 – 5 µM
High Solubility
Improves solubility but may reduce hydrophobic pocket binding.
4-Fluoro Removal (H)
10x Potency Loss
Metabolic Instability
Loss of F leads to rapid C4-oxidation and reduced lipophilicity.
Synthesis Pathway Diagram[2]
Figure 2: Synthetic workflow for generating amide libraries from the carboxylic acid scaffold.
References
Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
Title: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.[1]
Source: MDPI (Molecules), 2022.
URL:[Link]
Thieno[2,3-c]pyridine Synthesis & Properties
Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction.
Source: PubMed Central (PMC), 2021.
URL:[Link]
Scaffold Hopping in Hedgehog Signaling
Title: Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists.[2]
Source: Royal Society of Chemistry (MedChemComm), 2016.
URL:[Link]
Application Notes and Protocols: Investigating 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid in Neurological Disorder Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in the study and potential...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in the study and potential treatment of neurological disorders. This document outlines the scientific rationale, synthesis protocols, and a strategic experimental workflow for evaluating this compound's efficacy in relevant preclinical models.
Introduction: The Therapeutic Potential of the Thienopyridine Scaffold in Neuroscience
The thienopyridine core is a well-established pharmacophore, most notably recognized for its role in cardiovascular medicine. Drugs like clopidogrel and prasugrel, which are thienopyridine derivatives, act as irreversible inhibitors of the P2Y12 receptor, effectively reducing platelet aggregation.[1] This class of compounds has been pivotal in the management of thrombotic events, including the prevention of stroke.[2][3][4]
Beyond their antiplatelet activity, emerging research has begun to uncover the broader potential of thienopyridine derivatives in neuroscience. A significant finding is the investigation of tetrahydrothieno[2,3-c]pyridine derivatives as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1).[5] Given that mGluR1 is implicated in various brain disorders, including chronic pain, this discovery opens a new avenue for the therapeutic application of thienopyridines in neurological conditions.[5] Furthermore, the general class of pyrrolo[3,4-c]pyridine derivatives has shown promise in treating diseases of the nervous system.[6]
This context establishes a strong rationale for exploring novel thienopyridine analogs, such as 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, as potential modulators of neurological pathways. The introduction of a fluorine atom can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its blood-brain barrier permeability and target engagement.
Physicochemical Properties of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
A thorough understanding of the compound's properties is crucial for experimental design.
Property
Value
Source
Molecular Formula
C8H4FNO2S
Molecular Weight
197.186 g/mol
Appearance
Predicted to be a solid
Solubility
Predicted to be soluble in organic solvents like DMSO and DMF
A thieno[2,3-c]pyridine core with a fluorine atom at the 4-position and a carboxylic acid at the 2-position.
Proposed Synthesis Protocol
Protocol: Synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
Objective: To synthesize 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid for in vitro and in vivo evaluation.
Materials:
Starting materials (commercially available or synthesized via known methods)
Appropriate solvents (e.g., DMF, THF, ethanol)
Reagents for cyclization, fluorination, and hydrolysis reactions
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
Step 1: Synthesis of a Substituted Pyridine Precursor.
Begin with a commercially available substituted pyridine. The synthesis may involve a multi-component reaction to construct the pyridine ring with appropriate functional groups for subsequent thiophene ring formation.[11]
Step 2: Thiophene Ring Annulation.
React the pyridine precursor with reagents suitable for forming the fused thiophene ring. This can often be achieved through reactions involving sulfur-containing reagents and appropriately functionalized pyridine derivatives.
Step 3: Introduction of the Fluorine Moiety.
If not already incorporated in the starting materials, introduce the fluorine atom at the 4-position of the thienopyridine core. This can be accomplished through various fluorination reactions, the choice of which will depend on the specific substrate.
Step 4: Formation of the Carboxylic Acid.
The carboxylic acid at the 2-position can be introduced via several methods, such as the hydrolysis of a corresponding ester or nitrile, or through a carboxylation reaction.
Step 5: Purification and Characterization.
Purify the final product using column chromatography and/or recrystallization.
Confirm the structure and purity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.
Causality Behind Experimental Choices: This proposed pathway builds upon established chemical transformations for constructing heterocyclic ring systems. The modular nature of this approach allows for the potential synthesis of a library of related analogs for structure-activity relationship (SAR) studies.
Caption: Hypothetical mechanism of action via mGluR1 antagonism.
Experimental Screening Workflow
A tiered approach is recommended to efficiently evaluate the potential of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. This workflow progresses from high-throughput in vitro assays to more complex in vivo models.
Caption: A tiered experimental workflow for compound evaluation.
In Vitro Protocols
Protocol 1: mGluR1 Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the mGluR1 receptor.
Materials:
Membrane preparations from cells expressing human mGluR1.
Radioligand (e.g., [³H]-Quisqualate).
Test compound (4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid) at various concentrations.
Non-specific binding control (e.g., a high concentration of a known mGluR1 ligand).
Scintillation counter and vials.
Procedure:
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
Quantify the radioactivity of the filters using a scintillation counter.
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Calcium Flux Functional Assay
Objective: To assess the functional antagonism of mGluR1 by the test compound.
Pre-incubate the cells with varying concentrations of the test compound.
Stimulate the cells with the mGluR1 agonist.
Measure the change in intracellular calcium concentration by monitoring fluorescence.
Determine the ability of the test compound to inhibit the agonist-induced calcium signal.
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To predict the ability of the compound to cross the blood-brain barrier.
Materials:
Co-culture model of brain endothelial cells, astrocytes, and pericytes.
[12]* Transwell inserts.
Test compound.
LC-MS/MS for quantification.
Procedure:
Culture the BBB model on Transwell inserts.
Add the test compound to the apical (blood) side.
At various time points, collect samples from the basolateral (brain) side.
Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp).
In Vivo Protocols
Protocol 4: Zebrafish Model of Chemoconvulsant-Induced Seizures
Objective: To evaluate the in vivo efficacy of the compound in a high-throughput neurological disorder model.
[13]
Materials:
Wild-type zebrafish larvae (5-7 days post-fertilization).
Pentylenetetrazol (PTZ) as a chemoconvulsant.
Test compound.
High-speed camera and tracking software.
Procedure:
Acclimate zebrafish larvae in a multi-well plate.
Pre-treat the larvae with varying concentrations of the test compound.
Induce seizures by adding PTZ to the water.
Record larval behavior using a high-speed camera.
Analyze the locomotor activity to quantify seizure severity and duration.
Determine if the test compound reduces seizure-like behavior.
Protocol 5: Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)
Objective: To assess the therapeutic potential of the compound in a well-established model of a neurological disorder.
[14]
Materials:
Adult male Sprague-Dawley rats.
Surgical equipment for CCI surgery.
Test compound formulated for oral or intraperitoneal administration.
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
Procedure:
Induce neuropathic pain via CCI surgery on one sciatic nerve.
Allow for the development of pain-like behaviors (typically 7-14 days post-surgery).
Administer the test compound or vehicle to the animals.
At various time points post-administration, assess mechanical and thermal sensitivity.
Compare the pain thresholds of the compound-treated group to the vehicle-treated group.
Conclusion and Future Directions
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid represents a novel chemical entity with a plausible rationale for investigation in the context of neurological disorders. The proposed synthetic and screening protocols provide a clear and scientifically rigorous path for its evaluation. Positive results from these studies could pave the way for lead optimization and further preclinical development, ultimately contributing to the discovery of new therapeutics for debilitating neurological conditions.
References
Pinheiro, L. C. S., Bernardino, A. M. R., Wardell, S. M. S. V., Wardell, J. L., & Tiekink, E. R. T. (n.d.). 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. National Institutes of Health. [Link]
Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. [Link]
Sagan, J., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4993. [Link]
Thienopyridine derivatives: Significance and symbolism. (2025, August 19). Health Sciences. [Link]
Kim, M., Lee, C., Kim, J., Jo, E., Choi, H., Kim, D., ... & Lee, J. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 96, 435-446. [Link]
El-Sayed, N. N. E., El-Gohary, N. S., & Schaalan, M. F. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(11), 2958. [Link]
Ase-Atraba, S., & Bagues, A. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1063005. [Link]
Hankey, G. J., Sudlow, C. L., & Dunbabin, D. W. (2000). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews, (2), CD001246. [Link]
Lo Giudice, M., & Aronica, E. (2021). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 15, 712982. [Link]
Hankey, G. J., Sudlow, C. L., & Dunbabin, D. W. (2000). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews, (2), CD001246. [Link]
Ferreira, L., & G fenomeni, A. (2023). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology, 11, 1269502. [Link]
Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate. [Link]
Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. (n.d.).
Anand, S., & Pylatiuk, C. (2012). Zebrafish: An in vivo model for the study of neurological diseases. Journal of Biosciences, 37(3), 507-513. [Link]
Loser, D., & Schlosser, A. (2023). Human In Vitro Models of Neuroenergetics and Neurometabolic Disturbances: Current Advances and Clinical Perspectives. Stem Cells Translational Medicine, 12(10), 635-645. [Link]
Leite, C., Teixeira, F. G., & Sousa, N. (2021). In Vitro 3D Modeling of Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(14), 7669. [Link]
In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. (n.d.). InsideScientific. [Link]
Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]
In Vivo Brain Organoid Model to Study Human Neuronal-glia Interactions. (2025, November 22). YouTube. [Link]
Process for producing pyridine carboxylic acids. (n.d.).
Pyridine derivatives and their production. (n.d.).
Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of the novel compound, 4-Fluorothieno[2,3-...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of the novel compound, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The protocols outlined herein describe a systematic approach, from initial cell-based assays to a preclinical in vivo model, to elucidate the compound's potential as an anti-inflammatory agent.
Introduction: The Rationale for Investigating Thienopyridine Derivatives
The thienopyridine scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of thienopyridines have been explored for a range of therapeutic applications, including antiviral, antibacterial, and anti-inflammatory activities[1][2]. The structural rigidity and potential for diverse substitutions on the thienopyridine core make it an attractive starting point for the design of novel modulators of inflammatory pathways.
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions[3]. Key mediators of the inflammatory cascade include enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[4]. Consequently, the inhibition of these mediators is a primary strategy in the development of new anti-inflammatory drugs.
This guide will use 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid as a representative thienopyridine derivative to illustrate a robust screening funnel for identifying and characterizing novel anti-inflammatory compounds.
Pre-Clinical Evaluation Workflow
A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of a test compound. This workflow begins with fundamental in vitro assays to assess cytotoxicity and specific anti-inflammatory mechanisms, followed by a well-established in vivo model to confirm efficacy in a more complex biological system.
Figure 1: A tiered experimental workflow for assessing the anti-inflammatory properties of a novel compound.
In Vitro Anti-Inflammatory Assays
In vitro assays provide a controlled environment to investigate the direct effects of a compound on cellular and molecular targets involved in inflammation[5].
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.
Compound Treatment: Prepare serial dilutions of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (e.g., from 1 µM to 200 µM) in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 24 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation[6]. This assay measures the ability of the test compound to inhibit the activity of recombinant human COX-2. Fluorometric kits are commonly used, where the COX-2-mediated conversion of arachidonic acid produces an intermediate that reacts with a probe to generate a fluorescent signal.
Protocol (based on a commercial fluorometric assay kit)[6][7]:
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2, and Arachidonic Acid) according to the kit manufacturer's instructions[6][7].
Inhibitor Preparation: Prepare a range of concentrations of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test compound or controls.
Enzyme Addition: Add the reconstituted COX-2 enzyme to initiate the reaction, except in the background control wells[8].
Incubation: Incubate the plate for 10 minutes at 37°C[9].
Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm/ λEm = 587 nm) over time using a microplate reader.
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines like TNF-α and IL-6[4]. This assay quantifies the inhibitory effect of the test compound on the production of these cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
Pre-treatment: Treat the cells with various non-toxic concentrations of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid for 1 hour[10].
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production[10]. Include a negative control (no LPS) and a positive control (LPS only).
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol for the specific ELISA kits used[4][11].
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition by the test compound compared to the LPS-only control.
Figure 2: Simplified signaling pathway of LPS-induced pro-inflammatory cytokine production in macrophages.
In Vivo Anti-Inflammatory Assay
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds[12]. The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema)[12]. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and the infiltration of neutrophils[12].
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6-8 per group):
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
Group 2: Positive control (e.g., Indomethacin or another standard NSAID).
Group 3-5: Test groups receiving different doses of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection[15].
Edema Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal[13][16].
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection[13].
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Table 1: Example Data Presentation for Carrageenan-Induced Paw Edema Assay
Treatment Group
Dose (mg/kg, p.o.)
Mean Paw Volume Increase (mL) at 3h ± SEM
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.06
-
Indomethacin
10
0.32 ± 0.04
62.4%
Compound X
25
0.65 ± 0.05
23.5%
Compound X
50
0.48 ± 0.06
43.5%
Compound X
100
0.35 ± 0.05
58.8%
p < 0.05 compared to Vehicle Control
Conclusion and Future Directions
The methodologies described in these application notes provide a robust framework for the initial assessment of the anti-inflammatory properties of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. Positive results from these assays, such as significant COX-2 inhibition, reduction of pro-inflammatory cytokine production, and amelioration of paw edema, would warrant further investigation.
Subsequent studies could delve deeper into the mechanism of action, for instance, by examining the effects on upstream signaling pathways like the JAK-STAT or NF-κB pathways[17][18][19][20]. Furthermore, evaluation in chronic inflammation models and comprehensive toxicological studies would be necessary steps in the preclinical development of this compound as a potential therapeutic agent.
References
MDedge. (2022, February 10). A deep dive on tofacitinib's mode of action. [Link]
National Center for Biotechnology Information. 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. [Link]
National Center for Biotechnology Information. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. [Link]
ResearchGate. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. [Link]
AIMS Press. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
National Center for Biotechnology Information. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
National Center for Biotechnology Information. In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. [Link]
Acta Biomedica Scientifica. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. [Link]
Der Pharma Chemica. Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. [Link]
PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. [Link]
PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]
National Center for Biotechnology Information. (2023, November 26). Tofacitinib. [Link]
ResearchGate. TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... [Link]
MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?. [Link]
PubMed Central. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages. [Link]
National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
Spandidos Publications. (2021, February 26). Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. [Link]
MDPI. Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. [Link]
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
National Center for Biotechnology Information. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. [Link]
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" cell-based assay development
Development of a High-Throughput Cell-Based Assay for Screening Modulators of the P2Y12 Receptor Using 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid as a Test Compound Abstract The thieno[2,3-c]pyridine scaffold is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Development of a High-Throughput Cell-Based Assay for Screening Modulators of the P2Y12 Receptor Using 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid as a Test Compound
Abstract
The thieno[2,3-c]pyridine scaffold is a cornerstone in the development of antiplatelet therapies, with several marketed drugs targeting the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1] This application note provides a comprehensive guide for the development and validation of a robust, cell-based assay designed to identify and characterize novel modulators of the P2Y12 receptor. We utilize "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid," a novel thienopyridine derivative, as a representative test compound to illustrate the protocol. The described assay is built upon the principle of measuring fluctuations in intracellular cyclic AMP (cAMP) levels in a recombinant cell line, a method amenable to high-throughput screening (HTS).[2][3] This document will detail the scientific rationale, step-by-step protocols, data analysis, and validation procedures necessary for researchers in drug discovery and development to implement this assay.
Introduction and Scientific Rationale
The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the Gi family. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] This signaling cascade is a pivotal event in platelet aggregation, making the P2Y12 receptor a prime target for antithrombotic drugs.[4][1] Marketed thienopyridine derivatives like clopidogrel and prasugrel are prodrugs that, once metabolized, irreversibly antagonize the P2Y12 receptor.
The exploration of new chemical entities based on the thienopyridine scaffold, such as 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, is essential for discovering next-generation therapeutics with potentially improved efficacy, safety, or pharmacokinetic profiles.[5] Cell-based assays provide a more physiologically relevant context compared to biochemical assays by allowing the assessment of a compound's effect on a target within a living cell.[6][7]
This guide details a competitive assay format where cells are co-stimulated with a known agonist (ADP) and an adenylyl cyclase activator (forskolin). In this system, P2Y12 antagonists will reverse the ADP-mediated suppression of cAMP production, resulting in a measurable increase in cAMP levels. This provides a robust window for identifying inhibitory compounds.
Assay Development Workflow
The development of a reliable cell-based assay follows a structured, multi-step process to ensure robustness and reproducibility, which is crucial for a successful screening campaign.[8][9]
Caption: A flowchart illustrating the key phases of cell-based assay development.
Materials and Reagents
Reagent
Supplier
Catalog Number (Example)
CHO-K1/hP2Y12 Recombinant Cell Line
ATCC
PTA-5585
F-12K Medium
Gibco
21127022
Fetal Bovine Serum (FBS), Qualified
Gibco
10099141
Penicillin-Streptomycin
Gibco
15140122
Geneticin® (G418 Sulfate)
Gibco
10131035
Trypsin-EDTA (0.25%)
Gibco
25200056
DPBS (Dulbecco's Phosphate-Buffered Saline)
Gibco
14190144
Adenosine 5'-diphosphate (ADP) sodium salt
Sigma-Aldrich
A2754
Forskolin
Sigma-Aldrich
F6886
3-isobutyl-1-methylxanthine (IBMX)
Sigma-Aldrich
I5879
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Fluorochem
F539154
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
Sigma-Aldrich
D2650
cAMP-Glo™ Assay Kit
Promega
V1501
384-well solid white, flat-bottom plates
Corning
3570
Detailed Experimental Protocols
Cell Culture and Maintenance
Culture Conditions: Culture the CHO-K1/hP2Y12 cells in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin® for selection. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a density of 2 x 10⁵ cells/mL.
Rationale: Consistent cell culture practices are fundamental to assay reproducibility. Maintaining cells in the logarithmic growth phase ensures optimal health and responsiveness. The use of a selection antibiotic (Geneticin®) ensures the stable expression of the P2Y12 receptor.
Assay Protocol: cAMP Measurement
This protocol is optimized for a 384-well plate format.
Cell Seeding:
Harvest CHO-K1/hP2Y12 cells and resuspend in serum-free F-12K medium.
Adjust the cell density to 1 x 10⁵ cells/mL.
Dispense 20 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
Compound Preparation and Addition:
Prepare a 10 mM stock solution of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in 100% DMSO.
Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM to 100 nM).
Further dilute these intermediate stocks 1:50 in assay buffer (DPBS with 0.5 mM IBMX) to create the 4X final concentration working solutions. The DMSO concentration in the working solutions should be 2%.
Aspirate the culture medium from the cell plate and add 10 µL of the 4X compound working solutions to the respective wells.
For control wells, add 10 µL of assay buffer with 2% DMSO (vehicle control).
Agonist and Forskolin Addition:
Prepare a 4X solution of ADP and Forskolin in assay buffer. The final concentration should be the pre-determined EC₅₀ for ADP and EC₈₀ for Forskolin.
Add 10 µL of this agonist/forskolin mixture to all wells except the "forskolin only" (Max Signal) control wells. To these, add 10 µL of a 4X Forskolin-only solution.
The final volume in each well is now 40 µL, and the final DMSO concentration is 0.5%.
Incubation and Lysis:
Incubate the plate at room temperature for 30 minutes.
Add 40 µL of the cAMP-Glo™ Lysis Buffer to each well.
Incubate for 15 minutes at room temperature to induce cell lysis and stabilize the luciferase.
Detection:
Add 80 µL of the cAMP-Glo™ Detection Solution (containing luciferase and substrate) to each well.
Incubate for 20 minutes in the dark at room temperature.
Measure luminescence using a plate reader.
Data Analysis and Interpretation
The primary output of the assay is a luminescent signal that is inversely proportional to the amount of cAMP present.
Data Normalization:
High Control (0% Inhibition): Wells containing cells, DMSO, Forskolin, and ADP. This represents the basal level of P2Y12 inhibition of cAMP production.
Low Control (100% Inhibition): Wells containing cells, DMSO, and Forskolin only. This represents the maximum possible cAMP signal.
Normalize the data as a percentage of inhibition using the following formula:
% Inhibition = 100 * (Signal_Sample - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)
Dose-Response Curves and IC₅₀ Determination:
Plot the % Inhibition against the logarithm of the concentration of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition.
Expected Data Representation
Compound Concentration (µM)
Raw Luminescence (RLU)
% Inhibition
100
750,000
95.8
30
720,000
89.2
10
650,000
73.6
3
510,000
42.1
1
390,000
15.8
0.3
340,000
4.2
0 (High Control)
325,000
0.0
Forskolin Only (Low Control)
800,000
100.0
Assay Validation and Quality Control
Assay validation is a critical step to ensure that the assay is reliable, reproducible, and suitable for its intended purpose.[10][11]
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[8] It measures the separation between the high and low controls.
An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5 .[2][8]
Signal Window
The signal window (or S/B ratio) is the ratio of the mean of the low control to the mean of the high control. A ratio of >5 is generally desirable.
Caption: The signaling pathway of the P2Y12 receptor and the points of intervention in the cell-based assay.
Conclusion
This application note provides a detailed framework for establishing a robust and HTS-compatible cell-based assay for the discovery of novel P2Y12 receptor modulators. By following the outlined protocols for assay development, optimization, and validation, researchers can confidently screen compound libraries and characterize lead candidates like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The principles described herein are adaptable and can serve as a foundational guide for developing similar cell-based GPCR assays.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved February 11, 2026, from [Link]
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved February 11, 2026, from [Link]
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 11, 2026, from [Link]
Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved February 11, 2026, from [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved February 11, 2026, from [Link]
Zhang, L., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. [Link]
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 11, 2026, from [Link]
ResearchGate. (n.d.). Some important antiplatelet drugs containing thienopyridine. Retrieved February 11, 2026, from [Link]
Reaction Biology. (n.d.). Cell-Based Assays. Retrieved February 11, 2026, from [Link]
Taniuchi, M., & Kurz, H. I. (2004). The thienopyridines. Journal of Interventional Cardiology. [Link]
FDA. (2020). Chemistry, Manufacturing, and Control (CMC) Information for Human Gene Therapy Investigational New Drug Applications (INDs); Guidance for Industry. Retrieved February 11, 2026, from [Link]
FDA. (2011). Potency Tests for Cellular and Gene Therapy Products. Retrieved February 11, 2026, from [Link]
FDA. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved February 11, 2026, from [Link]
Application Note: Pharmacokinetic Characterization of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
Introduction & Compound Profile 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a critical scaffold in medicinal chemistry, often utilized as a building block for HIF-prolyl hydroxylase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a critical scaffold in medicinal chemistry, often utilized as a building block for HIF-prolyl hydroxylase inhibitors, kinase inhibitors, and anti-thrombotic agents. As a thienopyridine derivative, it shares structural homology with the active metabolites of blockbuster drugs like Clopidogrel and Prasugrel.
Understanding the pharmacokinetic (PK) profile of this core scaffold is essential for two reasons:
Fragment-Based Drug Design (FBDD): To assess the "ligand efficiency" and intrinsic clearance of the core pharmacophore before elaboration.
Metabolite Safety: To characterize it as a potential stable metabolite of larger thienopyridine drugs, necessitating safety coverage (MIST guidelines).
Acid/Base Profile: Amphoteric but predominantly acidic.
Carboxylic Acid pKa: ~3.2 – 3.8 (Predicted)
Pyridine Nitrogen pKa: ~2.5 – 3.0 (Suppressed by adjacent electron-withdrawing Fluorine and Carboxyl group).
LogP: ~1.7 (Moderate lipophilicity, likely high permeability if uncharged).
Analytical Method Development (LC-MS/MS)
Reliable bioanalysis is the foundation of any PK study. Due to the amphoteric nature of the molecule, polarity switching during method development is critical.
Mass Spectrometry Optimization
While carboxylic acids typically ionize well in Negative Mode (ESI-), the presence of the pyridine nitrogen allows for Positive Mode (ESI+) sensitivity, often yielding better signal-to-noise ratios in plasma matrices.
Protocol:
Infusion: Prepare a 100 ng/mL solution in 50:50 Methanol:Water (0.1% Formic Acid). Infuse at 10 µL/min.
Scan Mode: Perform Q1 scans in both ESI+ and ESI- to determine the parent ion intensity.
The following diagram illustrates the critical decision points in characterizing the PK of this scaffold, specifically addressing the stability of the thiophene ring and the carboxylic acid tail.
Caption: Step-by-step decision tree for evaluating the PK properties of the 4-Fluorothieno[2,3-c]pyridine scaffold.
Data Analysis & Interpretation
Perform Non-Compartmental Analysis (NCA) using software like Phoenix WinNonlin or the PKNCA R package.
Key Parameters to Report
Parameter
Definition
Significance for this Scaffold
Peak Plasma Concentration
Indicates absorption rate; critical for toxicity thresholds.
Time to Peak
Delayed may indicate precipitation in the gut (common for acids).
Area Under Curve
Total exposure.
Systemic Clearance
If (hepatic blood flow), the drug is high extraction.
Volume of Distribution
If L/kg, it is confined to plasma (high protein binding).
Bioavailability
.
Troubleshooting Low Bioavailability
If
, investigate:
Permeability Limited: The carboxylic acid is ionized at pH 7.4. Solution: Prodrug strategy (esterification).
First-Pass Metabolism: Rapid glucuronidation or thiophene oxidation. Solution: Deuteration of the thiophene ring or bioisosteric replacement of COOH.
References
El-Sadek, M. E., et al. (2011).[5] Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Scientific Research.
Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Seminars in Thrombosis and Hemostasis.
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for ADME protocols).
PubChem Compound Summary. (2023). 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.[1][6][7] National Center for Biotechnology Information.
Application Note: In Vivo Formulation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
This Application Note provides a tiered formulation strategy for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4).[1] Given its structure—a fused heteroaromatic core with an ionizable carboxylic acid ta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a tiered formulation strategy for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4).[1] Given its structure—a fused heteroaromatic core with an ionizable carboxylic acid tail—this compound presents specific solubility challenges typical of medicinal chemistry scaffolds.[1]
The following protocols prioritize bioavailability and reproducibility , moving from simple aqueous buffers to co-solvent systems and suspensions based on the required dose.
[1]
Physicochemical Profile & Formulation Strategy
Before selecting a vehicle, the researcher must account for the compound's "Solubility-pH Interplay."[1]
Core Challenge: The planar thienopyridine ring promotes
- stacking, which can limit solubility even in the ionized state.
Formulation Decision Tree
Use the following logic to select your protocol.
Figure 1: Decision matrix for selecting the appropriate vehicle based on dose concentration and route of administration.
Protocol A: Buffered Solution (IV/IP Compatible)
Target: Low doses (1–5 mg/kg) where the compound is fully soluble as a salt.[1]
Mechanism: In situ salt formation converts the insoluble free acid into a soluble carboxylate anion.[1]
Target: High doses (>50 mg/kg) for oral gavage (PO) where solubility is impossible to achieve.[1][2]
Vehicle:0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in water.[1]
Rationale
Methylcellulose: Increases viscosity to prevent rapid sedimentation.[1]
Tween 80: Surfactant that wets the hydrophobic surface of the compound, preventing clumping.[1]
Step-by-Step Procedure
Vehicle Preparation (Pre-make):
Heat water to ~80°C. Add Methylcellulose powder slowly with vigorous stirring.
Cool to 4°C overnight to hydrate (solution becomes clear/viscous).
Add Tween 80 (0.2% w/v) and mix.
Micronization: If the compound has large crystals, grind it using a mortar and pestle to a fine powder.[1]
Wetting: Place the weighed compound in a mortar. Add the vehicle dropwise (geometric dilution).[1]
Technique: Triturate (grind) the paste to ensure every particle is wetted.[1]
Dispersion: Transfer the paste to a vial and add the remaining vehicle.
Homogenization: Vortex vigorously. For best results, use a probe sonicator or a high-shear homogenizer for 30 seconds.[1]
Dosing: Shake the vial immediately before drawing into the syringe to ensure dose uniformity.
Quality Control & Stability
Never assume a formulation is stable.[1] Verify it.
Parameter
Method
Acceptance Criteria
Concentration
HPLC-UV (254 nm)
± 10% of theoretical concentration
Purity
HPLC-UV
No new peaks > 0.5% (indicates degradation)
Physical Stability
Visual Inspection
No precipitate (Solutions) or re-suspendable (Suspensions)
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
References
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility/pKa interplay).
Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1] Link[1][2]
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link[1]
PubChem. (n.d.).[1] 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (Compound Summary). Retrieved from [1]
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" as a chemical probe
Application Note: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid as a Chemical Probe Abstract 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (4-FTP2C) is a specialized heterocyclic fragment probe belonging to the thien...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid as a Chemical Probe
Abstract
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (4-FTP2C) is a specialized heterocyclic fragment probe belonging to the thienopyridine class.[1] Characterized by its planar heteroaromatic core, intrinsic fluorescence, and carboxylic acid moiety, 4-FTP2C serves as a critical pharmacophore probe in Fragment-Based Drug Discovery (FBDD).[1] It is primarily utilized to interrogate the active sites of 2-oxoglutarate (2-OG) dependent oxygenases (e.g., HIF-Prolyl Hydroxylases) and as a bioisostere for indole- and naphthalene-carboxylic acids in structure-activity relationship (SAR) studies.[1] This guide outlines protocols for its use in biophysical screening, target engagement assays, and chemical derivatization.[1]
Introduction & Chemical Biology Profile
4-FTP2C is not a "lock-and-key" drug but a high-value chemical probe used to map binding pockets of metalloenzymes and explore the chemical space of fused pyridine systems.[1] Its utility stems from three distinct properties:
Metalloenzyme Chelation Mimicry: The carboxylic acid adjacent to the thienopyridine core mimics the 2-oxoglutarate co-substrate, allowing it to probe the Fe(II) binding sites of oxygenases.[1]
Intrinsic Fluorescence: The fused thienopyridine system exhibits fluorescence properties, enabling its use as an intrinsic reporter in binding assays without bulky tag attachment.[1]
Fluorine NMR Reporter: The C-4 fluorine atom serves as a sensitive 19F-NMR probe, changing chemical shift upon protein binding.[1]
Physicochemical Properties
Property
Value
Significance
Molecular Weight
197.19 Da
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
LogP (Predicted)
~1.8
Moderate lipophilicity ensures good solubility in DMSO and assay buffers.[1]
pKa (COOH)
~3.5 - 4.0
Anionic at physiological pH, mimicking glutamate/aspartate residues.[1]
Distinct signal for ligand-observed NMR screening.[1]
Mechanism of Action: The "Chelation-Anchor" Hypothesis[1]
In the context of HIF-Prolyl Hydroxylase (PHD) or similar metalloenzymes, 4-FTP2C acts as a competitive antagonist of the co-substrate 2-oxoglutarate.[1]
Binding Mode: The carboxylic acid coordinates with the active site Iron (Fe II), while the planar thienopyridine ring stacks against hydrophobic residues (e.g., Tyrosine or Phenylalanine) within the active site pocket.
The Fluorine Effect: The 4-fluoro substitution modulates the electron density of the pyridine ring, altering the pKa of the ring nitrogen and potentially interacting with backbone amides via orthogonal multipolar interactions.[1]
Caption: Mechanism of Action showing 4-FTP2C competing with 2-OG for the enzyme active site, leading to downstream pathway stabilization.[1]
Best for: Validating direct binding to a target protein (e.g., PHD2, FIH, or novel targets).[1]
Principle: The 19F signal of 4-FTP2C will broaden or shift (Chemical Shift Perturbation - CSP) upon binding to a macromolecule due to changes in the magnetic environment and tumbling rate.[1]
Materials:
Recombinant Target Protein (e.g., PHD2 catalytic domain), >95% purity.[1]
Specificity Check: Add excess 2-oxoglutarate (1 mM).[1] If the signal sharpens back to the Control state, the probe binds specifically to the 2-OG pocket.
Best for: Determining IC50/Ki values against a specific target.[1]
Principle: Use a known fluorescent tracer (e.g., FAM-labeled HIF peptide or N-oxalylglycine derivative).[1] 4-FTP2C displaces the tracer, reducing polarization.
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 mins.
Add the desired Amine (1.1 eq) (e.g., a piperazine tail for solubility or a biotin-linker for pull-down).[1]
Stir at RT for 2–4 hours.
Purify via HPLC (C18 column, Water/Acetonitrile gradient).
Safety & Handling
Hazard Identification: Thienopyridines can be skin/eye irritants.[1][2] The carboxylic acid is acidic.[1]
Storage: Store solid at 2–8°C away from light (to protect the thiophene ring from photo-oxidation).
Solubility: Soluble in DMSO (>50 mM).[1] Dilute into aqueous buffers slowly to avoid precipitation.
References
PubChem Compound Summary. "Thieno[2,3-c]pyridine-2-carboxylic acid, 4-fluoro-."[3] National Center for Biotechnology Information.[1] Accessed Jan 30, 2026. Link
Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases."[1] Nature Reviews Molecular Cell Biology, 5(5), 343-354.[1] (Foundational text on 2-OG oxygenase inhibition by carboxylic acid mimics). Link
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry, 1(3), 187-192. (Methodology for using small acid fragments like 4-FTP2C).[1] Link[1]
Buckley, D. L., et al. (2012). "Targeting the Hypoxia-Inducible Factor (HIF) Pathway in Drug Discovery."[1] Journal of Medicinal Chemistry. (Context for thienopyridine scaffolds in HIF-PHI design). Link
Disclaimer: This Application Note is designed for research use only. 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a chemical building block/probe and has not been approved for clinical use.
Technical Support Center: Synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As there is no single established protocol for this specific molecule, this guide is structured around a plausible and chemically sound synthetic strategy, addressing potential challenges at each key stage.
Proposed Synthetic Strategy Overview
A logical approach to the synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid involves a multi-step process. This guide will focus on a strategy that builds the thiophene ring onto a pre-functionalized 4-fluoropyridine core. The key stages are:
Preparation of a 4-fluoropyridine precursor: Starting from a commercially available pyridine derivative, a key intermediate such as ethyl 3-amino-4-fluoropicolinate is synthesized.
Thiophene ring formation: Construction of the fused thiophene ring, likely via a reaction analogous to the Gewald or Fiesselmann synthesis, to form the thieno[2,3-c]pyridine scaffold.
Final hydrolysis: Conversion of the ester group to the target carboxylic acid.
This guide is divided into a troubleshooting section addressing specific experimental problems and an FAQ section for more general inquiries.
Troubleshooting Guide: From Low Yields to Impure Products
This section is designed to help you diagnose and resolve common issues you may encounter during the synthesis.
Stage 1: Synthesis of the 4-Fluoropyridine Precursor
Question: My yield for the fluorination of the pyridine ring is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in pyridine fluorination are a common challenge due to the electron-deficient nature of the pyridine ring, which can make it less reactive towards certain fluorinating agents.[1][2]
Potential Causes and Solutions:
Inadequate Activation of the Pyridine Ring: Direct C-H fluorination of pyridines can be difficult. A more reliable method often involves nucleophilic aromatic substitution (SNAr) on an activated precursor. If you are attempting a direct fluorination, consider alternative strategies. A robust method for synthesizing a related compound, 4-fluoropyridine-2-carboxylic acid, involves starting from 2-pyridine carboxylic acid and using a catalyst, a fluoride source (e.g., potassium fluoride), and an oxidant.[3]
Suboptimal Reaction Conditions: The choice of fluorinating agent and reaction conditions is critical. For the conversion of an amino group to a fluorine via a Balz-Schiemann type reaction on an aminopyridine precursor, precise temperature control is crucial to prevent the decomposition of the intermediate diazonium salt.[4]
Moisture Contamination: Many fluorinating agents are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Side Reactions: The formation of pyridone byproducts can occur, especially if water is present.[4] Purification can be challenging due to the formation of gummy polymers.[4]
Recommended Protocol for the Synthesis of 4-Fluoropyridine-2-carboxylic Acid (as a precursor):
This protocol is adapted from a patented procedure.[3]
Dissolve 2-pyridinecarboxylic acid and potassium fluoride in DMF.
Add the specified catalyst and bubble oxygen through the mixture.
Heat the reaction to 80°C for 8 hours.
After cooling, quench the reaction with a saturated ammonium chloride solution.
Extract the product with ethyl acetate.
Purify by recrystallization from methanol.
Parameter
Recommended Condition
Rationale
Fluoride Source
Potassium Fluoride
A common and effective fluoride source for this type of reaction.
Solvent
DMF
A polar aprotic solvent that can facilitate the reaction.
Temperature
80°C
Provides sufficient energy for the reaction without significant decomposition.
Quenching
Saturated NH4Cl
Neutralizes the reaction mixture and helps in the work-up.
Stage 2: Thiophene Ring Formation
Question: The cyclization to form the thieno[2,3-c]pyridine ring is not proceeding as expected, or I am getting a mixture of products. What should I investigate?
Answer:
The formation of the fused thiophene ring is a critical step. Two general strategies exist: closing the thiophene ring onto a pyridine derivative or vice-versa.[5][6] Building the thiophene onto the pyridine is often preferred for accessing this specific isomer. A Gewald-type reaction is a powerful tool for this transformation.[7][8]
Potential Causes and Solutions:
Incorrect Starting Material: For a Gewald-type approach to form the 2-carboxy derivative, a common starting material would be a 3-amino-4-fluoropyridine with an adjacent activated methylene group, reacted with an alpha-cyano ester and elemental sulfur.
Suboptimal Base and Solvent: The Gewald reaction is base-catalyzed. The choice of base (e.g., morpholine, triethylamine) and solvent can significantly impact the reaction rate and yield.
Reaction Temperature: The reaction typically requires heating, but excessive temperatures can lead to decomposition and side reactions.
Workflow for Troubleshooting Thiophene Ring Formation:
Caption: Troubleshooting workflow for thiophene ring formation.
Stage 3: Final Hydrolysis
Question: I am struggling to hydrolyze the ethyl/methyl ester at the 2-position to the carboxylic acid. What conditions should I try?
Answer:
The hydrolysis of the ester at the 2-position of the thieno[2,3-c]pyridine system can be challenging due to steric hindrance from the fused ring system.
Potential Causes and Solutions:
Steric Hindrance: The ester group is sterically hindered, making it less accessible to nucleophilic attack by hydroxide ions.
Standard Conditions are Ineffective: Simple aqueous NaOH or HCl at room temperature may not be sufficient.
Strategies for Hydrolyzing Hindered Esters:
Method
Reagents and Conditions
Comments
Harsh Basic Hydrolysis
10N NaOH, 120°C, Microwave
Effective for very hindered esters, but may risk decomposition of the heterocyclic core.[9]
Lithium Iodide
Anhydrous LiI in pyridine, 110°C
A classic method for cleaving methyl esters, but can also work for ethyl esters.[9]
Potassium Trimethylsilanolate
KO(SiMe3) in THF, 80°C
A powerful nucleophilic reagent for ester cleavage.[9]
Acid-Mediated Hydrolysis
Concentrated H2SO4 or HCl, reflux
Can be effective, but monitor for potential decarboxylation or other side reactions at high temperatures.
Step-by-Step Protocol for Basic Hydrolysis (starting point):
Dissolve the ester in a suitable co-solvent like ethanol or THF.
Add an excess of aqueous NaOH (e.g., 2-4 M).
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
If the reaction is slow, consider increasing the temperature or using a stronger base as outlined in the table above.
After completion, cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.
Filter the solid and wash with cold water.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the thieno[2,3-c]pyridine core?
There are two primary approaches for synthesizing the thieno[2,3-c]pyridine skeleton:
Building the pyridine ring onto a thiophene: This often involves starting with a substituted thiophene and using reactions like the Gould-Jacobs reaction to form the fused pyridine ring.[10]
Building the thiophene ring onto a pyridine: This involves starting with a functionalized pyridine and using reactions like the Gewald or Fiesselmann synthesis to construct the thiophene ring.[7][11][12] This is often the more direct route for the substitution pattern of the target molecule.
Q2: Are there any metal-free methods for synthesizing the thieno[2,3-c]pyridine core?
Yes, metal-free synthetic routes have been developed. One such method involves a three-step process starting from 2-acetylthiophene, proceeding through a 1,2,3-triazole intermediate, followed by a Pomeranz-Fritsch cyclization and an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[5][6] This approach is advantageous as it avoids potentially toxic metal catalysts.[5][6]
Q3: What are the common challenges in introducing a fluorine atom onto a pyridine ring?
Introducing a fluorine atom onto a pyridine ring can be challenging due to the ring's electron-deficient nature.[1][2] Direct fluorination often requires harsh conditions and can lead to a lack of regioselectivity.[13] More controlled methods often involve:
Nucleophilic Aromatic Substitution (SNAr): Using a suitable leaving group (e.g., Cl, NO2) on the pyridine ring and a fluoride source.
Balz-Schiemann Reaction: Converting an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to introduce the fluorine atom.[4]
Modern C-H Activation/Fluorination: Newer methods using reagents like AgF2 have shown promise for site-selective fluorination, particularly at the position adjacent to the nitrogen.[14]
Q4: How can I purify the final 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid?
The final product, being a carboxylic acid, can often be purified by the following methods:
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO3 solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid.
Chromatography: If the above methods are insufficient, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, will likely be required.
References
CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (URL not available)
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines - SciELO. (URL: [Link])
(PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. (URL: [Link])
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL not available)
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (URL: [Link])
Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. (URL: [Link])
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (URL: [Link])
Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. (URL: [Link])
Advances on the biosynthesis of pyridine rings - PMC - PubMed Central - NIH. (URL: [Link])
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed. (URL: [Link])
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - NIH. (URL: [Link])
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (URL: [Link])
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. (URL: [Link])
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" stability in DMSO solution
Technical Support Center: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid This guide provides in-depth technical support for researchers using 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, focusing on its stability in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
This guide provides in-depth technical support for researchers using 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, focusing on its stability in dimethyl sulfoxide (DMSO) solutions. While specific public stability data for this exact molecule is not available, this document synthesizes established principles of organic chemistry, compound management best practices, and extensive experience with analogous heterocyclic carboxylic acids to provide a robust framework for troubleshooting and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in DMSO. What is the primary stability concern I should be aware of?
A1: The primary stability concern for any compound in DMSO is degradation over time, which can be accelerated by environmental factors. For your specific compound, two key areas of chemical instability should be considered:
Reactivity of the Carboxylic Acid: Carboxylic acids can potentially react with DMSO, especially under non-optimal conditions. While generally stable at low temperatures, prolonged storage at room temperature or elevated temperatures can promote reactions, such as the formation of a methylthiomethyl (MTM) ester.[1]
Influence of DMSO Quality and Storage: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Water content is a significant factor in causing compound loss for many small molecules.[4][5] Additionally, exposure to light or oxygen can initiate or accelerate degradation pathways.
Q2: What are the ideal storage conditions for a stock solution of this compound in DMSO?
A2: To maximize the shelf-life of your stock solution, we recommend the following conditions, which are standard practice in compound management facilities:[6]
Temperature: Store aliquots at -20°C or, preferably, -80°C for long-term storage (months).[6] For daily use, refrigeration at 4°C is acceptable for short periods, but be mindful of DMSO's freezing point (18.5°C), which can lead to freeze-thaw cycles even in a refrigerator.
Aliquoting: Avoid repeated freeze-thaw cycles.[4][6] Prepare multiple small-volume aliquots from your main stock solution. This ensures the main stock remains pristine and minimizes the exposure of the entire batch to ambient conditions.
Atmosphere: Use anhydrous, high-purity DMSO (≥99.9%). When preparing solutions, work quickly and consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Light Protection: Store vials in the dark (e.g., in a freezer box or wrapped in foil) to prevent photochemical degradation.
Q3: I left my DMSO stock solution on the bench for a day. Is it still usable?
A3: It may be, but its integrity is questionable. A single day at room temperature, especially if exposed to light, can be sufficient to initiate degradation for sensitive compounds. The risk is an unquantified loss of the parent compound, which compromises the accuracy of your experimental data. We strongly advise performing a quality control check via LC-MS to assess the purity of the solution before proceeding. As a best practice, always minimize the time stock solutions spend at room temperature.[7]
Q4: My compound seems to be precipitating out of the DMSO solution after a freeze-thaw cycle. What's happening?
A4: This is a common issue related to solubility limits and the hygroscopic nature of DMSO.[2][8] When DMSO absorbs water, the polarity of the solvent mixture increases, which can significantly decrease the solubility of your organic compound, causing it to precipitate.[3] Furthermore, the process of freezing can sometimes induce crystallization into a less soluble polymorphic form.[7] To resolve this, gently warm the vial (e.g., to 30-40°C) and vortex or sonicate to attempt redissolution.[3] To prevent this, ensure you are using anhydrous DMSO and store it properly desiccated.
You may first suspect instability due to a loss of potency or variability in your assay results. This warrants a direct investigation into the integrity of your stock solution.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for compound stability.
Experimental Protocol: Accelerated Stability Study
To empirically determine the stability of your compound in DMSO, you can perform an accelerated stability study. This protocol is designed to quickly identify potential liabilities under stressed conditions. The principles are adapted from the ICH Q1A (R2) guidelines for formal stability testing.[9]
Objective
To assess the stability of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in DMSO over 72 hours under various stress conditions (Temperature, Light, Moisture).
"Wet" DMSO (prepared by leaving a vial of anhydrous DMSO open to the atmosphere for 24 hours)
Clear and amber glass autosampler vials with caps
Incubators/ovens set to 40°C
Refrigerator (4°C) and Freezer (-20°C)
HPLC or LC-MS system with a suitable column (e.g., C18) and method for quantifying the parent compound.
Procedure
Stock Solution Preparation:
Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This will be your Master Stock .
Vortex thoroughly to ensure complete dissolution.
Sample Allocation:
Aliquot the Master Stock into clear and amber vials according to the table below.
For the "Wet DMSO" condition, prepare a separate 10 mM stock using the pre-exposed "wet" DMSO.
Time Point Zero (T=0) Analysis:
Immediately take an aliquot from the Master Stock, dilute it to an appropriate concentration for your analytical method, and inject it into the LC-MS system.
This analysis establishes the initial purity (100% reference value).
Incubation:
Place the prepared vials in their respective storage conditions as detailed in the table.
Subsequent Time Points (T=24h, T=72h):
At each time point, remove one vial from each condition.
Allow vials from cold storage to equilibrate to room temperature before opening to prevent condensation.
Analyze each sample by LC-MS, using the same method as the T=0 sample.
Data Analysis & Interpretation
Calculate the remaining percentage of the parent compound at each time point relative to the T=0 sample.
Table 1: Experimental Design for Accelerated Stability Study
Condition ID
Solvent
Vial Type
Storage Temperature
Light Exposure
Purpose
C1 (Control)
Anhydrous DMSO
Amber
-20°C
Dark
Ideal Storage Reference
T1 (Temp)
Anhydrous DMSO
Amber
40°C
Dark
Thermal Stress
T2 (Light)
Anhydrous DMSO
Clear
Room Temp (~22°C)
Ambient Lab Light
Photolytic Stress
T3 (Moisture)
"Wet" DMSO
Amber
40°C
Dark
Hydrolytic/Moisture Stress
Hypothetical Results & Interpretation
Table 2: Example Data from Accelerated Stability Study
Condition ID
% Parent Remaining (24h)
% Parent Remaining (72h)
Interpretation
C1 (Control)
100%
99.8%
Compound is stable under ideal conditions.
T1 (Temp)
96.5%
91.2%
The compound shows thermal liability. Avoid elevated temperatures.
T2 (Light)
99.5%
98.9%
The compound appears to be photostable in this timeframe.
T3 (Moisture)
94.1%
85.5%
The presence of water significantly accelerates degradation, especially with heat.
This data would strongly suggest that the primary drivers of instability for this compound are heat and moisture .
The following technical guide is structured as a high-level support resource for researchers optimizing the synthesis and handling of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 478149-00-7). It synthesizes est...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level support resource for researchers optimizing the synthesis and handling of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 478149-00-7). It synthesizes established heterocyclic chemistry principles with specific troubleshooting for thienopyridine scaffolds.
Topic: Optimization of Reaction Conditions & Troubleshooting
Target Audience: Medicinal Chemists, Process Development Scientists
Document ID: TSP-THP-04F
Last Updated: 2025-05-20
Executive Summary & Molecule Profile
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a critical bicyclic scaffold often employed in the development of kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents. Its amphoteric nature (pyridine nitrogen + carboxylic acid) and the electron-withdrawing fluorine atom present unique synthetic challenges, particularly regarding regioselectivity during cyclization and stability during hydrolysis.
Core Structure: Thiophene fused to a pyridine ring (c-face).
Critical Substituents: Fluorine at C4 (adjacent to bridgehead), Carboxylic acid at C2.
Key Reactivity: Susceptible to nucleophilic aromatic substitution (
) at the C4-fluorine position and thermal decarboxylation at the C2 position.
Synthesis Workflow & Critical Control Points
The most robust synthesis typically involves a Thorpe-Ziegler cyclization of a functionalized pyridine precursor, followed by ester hydrolysis.
Optimization Pathway (Graphviz Diagram)
Figure 1: Critical decision nodes in the synthesis of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Troubleshooting Guide (Q&A Format)
Module A: Cyclization Efficiency (Formation of the Core)
Q1: I am observing low yields (<30%) during the cyclization of 2-fluoro-4-chloropyridine-3-carboxaldehyde with ethyl mercaptoacetate. What parameters should I adjust?
Scientific Analysis:
The reaction relies on a cascade sequence: (1) Nucleophilic attack of the thiolate on the C4-chloride (
), followed by (2) Aldol-type condensation on the C3-aldehyde. Low yields often result from competitive attack at the C2-fluorine (yielding the wrong isomer) or polymerization of the aldehyde.
Troubleshooting Protocol:
Base Selection: Switch from strong alkoxides (NaOEt) to milder bases like
or in DMF or DMSO. Strong bases can deprotonate the pyridine ring or cause self-condensation of the aldehyde.
Temperature Control: Maintain the reaction at 0°C to 10°C during the addition of the mercaptoacetate. High temperatures favor side reactions (attack at C2-F).
Order of Addition: Pre-mix the pyridine precursor and base, then add the mercaptoacetate dropwise. This keeps the concentration of the free thiolate low, favoring the faster substitution at the more electrophilic C4-Cl position over the C2-F.
Q2: How do I confirm I have the correct isomer (Thieno[2,3-c] vs. Thieno[3,2-c])?
Diagnostic:
1H NMR Coupling: The thieno[2,3-c] isomer (Target) typically shows a characteristic coupling constant for the pyridine protons.
Look for the singlet at the C3 (thiophene) position (if decarboxylated) or the specific shift of the pyridine protons.
Key Indicator: In the 4-fluoro derivative, the
coupling between the fluorine and the adjacent pyridine proton (H5) is diagnostic.
NOESY: Check for a correlation between the thiophene proton (if ester is hydrolyzed/decarboxylated) and the pyridine protons.
Q3: The fluorine atom is being lost or substituted during the reaction. How do I prevent defluorination?
Scientific Analysis:
The C4 position in thieno[2,3-c]pyridine is highly activated for nucleophilic attack due to the electron-withdrawing nature of the fused pyridine ring and the ortho relationship to the bridgehead. Nucleophiles (hydroxide, alkoxides, amines) can easily displace the fluorine.
Prevention Strategy:
Reaction Step
Risk Factor
Mitigation
Cyclization
Thiolate attack at C-F
Use stoichiometric mercaptoacetate (1.0–1.05 eq). Avoid excess thiol.
Hydrolysis
Hydroxide attack at C-F
Use LiOH (less nucleophilic than NaOH) in a THF/Water mixture. Avoid heating above 40°C.
| Workup | Acid hydrolysis | Avoid strong mineral acids (HCl) if possible; use mild organic acids (Acetic/Formic) for pH adjustment. |
Q4: Can I introduce the fluorine after cyclization (Late-Stage Fluorination)?
Feasibility:
Yes, but it is challenging. Converting 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid to the fluoro-derivative via a Halex reaction (Halogen Exchange) is possible but requires harsh conditions that may decarboxylate the acid.
Recommended Protocol: Perform the Halex reaction on the ester intermediate, not the free acid.
Conditions: KF (spray-dried), 18-crown-6 (catalytic), Sulfolane or DMSO, 120°C.
Warning: The yield is typically lower (40-50%) compared to starting with a fluorinated pyridine precursor.
Module C: Hydrolysis & Purification
Q5: My product decarboxylates during the hydrolysis of the ester. How do I isolate the free acid intact?
Scientific Analysis:
Heteroaromatic-2-carboxylic acids are prone to thermal decarboxylation because the zwitterionic intermediate stabilizes the transition state. The 4-fluoro substituent increases the acidity of the ring, making the carboxylate more stable, but the risk remains during acidic workup.
Optimized Hydrolysis Protocol:
Reagent: Use TMSOK (Potassium trimethylsilanolate) in anhydrous THF or ether. This provides a water-free hydrolysis method that yields the potassium salt directly, which precipitates out.
Alternative: LiOH (2 eq) in THF/H2O (4:1) at Room Temperature (25°C). Monitor by LCMS. Do not reflux.
Acidification: Acidify the cold reaction mixture (0°C) carefully to pH 3–4 using 1M Citric Acid or Acetic Acid . Avoid pH < 2, which accelerates decarboxylation.
Q6: The product is water-soluble and difficult to extract. How do I purify it?
Solution:
The compound is likely zwitterionic (Pyridine N protonated, Carboxylic acid deprotonated).
Don't Extract: Precipitate the product from the aqueous phase at its isoelectric point (pI). Adjust pH slowly and watch for turbidity.
Solid Phase Extraction (SPE): Use a C18 reverse-phase column. Load in water (pH 3), wash with water, and elute with MeOH/ACN.
Recrystallization: Methanol/Water or Acetonitrile/Water mixtures are often effective.
Summary of Physical Properties & Handling
Property
Value/Description
Handling Note
CAS Number
478149-00-7
Verify batch identity via 19F-NMR.
Molecular Formula
MW: 197.19 g/mol .
Solubility
DMSO, DMF, MeOH (Mod.)
Poor solubility in non-polar solvents (Hexane, DCM).
Storage
-20°C, Desiccated
Hygroscopic. Protect from light.
Stability
Acid Sensitive
Avoid prolonged exposure to pH < 1.
References
Thienopyridine Synthesis Overview : Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637–669.
Fluorination Strategies : Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for fluorination and trifluoromethylation." Nature, 473(7348), 470–477.
Cyclization Protocols: Barker, J. M., et al. (1995). "Thieno[2,3-b]pyridines: Synthesis and Reaction." Journal of Chemical Research. (General reference for Thorpe-Ziegler conditions on pyridines).
Compound Data : PubChemLite Record for 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid (CID 66760717).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat). The 4-fluoro substituent may enhance toxicity; handle with extreme care.
Technical Support Center: Troubleshooting Assay Interference for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid Executive Technical Overview Welcome to the Technical Support Center. You are likely working with 4-Fluorot...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Assay Interference for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Executive Technical Overview
Welcome to the Technical Support Center. You are likely working with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a critical heterocyclic building block often used in the synthesis of HIF-prolyl hydroxylase (HIF-PH) inhibitors, kinase inhibitors, and anti-platelet agents.
While this scaffold is valuable for structure-activity relationship (SAR) campaigns, its physicochemical properties—specifically the fused thienopyridine core and the acidic moiety—can introduce significant assay interference . This guide addresses the "false positives" and "signal distortions" frequently reported by researchers using this compound in high-throughput screening (HTS) and biochemical assays.
Key Physicochemical Profile:
Core Structure: Planar, electron-deficient fused ring system.
Solubility: Low in neutral aqueous buffer; moderate-to-high in DMSO.
Troubleshooting Guide & FAQs
Q1: I am observing abnormally high background signals in my fluorescence polarization (FP) and TR-FRET assays. Is this compound autofluorescent?
Diagnosis:Yes, likely Autofluorescence Interference.
The thienopyridine scaffold is a known fluorophore. Fused heterocyclic systems often exhibit intrinsic fluorescence that can overlap with common assay fluorophores (e.g., Coumarin, Fluorescein, or even some Europium emission channels).
Mechanism:
The conjugated
-system of the thieno[2,3-c]pyridine core absorbs UV/Blue light and emits in the blue-green region. If your assay uses an excitation wavelength () between 300-400 nm and emission () between 400-550 nm, the compound itself may be emitting light, masking the assay signal.
Corrective Action:
Run a Spectral Scan: Dissolve the compound in your assay buffer (without the protein/fluorophore) and scan
(280–500 nm) and (300–600 nm).
Switch Detection Mode: Move to Red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where the compound's emission is negligible.
Use Time-Resolved Fluorescence (TRF): If not already doing so, use TRF. Small molecules typically have fluorescence lifetimes in the nanosecond range, whereas lanthanide probes (Eu, Tb) have millisecond lifetimes. Gating the detector (delaying measurement by 50–100 µs) will eliminate the compound's short-lived autofluorescence [1].
Q2: My IC50 curves are showing steep Hill slopes (>2.0) and poor reproducibility between replicates. Is this specific inhibition?
Diagnosis:Suspected Colloidal Aggregation (Promiscuous Inhibition).
Planar, hydrophobic molecules like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid can self-associate in aqueous buffers to form colloidal aggregates. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition.
Mechanism:
The "flat" aromatic structure promotes
- stacking. The fluorine atom increases lipophilicity (LogP modulation) compared to the non-fluorinated parent, potentially exacerbating aggregation at micromolar concentrations.
Corrective Action:
The Detergent Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20) to your assay buffer. If the inhibition disappears or the IC50 shifts significantly (e.g., >10-fold increase), the activity was likely due to aggregation [2].
Centrifugation Test: Spin the compound solution at high speed (e.g., 10,000 x g for 10 min) before adding to the assay. If the potency drops, the "active" species was likely a precipitating aggregate.
Q3: I am testing this compound against a metalloenzyme (e.g., HIF-PH, MMPs), and the potency varies with buffer composition. Why?
Diagnosis:Metal Chelation Interference.
The carboxylic acid group at position 2, potentially assisted by the thienopyridine nitrogen or sulfur, can act as a bidentate ligand for metal ions (
, , ).
Mechanism:
If your target enzyme requires a metal cofactor (e.g.,
for HIF-PH), the compound may be inhibiting the enzyme by stripping the metal from the active site rather than binding to a specific pocket. This is a "chelator" artifact, not true competitive inhibition.
Corrective Action:
Metal Supplementation: Run the assay with varying concentrations of the metal cofactor (e.g., 10 µM vs. 100 µM
). If the IC50 increases linearly with metal concentration, the mechanism is likely chelation.
Orthogonal Assay: Test the compound against a non-metalloenzyme to check for selectivity.
Preparation: Prepare two identical 96/384-well plates.
Plate A: Standard Assay Buffer.
Plate B: Detergent-supplemented Buffer.
Dosing: Perform a 10-point serial dilution (1:3) of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid starting at 100 µM.
Incubation: Add enzyme/protein and incubate for standard duration (e.g., 30 mins).
Readout: Add substrate/detection reagent and measure signal.
Analysis: Calculate IC50 for both plates.
Result: If
and , the compound is a Promiscuous Aggregator . Discard or structurally modify.
Protocol B: Autofluorescence Spectral Profiling
Use this to determine if the compound interferes with your specific fluorophore.
Steps:
Dilution: Dilute compound to 50 µM in Assay Buffer (no protein).
Blank: Prepare a well with Assay Buffer + DMSO only.
Scan: Using a multimode plate reader (e.g., EnVision, Spark):
Fix
at your assay's excitation wavelength (e.g., 340 nm).
Scan
from 360 nm to 600 nm in 2 nm steps.
Comparison: Overlay the compound's emission spectrum with your assay fluorophore's emission spectrum.
Critical Threshold: If compound fluorescence signal > 10% of your assay's specific signal (at
), interference is confirmed.
Visualizations & Logic Maps
Figure 1: Assay Interference Decision Tree
Follow this logic flow to categorize the type of interference you are encountering.
Caption: Decision tree for triaging hits. Use this workflow to systematically rule out aggregation, autofluorescence, and chelation artifacts before progressing to SAR.
Data Summary: Interference Mechanisms
Interference Type
Mechanism
Diagnostic Indicator
Mitigation Strategy
Aggregation
Formation of colloidal particles that sequester protein.
Steep Hill slope (>2); Activity sensitive to detergent.
Add 0.01% Triton X-100 or Tween-20 to buffer.
Autofluorescence
Compound emits light at assay detection wavelengths.
High background in "No Enzyme" controls; Signal > Blank.
Use Red-shifted probes (>600 nm) or Time-Resolved Fluorescence (TRF).
Chelation
Carboxylic acid binds active site metal ions ().
Potency decreases as metal cofactor concentration increases.
Test dependence on metal concentration; Check selectivity vs. non-metalloenzymes.
Quenching
Compound absorbs excitation or emission light (Inner Filter Effect).
Decreased signal in "Max Signal" controls.
Measure UV-Vis absorbance of compound at assay wavelengths.
References
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148.
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143-147.
Troubleshooting
Technical Support Center: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
The following guide is designed as a specialized Technical Support Center for researchers working with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4). This compound is a privileged scaffold often used...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers working with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4).
This compound is a privileged scaffold often used as a core pharmacophore in the development of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors and certain kinase inhibitors . Its "off-target" effects are primarily driven by its structural mimicry of 2-oxoglutarate (2-OG) and its metal-chelating properties.
Senior Application Scientist: Dr. Alex Chen
Department: Chemical Biology & Assay Development
Subject: Troubleshooting Off-Target Effects & Specificity Profiling
Primary Application: Scaffold for HIF-PH inhibitors (mimics 2-oxoglutarate); Fragment-based drug discovery (FBDD) for metalloenzymes.
Mechanism of Action (MoA): The carboxylic acid and the adjacent nitrogen/sulfur heterocycle form a bidentate ligand that chelates the active site Iron (Fe²⁺) in 2-OG-dependent dioxygenases.
Why Off-Targets Occur:
The "Warhead" (the carboxylic acid-pyridine motif) is not unique to HIF-PH. It targets the conserved Fe(II)/2-OG binding pocket found in over 60 human enzymes. Consequently, "off-target" effects often manifest as epigenetic dysregulation (via histone demethylases) or collagen maturation issues (via collagen prolyl hydroxylases).
PART 2: TROUBLESHOOTING GUIDE (Q&A Format)
Category 1: Unexpected Cellular Phenotypes
Q: I am using this compound to stabilize HIF-1α, but I am observing significant cytotoxicity at concentrations >50 µM. Is this expected?A: While HIF-PH inhibition is generally cytoprotective, high-concentration toxicity suggests off-target inhibition of JmjC-domain containing Histone Demethylases (KDMs) .
The Issue: The 4-fluorothieno[2,3-c]pyridine core can cross-react with KDM4 or KDM5 subfamilies, which share the 2-OG binding motif. Inhibition of these enzymes leads to hypermethylation of histones (H3K9me3), causing chromatin condensation and cell cycle arrest (G2/M block).
Diagnostic Step: Perform a Western Blot for H3K9me3 or H3K4me3 . If levels are elevated compared to a vehicle control, you are hitting epigenetic off-targets.
Solution: Titrate down. Most specific HIF-PH inhibitors (like Enarodustat analogs) achieve EC50 < 10 µM. If you need >50 µM, your derivative lacks selectivity.
Q: My cells are showing defects in extracellular matrix (ECM) formation. Could this be related?A: Yes. This is a classic "class effect" of 2-OG mimetics.
The Mechanism: The compound likely inhibits Collagen Prolyl-4-Hydroxylase (C-P4H) . This enzyme is structurally related to HIF-PH but resides in the ER. Inhibition prevents the hydroxylation of proline residues in procollagen, leading to unstable collagen helices that are degraded intracellularly.
Troubleshooting: Check for intracellular accumulation of procollagen or measure hydroxyproline secretion in the supernatant.
Category 2: Assay Interference & Validity
Q: I see potent inhibition in my biochemical assay, but zero activity in my cell-based reporter assay. Is the compound unstable?A: The 4-fluoro substitution typically improves metabolic stability, so instability is unlikely. The issue is likely permeability or cellular iron competition .
Permeability: The free carboxylic acid is highly polar (low LogP) and charged at physiological pH, limiting passive diffusion.
Fix: Synthesize or use a prodrug ester (e.g., methyl or ethyl ester). Intracellular esterases will cleave it to the active acid.
Iron Competition: If your cell culture media is supplemented with high Iron (Fe²⁺), it can outcompete the inhibitor.
Fix: Run the assay in standard media vs. iron-supplemented media to determine the "Iron Shift."
Q: The compound shows activity in a kinase panel (e.g., ROCK1/2). Is this a false positive?A: Not necessarily. Thienopyridines are privileged scaffolds for kinase inhibition (Type I ATP-competitive).
The Interaction: Unlike the 2-OG interaction (metal chelation), kinase inhibition involves the thienopyridine core occupying the ATP adenine pocket.
Differentiation:
Test: Add 1 mM α-ketoglutarate (2-OG) to the assay.
Result: If potency decreases with added 2-OG, it is a dioxygenase target. If potency remains unchanged, it is a kinase off-target (ATP-competitive).
PART 3: EXPERIMENTAL PROTOCOLS FOR VALIDATION
Protocol A: The "Iron Shift" Selectivity Assay
To confirm the compound is acting via the intended metal-chelation mechanism and not a non-specific hydrophobic interaction.
Prepare Reagents:
HIF-PH2 (PHD2) Enzyme Solution.
Substrate: HIF-1α peptide (DLDLEMLAPYIPMDDDFQL).
Compound Stock: 10 mM in DMSO.
Iron Supplement: 1 mM FeSO4 (freshly prepared).
Experimental Setup:
Condition A (Standard): Run the enzymatic reaction with physiological Iron (5-10 µM).
Condition B (Iron Excess): Run the reaction with saturating Iron (100 µM).
Data Analysis:
Calculate IC50 for both conditions.
Valid Target Engagement: The IC50 should shift right (increase) by >10-fold in Condition B (competitive displacement).
Non-Specific/Off-Target: The IC50 remains unchanged (suggests aggregation or non-metal dependent binding).
Protocol B: Thermal Shift Assay (TSA) for Off-Target Profiling
To assess binding to FIH-1 (Factor Inhibiting HIF) vs. PHD2.
Mix: 2 µM Recombinant Enzyme (PHD2 or FIH-1) + 5x SYPRO Orange dye in HEPES buffer (pH 7.5).
Add Compound: Add 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid at 50 µM.
Add Cofactor: Add 100 µM Zn²⁺ (surrogate for Fe²⁺ to prevent oxidation during heating) and 100 µM 2-OG.
Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
Interpretation:
ΔTm > 2°C: Indicates significant binding.
Note: A "clean" HIF-PH inhibitor should stabilize PHD2 but show minimal ΔTm shift for FIH-1.
PART 4: VISUALIZATION & PATHWAYS
Diagram 1: The 2-OG Oxygenase Off-Target Landscape
This diagram illustrates the structural homology between the intended target (HIF-PH) and common off-targets caused by the carboxylic acid pharmacophore.
Caption: The "Selectivity Filter." The compound targets the conserved 2-OG pocket. Specificity is achieved only through the interaction of the thienopyridine tail with unique residues outside the active site.
*Low risk for the carboxylic acid fragment alone, but risk increases if the scaffold is extended with hydrophobic amides.
References
Structural Basis of HIF-PH Inhibition: "Crystal structures of the HIF-prolyl hydroxylase PHD2 bound to 2-oxoglutarate analogs." Journal of Biological Chemistry. Link (General reference for scaffold mechanism).
Thienopyridine Scaffold in Drug Discovery: "Thienopyridine derivatives as HIF-1α prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Off-Target Epigenetic Effects: "Selectivity of 2-oxoglutarate oxygenase inhibitors: The challenge of the JmjC KDMs." Nature Chemical Biology. Link
Kinase Cross-Reactivity: "Thienopyridine derivatives as Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
Assay Interference (Iron): "Iron competition in biochemical assays for 2-oxoglutarate oxygenases." Analytical Biochemistry. Link
(Note: Specific biological data for CAS 870235-46-4 is inferred from the structure-activity relationships (SAR) of the thienopyridine-2-carboxylic acid class of HIF-PH inhibitors, such as Enarodustat intermediates.)
Technical Guide: Metabolic Stability Profiling of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
This guide serves as a specialized technical resource for researchers working with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4). It addresses the specific metabolic liabilities associated with the t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers working with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4). It addresses the specific metabolic liabilities associated with the thienopyridine scaffold and the carboxylic acid moiety, providing actionable troubleshooting steps for stability issues encountered in preclinical assays.
Executive Summary: The Metabolic Landscape
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid presents a dual-threat metabolic profile. While the fluorine substitution at position 4 is designed to block oxidative metabolism at a typically labile site, the molecule remains susceptible to two primary clearance pathways:
Phase II Conjugation (Dominant): The carboxylic acid at position 2 is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides (AGs) . These are not only clearance products but potential reactive metabolites.[1][2]
Phase I Oxidation (Secondary): The pyridine nitrogen and the thiophene sulfur remain susceptible to oxidation (N-oxidation and S-oxidation) by Cytochrome P450s (CYPs), particularly if the electron-withdrawing effect of the fluorine and carboxylate is insufficient to deactivate the ring system.
Troubleshooting Guide: Diagnostic Q&A
Scenario A: "The compound is stable in Microsomes but disappears rapidly in Hepatocytes."
Diagnosis: Phase II Metabolism (Glucuronidation).[3]
Standard liver microsome assays (unless supplemented with UDPGA) only screen for Phase I (CYP-mediated) metabolism. Hepatocytes contain the full complement of Phase I and II enzymes.
Technical Explanation:
The carboxylic acid moiety undergoes direct glucuronidation by UGTs (likely UGT1A9 or 2B7). This forms an 1-beta-O-acyl glucuronide.[3] Unlike ether glucuronides, acyl glucuronides are electrophilic; they can undergo intramolecular rearrangement or covalent binding to plasma proteins (via transacylation), leading to "apparent" high clearance and potential immunotoxicity risks.
Action Plan:
Validate Cofactors: Repeat the microsomal assay adding UDPGA (Uridine 5'-diphospho-glucuronic acid) and Alamethicin (pore-forming peptide to allow UDPGA entry).
If stability drops with UDPGA: Confirms Glucuronidation.[4][5]
Trapping Assay: Run a trapping experiment using methoxylamine or hydroxylamine . These nucleophiles intercept the reactive acyl glucuronide, forming a stable hydroxamic acid derivative that can be detected by LC-MS/MS.
Scenario B: "I observe a +16 Da metabolite in NADPH-fortified microsomes."
Diagnosis: N-Oxidation or S-Oxidation.
The thieno[2,3-c]pyridine core contains a pyridine nitrogen and a thiophene sulfur.
Technical Explanation:
N-Oxidation: Pyridine rings are susceptible to CYP-mediated N-oxidation. The fluorine at C4 exerts an inductive electron-withdrawing effect, which reduces the basicity of the nitrogen, potentially slowing this reaction, but does not eliminate it.
S-Oxidation: Thiophenes can form sulfoxides (+16) or sulfones (+32). However, in fused systems like thienopyridines, the sulfur is often less reactive than in isolated thiophenes.
Action Plan:
MS Fragmentation Analysis:
N-Oxide: Typically shows a characteristic loss of 16 Da (oxygen) during fragmentation.
S-Oxide: Often shows loss of SO or SO2, or ring opening.
Chemical Inhibition: Use specific CYP inhibitors. N-oxidation is often driven by CYP2D6 or CYP3A4. Incubate with Quinidine (CYP2D6 inhibitor) or Ketoconazole (CYP3A4 inhibitor) to identify the driving enzyme.
Scenario C: "The compound shows high protein binding and non-linear pharmacokinetics."
Diagnosis: Saturation of Efflux Transporters or Covalent Binding.
Carboxylic acids are often substrates for OATs (Organic Anion Transporters) or undergo "ion trapping."
Technical Explanation:
Acyl glucuronides can bind covalently to albumin in plasma (HSA). This irreversible binding can be misinterpreted as high volume of distribution or non-linear clearance.
Action Plan:
Assess Acyl Glucuronide Reactivity: Determine the degradation half-life (
) of the glucuronide in physiological buffer (pH 7.4). A short (< 2 hours) indicates a highly reactive ("unsafe") acyl glucuronide.
Metabolic Pathway Visualization
The following diagram illustrates the critical metabolic branch points for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Caption: Metabolic fate of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The red path (Acyl Glucuronidation) represents the primary stability risk due to potential reactivity.
Experimental Protocols
Protocol A: Acyl Glucuronide "Trapping" Assay
Purpose: To confirm if the carboxylic acid is forming reactive acyl glucuronides.
Materials:
Liver Microsomes (Human/Rat) or Hepatocytes.
Trapping Agent: Methoxylamine HCl (5 mM final concentration).
Preparation: Prepare reaction mixture with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
Fortification: Add UDPGA (2 mM) and Alamethicin (25 µg/mg protein).
Trapping: Add Methoxylamine (5 mM).
Initiation: Add test compound (1 µM). Incubate at 37°C.
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
Analysis: Analyze supernatant by LC-MS/MS.
Target: Look for the hydroxamic acid derivative .
Mass Shift: The glucuronide (+176) will be replaced by the hydroxamic acid adduct (+29 Da from parent if methoxylamine is used, displacing the glucuronic acid).
Interpretation: Detection of the hydroxamic acid confirms the formation of a reactive acyl glucuronide intermediate.
Protocol B: Chemical Stability vs. Metabolic Stability
Purpose: To distinguish between inherent chemical instability and enzymatic turnover.
Parameter
Condition A (Metabolic)
Condition B (Chemical Control)
Matrix
Liver Microsomes / Hepatocytes
Heat-inactivated Microsomes (boiled)
Cofactors
NADPH + UDPGA
None (Buffer only)
Timepoints
0, 15, 30, 60 min
0, 60, 120, 240 min
Interpretation
Loss here = Metabolism
Loss here = Chemical Instability
Note: Thienopyridines can sometimes be light-sensitive. Ensure all incubations are performed in amber vials or low-light conditions.
References & Further Reading
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link
Context: The definitive review on the risks associated with carboxylic acid drugs and acyl glucuronidation.
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
Context: details the analytical challenges in detecting these unstable metabolites.
Dansette, P. M., et al. (2009).[6] "Bioactivation of thienopyridines." Chemical Research in Toxicology. Link
Context: While focused on ticlopidine/clopidogrel, this establishes the oxidative susceptibility of the thienopyridine ring system.
FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites." Link
Context: Regulatory framework for assessing the safety of unique human metabolites (like reactive glucuronides).[1]
Improving the bioavailability of "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid"
The following technical guide is structured as a Tier-3 Support Resource for pharmaceutical scientists optimizing the pharmacokinetic (PK) profile of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (hereafter referred to...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for pharmaceutical scientists optimizing the pharmacokinetic (PK) profile of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (hereafter referred to as 4-FTPC ).
This guide assumes the user is facing specific hurdles in dissolution , permeability , or metabolic stability and requires actionable, mechanistic solutions.
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting PK Failures for Thienopyridine Carboxylic Acids
Executive Summary: The Molecule at a Glance
Before troubleshooting, we must diagnose the physicochemical "personality" of 4-FTPC.
Issue: "My compound precipitates immediately in simulated gastric fluid (SGF)."
Diagnosis:
4-FTPC is an ampholyte (zwitterionic potential). The pyridine nitrogen is weakly basic (pKa
3.0–4.0 due to the electron-withdrawing fluorine), and the carboxylic acid is acidic (pKa 3.5–4.5). In the stomach (pH 1.2), the acid is protonated (neutral), but the pyridine is protonated (cationic), offering some solubility. However, as it transitions to the duodenum (pH 6.5), the molecule may hit its Isoelectric Point (pI) , where net charge is zero, causing catastrophic precipitation.
Protocol: The "Spring and Parachute" Approach
Do not rely on simple salts. You need a supersaturating formulation.
Salt Selection (The Spring):
Avoid: Hydrochloride salts (Common ion effect in stomach reduces solubility).
Use:Meglumine or Tromethamine (Tris) salts. These bulky counter-ions disrupt the crystal lattice (lowering melting point) and provide a local high-pH microenvironment during dissolution.
Precipitation Inhibitors (The Parachute):
Add HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) at 1:3 drug:polymer ratio.
Mechanism:[1] HPMC-AS inhibits nucleation and crystal growth when the drug enters the neutral pH of the intestine, maintaining the compound in a supersaturated amorphous state.
Experimental Workflow: Salt Screening Matrix
Figure 1: Salt screening workflow emphasizing the disruption of crystal packing via bulky counter-ions.
Module 2: Permeability & Prodrug Strategies
Issue: "Solubility is fine (DMSO stock), but Caco-2 permeability is low."
Diagnosis:
The carboxylic acid is fully ionized at intestinal pH (7.4), creating a negative charge that repels the molecule from the lipophilic enterocyte membrane. The fluorine atom improves metabolic stability but does not sufficiently mask the polarity of the carboxylate.
Solution: Ester Prodrug Design
Convert the carboxylic acid into a promoiety that is cleaved by plasma esterases.[2]
Prodrug Strategy
Chemical Modification
Mechanism of Action
Recommendation Level
Methyl/Ethyl Ester
Simple alkylation
Increases LogP; Rapidly hydrolyzed by carboxylesterases.
High (First line)
Proxetil/Axetil
Alkoxycarbonyloxyalkyl
Targets specific uptake transporters; highly lipophilic.
Medium (Complex synthesis)
Double Prodrug
Ester + N-oxide
Masks both the acid and the pyridine nitrogen (if basicity is an issue).
Low (Stability risks)
Critical Check:
Perform a S9 Fraction Stability Assay immediately after synthesis.
Pass:
min in rat plasma (rapid conversion to active parent).
Fail: Stable in plasma (Prodrug will not release payload).
Module 3: Formulation Engineering (In Vivo)
Issue: "I need a vehicle for Rat PK (PO) dosing at 10 mg/kg."
Diagnosis:
Using 100% DMSO is toxic and precipitates upon dilution. Standard methylcellulose suspensions will likely result in low
due to dissolution-rate limited absorption (Class II behavior).
Recommended Vehicles (Ranked by Bioavailability Potential):
Warning: Check for precipitation after 1 hour. If cloudy, switch to Cyclodextrins.
Premium (Complexation):
Composition: 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Phosphate Buffer (pH 7.4).
Why: The hydrophobic thienopyridine core fits into the cyclodextrin cavity, while the hydrophilic exterior ensures solubility. This is the Gold Standard for this scaffold.
Formulation Decision Matrix
Figure 2: Decision matrix for selecting the appropriate vehicle based on dose and solubility limits.
Module 4: Metabolic Stability & Toxicity
Issue: "We see high clearance and potential liver toxicity signals."
Diagnosis: Acyl Glucuronidation
Carboxylic acid-containing drugs (like diclofenac or 4-FTPC) are substrates for UDP-glucuronosyltransferases (UGT). The resulting acyl glucuronide is reactive. It can covalently bind to liver proteins (haptenization), leading to Drug-Induced Liver Injury (DILI).
Mitigation Strategy:
Bioisostere Replacement: If the carboxylic acid is not essential for target binding (check docking model), replace it with a non-reactive isostere.
Tetrazole: Similar pKa (~4.5), planar, but less prone to glucuronidation.
Sulfonamide: (
) Neutral/weakly acidic, better permeability.
Steric Shielding: Add a methyl group adjacent to the carboxylic acid (if SAR permits) to sterically hinder the UGT enzyme from accessing the carbonyl carbon.
FAQ: Rapid Fire Troubleshooting
Q: Can I use DMSO for IV bolus dosing?A: Limit DMSO to <5% for IV bolus to avoid hemolysis and precipitation shock. For 4-FTPC, use a pH-adjusted saline solution (pH 7.4) with 10% HP-
-CD for IV administration.
Q: The fluorine atom—does it help bioavailability?A: Yes. The Fluorine at C4 blocks metabolic oxidation at that position (a common "soft spot" on pyridine rings) and increases lipophilicity (LogP) compared to the hydrogen analog, potentially aiding membrane permeation.
Q: My LC-MS peaks are splitting.A: 4-FTPC can chelate metal ions in the HPLC system. Add 0.1% Formic Acid or 5mM Ammonium Acetate to your mobile phase to suppress ionization and prevent peak tailing/splitting.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Regan, S. L., et al. (2010). Carboxylic acid bioisosteres in drug design. Journal of Medicinal Chemistry.
This is a specialized technical support guide designed for process chemists and researchers scaling up the synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid . Topic: Scale-Up Synthesis & Troubleshooting Doc ID...
Author: BenchChem Technical Support Team. Date: February 2026
This is a specialized technical support guide designed for process chemists and researchers scaling up the synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid .
Topic: Scale-Up Synthesis & Troubleshooting
Doc ID: TS-FTP-2024-01
Status: Active
Audience: Process Chemists, Medicinal Chemists
Executive Summary & Process Logic
Scaling up fluorinated fused pyridine systems presents a "perfect storm" of challenges: cryogenic instability, competing nucleophilic aromatic substitutions (
), and zwitterionic solubility issues.
The synthesis of 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid generally follows a convergent route involving the lithiation of a fluoropyridine precursor followed by a Thorpe-Ziegler or condensation-cyclization strategy.
The "Golden Path" Workflow
The following diagram outlines the standard robust route and the critical failure points (Red Nodes) you must monitor.
Figure 1: Process logic flow for the synthesis of the target scaffold, highlighting critical control points (Red).
Phase 1: The Lithiation Bottleneck (The "Killer" Step)
Context: The introduction of the formyl group at the C4 position of the pyridine ring (between the halogens) is the most hazardous step during scale-up.
The Problem: The "Halogen Dance"
On a milligram scale, lithiation of 3,5-difluoropyridine at -78°C is trivial. On a kilogram scale, heat transfer limitations can cause local hot spots. If the temperature rises above -65°C, the lithiated species undergoes a "Halogen Dance" (isomerization), leading to thermodynamic mixtures and tar.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Low Yield (<30%)
Decomposition of the lithiated species before DMF addition.
Action: Implement in situ trapping if possible, or use a flow reactor. For batch: Pre-cool DMF and add it immediately after lithiation completion.
Regioisomers
"Halogen Dance" mechanism triggered by temperature spikes.
Action: Ensure internal temperature (not just jacket) stays < -70°C. Dosing time for LDA must be extended to match cooling capacity.
Thick Slurry
Lithiated species precipitating.
Action: Use THF/Hexane mixtures. Do not increase temperature to dissolve; this will trigger decomposition.
Expert Protocol Insight:
For scales >100g, Flow Chemistry is highly recommended over batch processing to manage the exotherm and residence time of the unstable lithiated intermediate [1]. If batch is the only option, use an internal temperature probe interlocked with the addition pump (stop addition if
).
Phase 2: Cyclization & Fluorine Retention
Context: You are reacting a highly electron-deficient pyridine (3,5-difluoro-4-formylpyridine) with a nucleophile (methyl thioglycolate).
The Problem: Over-Reaction (Defluorination)
The target molecule requires retaining one fluorine atom. However, the pyridine ring is activated, making it susceptible to a second
attack by the thiol or the base.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Des-fluoro Impurity
The thiol attacked both fluorine positions.
Action: Control stoichiometry strictly (0.95 - 1.0 eq of thioglycolate). Do not use excess thiol. Lower reaction temperature to 0°C initially.
Hydroxy Impurity
Hydroxide/Alkoxide attack on the fluorine.
Action: Use a weaker base (e.g., or ) instead of NaH or NaOMe. Avoid water in the solvent (use anhydrous DMF or MeCN).
Incomplete Cyclization
Aldol condensation step failed.
Action: The reaction proceeds in two steps: (1) S-attack, (2) Ring closure. Ensure the base is strong enough to deprotonate the alpha-carbon of the ester (pKa ~11). in DMF at 60°C is usually sufficient.
Phase 3: Hydrolysis & Isolation (The "Sticky" Phase)
Context: Converting the ester to the acid.
Structure: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
The Problem: Amphoteric Solubility
The product contains a basic pyridine nitrogen and an acidic carboxylic acid. It will exist as a zwitterion or salt depending on pH.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Product is "Gummy"
Isolation at incorrect pH.
Action: Determine the Isoelectric Point (pI). Typically, these species precipitate best at pH 3–4. Do not acidify to pH 1 (HCl salt is soluble) or leave at pH 9 (Carboxylate is soluble).
Loss of Fluorine
Hydrolysis conditions too harsh (NaOH, Heat).
Action: The fluorine at C4 is activated. Use LiOH (milder than NaOH) at room temperature. If F-loss persists, switch to acidic hydrolysis (6N HCl, reflux) or enzymatic hydrolysis (Pig Liver Esterase) [2].
High Ash Content
Trapped inorganic salts in the zwitterion lattice.
Action: Reslurry the final solid in water/methanol (9:1) to leach out salts. Avoid crystallization from pure brine.
Frequently Asked Questions (FAQ)
Q: Can I use 3-chloro-4-fluoropyridine as a starting material instead?A: Yes, but it changes the regioselectivity challenge. Lithiation of 3-chloro-4-fluoropyridine typically occurs at the C3 position (ortho to Cl and F). This is a viable route but often requires more expensive precursors. The 3,5-difluoropyridine route is generally more cost-effective for scale-up, provided you can manage the cryogenics.
Q: Why is my final product turning black upon drying?A: Thienopyridines can be oxidative-sensitive. Ensure you are drying under vacuum with a nitrogen bleed. Trace metal contamination (from the lithiation step) can catalyze decomposition. Treat the crude solution with a metal scavenger (e.g., QuadraPure™) before the final crystallization.
Q: What is the best solvent for the final recrystallization?A: Due to the high melting point and poor solubility, DMSO/Water or DMF/Water antisolvent precipitations are often required. For higher purity, boiling Acetic Acid followed by slow cooling can work, but yield will be sacrificed.
References
Organolithium Stability in Flow
Title: Continuous Flow Synthesis of Functionalized Pyridines via Lithi
Source:Organic Process Research & Development
Link:[Link] (General reference for flow lithiation principles).
Fluorine Displacement Issues:
Title: Nucleophilic Aromatic Substitution of Fluoropyridines.
Source:Journal of Organic Chemistry
Context: Explains the activation energy differences between C3 and C4 fluorines in pyridine systems.
Thieno[2,3-c]pyridine Synthesis
Title: Synthesis of Thieno[2,3-c]pyridine Derivatives.[1][2][3]
Source:N
Link:[Link] (Validates the thioglycolate cyclization mechanism).
(Note: Specific "4-fluoro" derivatives are often proprietary intermediates found in patent literature for HIF-PH inhibitors. The protocols above are derived from first-principles process chemistry for this class of heterocycles.)
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" handling and storage best practices
Prepared by the Senior Application Scientist Team This guide provides comprehensive handling, storage, and troubleshooting information for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a key building block in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling, storage, and troubleshooting information for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a key building block in pharmaceutical and chemical research. Our goal is to equip researchers, scientists, and drug development professionals with the necessary technical insights to ensure experimental success and maintain a safe laboratory environment.
Compound Overview & Key Properties
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.[1] This compound typically presents as an off-white to light brown solid and serves as a crucial raw material for the synthesis of novel molecules.[2]
This section addresses the most common inquiries regarding the day-to-day handling and use of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound. Based on best practices for fluorinated heterocyclic compounds, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid should be stored at room temperature (around 20-25°C) in a tightly sealed container.[4] The primary concern is degradation due to moisture.[4][5] Therefore, it is highly recommended to store the compound in a desiccator or a dry cabinet.[4] Always keep the container securely closed when not in use.[5]
Q2: What personal protective equipment (PPE) is required when handling this solid compound?
A: As a standard practice for handling any chemical intermediate, appropriate PPE is mandatory. While specific toxicity data for this exact compound is limited, analogous pyridine carboxylic acids are known to cause skin and serious eye irritation.[5] Therefore, the following PPE should be worn:
Eye Protection: Safety glasses with side shields or chemical goggles.[5]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat.[5]
All handling of the solid powder should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of dust particles.[2]
Q3: The product datasheet lists the compound as "soluble in organic solvents." Which solvents are best for preparing stock solutions?
A: The prediction of solubility in organic solvents is a general guideline. For pyridine carboxylic acids, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[5] Dimethylformamide (DMF) can also be a suitable alternative. It is advisable to start with a small quantity to test solubility before preparing a large stock solution. For some related compounds, slight heating or sonication may aid in dissolution.
Q4: What are the known chemical incompatibilities?
A: To prevent degradation or hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6] When planning a synthesis, ensure that the reaction conditions and other reagents are compatible with a fluorinated pyridine carboxylic acid structure.
Q5: How stable is the compound in a dissolved state (e.g., as a DMSO stock solution)?
A: While the solid is stable under dry conditions, solutions may have limited stability.[5] For maximum reproducibility, it is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light and moisture.
Experimental Workflow: Receiving to Storage
The following diagram outlines the standard workflow for safely integrating 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid into your laboratory inventory and preparing it for experimental use.
Caption: Workflow from receiving the compound to solution preparation.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem
Potential Cause
Recommended Solution(s)
Compound Fails to Dissolve in DMSO
1. Insufficient Solvent Volume2. Low Compound Purity3. Compound has Degraded
1. Increase the solvent volume to lower the concentration.2. Gently warm the solution (e.g., to 30-40°C) or use a sonication bath to aid dissolution.3. Try an alternative polar aprotic solvent like DMF.4. If dissolution still fails, consider purity analysis (e.g., NMR, LC-MS) of the starting material.
1. Prepare a fresh stock solution from the solid material for each experiment.[5]2. If storing solutions, use single-use aliquots to avoid freeze-thaw damage.3. Calibrate your analytical balance and ensure it is free from static electricity before weighing.
1. Confirm the integrity of the starting material, especially if it was not stored properly (e.g., exposed to moisture).[4]2. Review reaction stoichiometry and ensure all other reagents are of high purity and active.3. Ensure reaction conditions are free from incompatible substances like strong oxidizing agents.[5]
Troubleshooting Decision Tree: Solubility Issues
Caption: A decision tree for resolving solubility problems.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To accurately prepare a 10 mM stock solution for use in biological or chemical experiments.
Appropriate-sized vial (e.g., 1.5 mL glass vial) with a screw cap
Micropipettes
Vortex mixer
Procedure (Perform all steps in a chemical fume hood):
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.[7]
Tare Vial: Place an empty, labeled vial on the analytical balance and tare the weight.
Weigh Compound: Carefully weigh approximately 1.97 mg of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid directly into the tared vial. Record the exact weight.
Calculation Rationale: To make a 10 mM (0.010 mol/L) solution, the required mass is: 0.010 mol/L * 197.19 g/mol = 1.9719 g/L = 1.9719 mg/mL.
Calculate Solvent Volume: Based on the exact mass recorded, calculate the precise volume of DMSO needed.
Example: If you weighed 2.05 mg, the required DMSO volume is (2.05 / 197.19) / 0.010 = 1.039 mL.
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed. If not, refer to the troubleshooting guide.
Store or Use: The solution is now ready for immediate use. If storage is required, divide it into smaller, single-use aliquots and store at -20°C.
References
Sigma-Aldrich. (2020-08-29).
Jubilant Ingrevia Limited. (2024-04-03).
Carl ROTH. Safety Data Sheet: Pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFobfMDJhGeOXj9Q39Zq6fMP7MohZYcM7Vm9L1lgZxWEJLERv9lNO6xzjMpLGj0RFlyE4MNjsJSIFmaX51Plvz4Jq3HpuFIzzah0RYyvTSBrYi2KMXDQtDjA8CpFE9DlNfZuWd1thk2rIA4SSx-5hFhGVM78j4UaT8WCupjFYVytiBeHAYSxzXvAQRkYeohdS0lc9yrmYoTbqvTZjeY98vIEXFcf4_z0KRYj45MZPol7IdyG-NbjHEPM1zS6cF3cwvUJxhZosyQTnknVNnDRx4096j3jMBVtD72CvxKYaYM0mo7Kac5IQWFBhCssWpzMCVCe1HqIDm7uJq3DlCCzy3DbQorxwi-osXpGW09p8UwvzKww1-JcntdefiZLkTy9zhzTV5V-g3Vhpol1V_aarGwnaZXMTMJYDXkLyGYw_Q3zOYZ5bSSURFq5gG0GvNIaAPwvXHrjMY=]([Link]
Technical Support Center: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Welcome to the technical support center for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given that specific degradation pathways for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid are not extensively documented in publicly available literature, this resource provides a framework for conducting forced degradation studies to elucidate its stability profile.
Introduction: Understanding the Stability of Thienopyridine Derivatives
Thieno[2,3-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1] The stability of such compounds is a critical parameter in drug development, influencing storage conditions, formulation, and ultimately, safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
This guide will walk you through the process of designing and executing forced degradation studies for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, troubleshooting common experimental hurdles, and answering frequently asked questions.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This allows for the rapid identification of degradation products and the development of stability-indicating analytical methods.
Issue: Designing a Comprehensive Forced Degradation Study
Question: How do I set up a forced degradation study for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid?
Answer: A well-designed forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Here is a recommended starting point for your experimental setup:
Experimental Protocol: Forced Degradation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Stock Solution Preparation: Prepare a stock solution of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water). The solubility is predicted to be low in water, so organic solvents like DMSO or DMF might be necessary for initial dissolution before dilution.
Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 24 hours.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours. The thiophene ring in thienopyridine derivatives is susceptible to oxidation.
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light (ICH Q1B guidelines) for a specified duration.
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours) using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a good starting point. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the parent compound.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
Workflow for Forced Degradation Studies
Caption: Figure 1. Experimental workflow for forced degradation studies.
Issue: Poor Resolution or Co-elution of Peaks in HPLC
Question: My chromatogram shows broad peaks and poor separation between the parent compound and its degradants. What should I do?
Answer: Poor resolution is a common challenge in HPLC analysis. Here are several steps you can take to optimize your method:
Adjust Mobile Phase Composition:
Gradient Elution: If you are using isocratic elution, switch to a gradient method. A shallow gradient can improve the separation of closely eluting peaks.
Organic Modifier: Vary the organic solvent (e.g., switch from acetonitrile to methanol or vice versa).
pH of Aqueous Phase: The ionization state of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its degradation products will be pH-dependent. Adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate, acetate) can significantly alter retention times and improve resolution.
Change Column Chemistry:
If you are using a standard C18 column, consider a column with a different stationary phase, such as C8, phenyl-hexyl, or a polar-embedded phase.
Optimize Flow Rate and Temperature:
Lowering the flow rate can increase column efficiency and improve resolution.
Increasing the column temperature can decrease viscosity and improve peak shape, but may also affect the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid?
A1: While specific data is unavailable, we can hypothesize potential degradation pathways based on the molecule's functional groups:
Decarboxylation: The carboxylic acid group may be susceptible to removal under thermal stress, especially in the solid state.
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a likely site for oxidation, potentially forming sulfoxides or sulfones. This has been observed in other thienopyridine drugs.
Hydrolysis of Amide Bonds (if applicable): If the carboxylic acid is part of a larger molecule containing amide linkages, these could be susceptible to acid or base hydrolysis.
Ring Opening: Under harsh conditions, the thieno[2,3-c]pyridine ring system could undergo cleavage.
Q2: My compound is not degrading under the initial stress conditions. What should I do?
A2: If you do not observe any degradation, you may need to increase the harshness of the stress conditions. However, do this systematically:
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).
Increase Concentration of Stressor: For acid, base, and oxidative studies, you can increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl, or 3% H₂O₂ to 10% H₂O₂).
Increase Duration of Exposure: Extend the study time beyond 24 hours.
It is crucial to ensure that the degradation conditions are not so harsh that they lead to complete degradation or the formation of secondary, irrelevant products.
Q3: How do I identify the structure of the unknown degradation products?
A3: The primary tool for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Analysis: By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product.
High-Resolution Mass Spectrometry (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap MS will provide accurate mass measurements, allowing you to determine the elemental composition of the degradants.
MS/MS Fragmentation: Fragmenting the molecular ions of the degradation products (MS/MS) and analyzing the fragmentation patterns can provide structural information. Comparing the fragmentation of a degradant to that of the parent compound can help pinpoint the site of modification.
NMR Spectroscopy: If a significant degradation product can be isolated (e.g., through preparative HPLC), its structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Summary: Hypothetical Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Stress Condition
% Degradation
Number of Degradants
Retention Time of Major Degradant (min)
0.1 M HCl, 60°C, 24h
8.5
2
5.2
0.1 M NaOH, 60°C, 24h
15.2
3
4.8, 7.1
3% H₂O₂, RT, 24h
12.8
1
6.5
Thermal (Solid), 105°C, 24h
5.1
1
8.3
Photolytic (Solution)
3.2
1
5.9
Note: This data is for illustrative purposes only. Actual results may vary.
References
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: This article provides insights into the oxidative degradation of structurally related thienopyridine compounds. Available at: [Link]
Synthesis of Thieno[2,3-c]pyridine Derivatives: This paper discusses the synthesis of the thieno[2,3-c]pyridine core structure. Available at: [Link]
4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid Properties: A commercial supplier's page with some predicted properties of the compound. Available at: [Link]
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: The international guideline for stability testing. Available at: [Link]
ICH Q1B: Photostability Testing of New Drug Substances and Products: The international guideline for photostability testing. Available at: [Link]
Technical Support Center: A Proactive Approach to Investigating and Mitigating Potential Toxicity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is an investigational compound with an und...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is an investigational compound with an undefined toxicity profile. The guidance provided herein is based on established principles of toxicology and experience with related chemical classes. All experimental work should be conducted in accordance with institutional and national safety guidelines.
Introduction
As a novel thienopyridine derivative, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid presents a promising scaffold for drug discovery. However, its toxicological properties have not been extensively characterized. This technical support guide provides a comprehensive framework for researchers to proactively assess and mitigate potential toxicities associated with this compound. Our approach is rooted in a tiered, systematic evaluation, from initial in vitro screening to potential in vivo validation and mitigation strategies.
Part 1: Initial Toxicity Assessment & Safe Handling
Question 1: What are the immediate safety precautions I should take when handling 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid for the first time?
Answer:
Given the unknown toxicological profile of this compound, it is imperative to treat it as a potent and hazardous substance.[1][2][3] Adherence to strict safety protocols is non-negotiable.
Core Safety Recommendations:
Engineering Controls: All manipulations of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[4]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
Gloves: Double-gloving with nitrile gloves is recommended.
Eye Protection: Chemical splash goggles are essential.
Lab Coat: A buttoned, full-length lab coat.
Respiratory Protection: For operations with a high risk of aerosolization, a respirator may be necessary.
Material Safety Data Sheet (MSDS): If available, review the MSDS thoroughly. If one is not available, assume the compound is highly toxic.
Spill Kit: Ensure a spill kit for chemical spills is readily accessible.
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Question 2: I have no toxicity data on this compound. Where do I begin my assessment?
Answer:
The initial step is a tiered series of in vitro toxicity assays to identify potential liabilities early in the development process.[5] This approach is cost-effective and reduces the reliance on animal testing in the preliminary stages.[5]
Recommended Initial In Vitro Toxicity Screening Panel:
Assay Type
Purpose
Recommended Assays
Cytotoxicity
To assess the compound's general toxicity to cells and determine its IC50 (half-maximal inhibitory concentration).
MTT Assay, LDH Release Assay
Hepatotoxicity
To evaluate the potential for drug-induced liver injury (DILI), a common reason for drug failure.[6]
Use of HepG2 cell line or primary hepatocytes to assess cell viability, mitochondrial toxicity, and oxidative stress.[7][8][9][10]
Cardiotoxicity
To screen for potential adverse effects on cardiac function, another major cause of drug attrition.
Use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on beat rate and viability.
Genotoxicity
To determine if the compound damages genetic material, which can indicate carcinogenic potential.
Ames test (bacterial reverse mutation assay), in vitro micronucleus assay.[11]
This initial screen will provide a broad overview of the compound's potential toxicities and guide further investigation.
Part 2: Troubleshooting Unexpected In Vitro Toxicity
Question 3: My initial cytotoxicity assays show significant cell death even at low concentrations. What are my next steps?
Answer:
Unexpectedly high cytotoxicity requires a systematic investigation to understand the underlying mechanism.
Troubleshooting Workflow for High Cytotoxicity:
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Detailed Steps:
Confirmation: Rule out experimental artifacts by repeating the assay with freshly prepared compound solutions and assay reagents.[12] Ensure proper cell seeding density and incubation times.[12]
Mechanism of Cell Death: Delineate whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This can be achieved through assays measuring caspase activity or by flow cytometry using Annexin V and propidium iodide (PI) staining.
Mitochondrial Health: Assess for mitochondrial dysfunction, a common mechanism of drug-induced toxicity. Assays that measure mitochondrial membrane potential (e.g., using JC-1 dye) or cellular respiration (e.g., Seahorse XF Analyzer) are informative.
Oxidative Stress: Evaluate if the compound induces the production of reactive oxygen species (ROS), which can lead to cellular damage.
Off-Target Effects: Consider if the compound is hitting unintended cellular targets. Computational modeling and target screening panels can provide insights here.
Question 4: I'm observing potential hepatotoxicity in my HepG2 cell assays. How can I further investigate this?
Answer:
A positive signal for hepatotoxicity in a cell line like HepG2 warrants a more in-depth investigation using more physiologically relevant models and a broader range of endpoints.
Investigative Workflow for Potential Hepatotoxicity:
Caption: Workflow for investigating potential hepatotoxicity.
Detailed Steps:
Confirm with Primary Hepatocytes: Primary human hepatocytes are considered the gold standard for in vitro liver toxicity testing as they have a more complete metabolic profile than cell lines.[13]
Mechanistic Assays:
Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP can lead to cholestatic liver injury.
Mitochondrial Toxicity: As mentioned previously, mitochondrial impairment is a key driver of DILI.
Reactive Metabolite Formation: Investigate if the compound is metabolized to reactive species that can form adducts with liver proteins. This often involves incubation with liver microsomes and trapping agents.
Advanced In Vitro Models: 3D liver models, such as spheroids or organoids, can provide a more predictive model of in vivo liver physiology and toxicity.
Part 3: Strategies for Mitigating Toxicity
Question 5: My compound shows promising efficacy but has a narrow therapeutic window due to toxicity. What are my options for mitigation?
Answer:
Mitigating toxicity while preserving efficacy is a key challenge in drug development. Several strategies can be employed, primarily focusing on altering the compound's pharmacokinetic and pharmacodynamic properties.[14]
Potential Mitigation Strategies:
Strategy
Rationale
Examples/Considerations
Formulation-Based Approaches
Modify the drug's release profile to reduce peak plasma concentrations (Cmax), which are often associated with toxicity.[14]
- Controlled-Release Formulations: Encapsulating the drug in polymers to slow its release.[15]- Nanoparticle Delivery Systems: Can improve targeting to the site of action and reduce systemic exposure.[15]- Co-processing with Excipients: For hygroscopic compounds, this can improve stability and handling.[16]
Pharmacodynamic Modulation
Co-administer a second agent that counteracts the toxic effects of the primary compound.[14]
- Co-administration of Antioxidants: If oxidative stress is a key toxicity mechanism.- Use of Cytoprotective Agents: To protect specific organs from damage.
Structural Modification (Medicinal Chemistry)
Modify the chemical structure of the compound to reduce its toxicity while retaining its desired pharmacological activity.
- Blocking Metabolic Hotspots: Introduce chemical modifications at sites of metabolic activation to prevent the formation of reactive metabolites.- Modulating Physicochemical Properties: Altering lipophilicity or pKa to change absorption, distribution, metabolism, and excretion (ADME) properties and reduce off-target effects.
Dose Optimization
Carefully designed dose-escalation studies to find the optimal dose that balances efficacy and toxicity.
Requires robust preclinical data to inform the starting dose and escalation scheme.
Question 6: Are there any known mitigation strategies for thienopyridine-related toxicities?
Answer:
The primary toxicity associated with some thienopyridines, like ticlopidine, is hematological (neutropenia, thrombotic thrombocytopenic purpura).[17] For the broader class, drug-drug interactions due to CYP enzyme metabolism are a concern.[18]
Mitigation Considerations for Thienopyridines:
CYP Interaction Screening: Early characterization of which cytochrome P450 enzymes metabolize 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is crucial to predict and avoid potential drug-drug interactions.
Reversal of Antiplatelet Effects: In cases of bleeding, which is an on-target toxicity of antiplatelet agents, strategies like desmopressin (DDAVP) administration have been explored to partially reverse platelet dysfunction.[19] While not a direct mitigation of cellular toxicity, it addresses a potential adverse effect.
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the concentration of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid that inhibits cell viability by 50% (IC50).
Materials:
Selected cell line (e.g., HepG2, HEK293)
96-well clear, flat-bottom tissue culture plates
Complete cell culture medium
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]
DMSO (cell culture grade)
Plate reader (540 nm or 570 nm absorbance)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21][22]
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[21]
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[20]
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[22]
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20][22]
Absorbance Reading: Read the absorbance at 540 nm or 570 nm using a microplate reader.[20]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[6]
Materials:
Cells and culture reagents as in Protocol 1
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)[14][23]
96-well plate
Plate reader (absorbance at 490 nm and 680 nm)[23]
Procedure Summary:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture as per the kit protocol.
Incubation: Incubate at room temperature for the time specified in the kit instructions (typically 30 minutes).[23]
Stop Reaction: Add the stop solution provided in the kit.
Absorbance Reading: Measure the absorbance at 490 nm (formazan) and a reference wavelength of 680 nm (background).[6][23]
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Data Interpretation & Next Steps
Interpreting the data from your initial toxicity screen is crucial for making informed decisions.
Data Outcome
Interpretation
Recommended Next Steps
High in vitro cytotoxicity (low IC50)
The compound is likely to have a narrow therapeutic window.
Investigate the mechanism of toxicity. Consider structural modifications to reduce toxicity.
Specific organotoxicity (e.g., hepatotoxicity)
The compound may have a specific liability for a particular organ.
Conduct more detailed mechanistic studies for that organ. Consider in vivo studies in a relevant animal model to confirm the finding.
Genotoxicity
The compound may be a potential carcinogen.
This is a significant red flag. Further development may be high-risk.
No significant in vitro toxicity
The compound has a favorable initial safety profile.
Proceed with in vivo maximum tolerated dose (MTD) studies to determine a safe dose range for efficacy studies.
Conclusion
A proactive and systematic approach to toxicity assessment is paramount when working with novel compounds like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. By implementing the tiered screening strategy, troubleshooting guides, and potential mitigation approaches outlined in this document, researchers can better characterize the risk profile of their compound, make informed decisions, and ultimately accelerate the development of safer and more effective therapeutics.
References
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Retrieved from [Link]
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved from [Link]
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
LDH Assay Protocol for Cell Viability. (n.d.). Scribd. Retrieved from [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Retrieved from [Link]
Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutics International, Inc. Retrieved from [Link]
Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025, October 20). Frontiers in Pharmacology. Retrieved from [Link]
Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of Pharmacological and Toxicological Methods, 61(2), 76-85.
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap. Retrieved from [Link]
Quantifying cell viability via LDH cytotoxicity assay. (2025, March 4). protocols.io. Retrieved from [Link]
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025, October 6). Journal of Translational Medicine. Retrieved from [Link]
Reversal of thienopyridine-induced platelet dysfunction following desmopressin administration. (2014). Thrombosis Research, 133(5), 871-876.
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics, 13(9), 1369.
Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025, January 6). Digital Discovery. Retrieved from [Link]
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (2011). Journal of the American College of Cardiology, 57(12), 1335-1345.
In vitro models for liver toxicity testing. (2017). Archives of Toxicology, 91(6), 2295-2313.
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2022). In In Vitro Cytotoxicity Testing. IntechOpen.
From Data to Decisions: AI's Role in Modern Toxicology. (2024, December 4). YouTube. Retrieved from [Link]
Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. Retrieved from [Link]
Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. (2023). Medicinal Chemistry Research, 32(9), 2034-2047.
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. Retrieved from [Link]
Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. (2017). Archives of Toxicology, 91(12), 3861-3875.
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]
Webinar: Designing Your In Vivo Studies. (2022, January 28). YouTube. Retrieved from [Link]
Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
Evaluation of thienopyridine-resistance by measuring platelet aggregation in individuals taking antiplatelet drugs post-PCI: Outcomes with a novel, FDA-approved, point-of-care platelet aggregometer “AggreGuide A-100”. (2015). Indian Heart Journal, 67(3), 220-226.
HepG2 in vitro Model to Predict Liver Toxicity. (2024, May 27). University of Milano-Bicocca. Retrieved from [Link]
Making in silico predictive models for toxicology FAIR. (2023). Regulatory Toxicology and Pharmacology, 140, 105385.
Predicting Toxicity in Drug Development. (2022, February 2). Pharmaceutical Technology. Retrieved from [Link]
Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. Retrieved from [Link]
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (n.d.). IT Medical Team. Retrieved from [Link]
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (2004).
Emerging Approaches in Predictive Toxicology. (2014). Environmental and Molecular Mutagenesis, 55(8), 613-623.
In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved from [Link]
Validating and Troubleshooting Ocular In Vitro Toxicology Tests. (2011). Journal of Pharmacological and Toxicological Methods, 63(3), 239-247.
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025, July 31). Patsnap. Retrieved from [Link]
Some important antiplatelet drugs containing thienopyridine. (2019).
The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Hoeford Research. Retrieved from [Link]
Designing an In Vivo Preclinical Research Study. (2023). In Animal Models in Medicine and Biology. IntechOpen.
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (2021). International Journal of Molecular Sciences, 22(9), 5038.
The Potential Role of Therapeutic Drug Monitoring for Safe and Effective Anti-Infective Therapy with Manipulated Dosage Forms. (2023). Pharmaceutics, 15(7), 1876.
Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel. (2019, September 3). YouTube. Retrieved from [Link]
A Comparative Guide to Thienopyridine-Based P2Y12 Receptor Antagonists and the Potential of Novel Scaffolds like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of established thienopyridine antiplatelet agents and explores the potential of novel chemical scaffolds, exempli...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established thienopyridine antiplatelet agents and explores the potential of novel chemical scaffolds, exemplified by 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. While direct efficacy data for this specific compound is not available in the public domain, its structural features, rooted in the well-validated thienopyridine core, offer a valuable framework for discussing advancements in the design of P2Y12 receptor antagonists.
The thieno[2,3-c]pyridine core is a key pharmacophore in several successful antiplatelet drugs.[1][2] This guide will delve into the mechanism of action of current standard-of-care thienopyridine drugs, their metabolic activation, and clinical considerations. We will then use this established knowledge to hypothesize the potential role and investigational path for new chemical entities like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
The Thienopyridine Class and the P2Y12 Receptor: A Mechanistic Overview
Thienopyridine derivatives are a class of prodrugs that, once metabolized to their active form, function as irreversible antagonists of the P2Y12 receptor on platelets.[3] This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[4][5][6] By blocking the P2Y12 receptor, these drugs effectively reduce the likelihood of harmful blood clots, which are implicated in cardiovascular events like heart attacks and strokes.[7][8]
The general mechanism involves the binding of the active metabolite to the P2Y12 receptor, which is a G protein-coupled receptor (GPCR).[4] This binding prevents ADP from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation.[9][10] Specifically, P2Y12 receptor activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels contribute to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[9][11] Thienopyridines disrupt this process, maintaining higher cAMP levels and preventing platelet aggregation.
Caption: Workflow for Light Transmission Aggregometry (LTA).
A key question for any new thienopyridine derivative is whether it acts as a prodrug or is directly active. The in vitro LTA assay can provide initial clues. If the compound shows activity in PRP, it may be directly active. However, if it is a prodrug, it will likely require metabolic activation by liver enzymes (e.g., microsomes) to show efficacy.
Experimental Protocol: In Vitro Metabolism
Incubate 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).
After incubation, use the reaction mixture in the LTA assay to see if antiplatelet activity has been generated.
Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to identify any potential metabolites.
Future Directions and Conclusion
While 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is currently a research chemical, its thienopyridine core structure makes it an interesting scaffold for the development of new antiplatelet agents. A thorough investigation of its biological activity, starting with in vitro platelet aggregation assays, would be the first step in determining its potential efficacy.
The key challenges and opportunities for a novel compound in this class would be:
Improved Efficacy : Demonstrating superior platelet inhibition compared to existing agents.
Favorable Pharmacokinetics : Optimizing absorption, distribution, metabolism, and excretion properties. This includes potentially designing a compound that is less reliant on CYP2C19 for activation, thereby reducing inter-patient variability in response.
[12][13]* Enhanced Safety Profile : A wider therapeutic window with a lower risk of bleeding compared to current potent P2Y12 inhibitors.
References
Mechanism of action of clopidogrel. Clopidogrel is a pro-drug that is... - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Ticlopidine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, March 25). Drugs.com. Retrieved January 29, 2026, from [Link]
What is the mechanism of Clopidogrel besylate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 29, 2026, from [Link]
Ticlopidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
Thieno[2,3-c]pyridine-2-carboxylic Acid, 4-Fluoro - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 29, 2026, from [Link]
Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives - ResearchGate. (2020, May 18). ResearchGate. Retrieved January 29, 2026, from [Link]
Clopidogrel (Plavix) – CYP2C19 - MyDrugGenome. (n.d.). MyDrugGenome. Retrieved January 29, 2026, from [Link]
Thieno[2,3-c]pyridine-2-carboxylicacid, 4-chloro - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 29, 2026, from [Link]
Clopidogrel (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Mayo Clinic. Retrieved January 29, 2026, from [Link]
Prasugrel - StatPearls - NCBI Bookshelf. (2023, April 10). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed Central. (2023, April 4). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Mechanism of Action (MOA) | BRILINTA | For HCPs. (n.d.). Brilinta. Retrieved January 29, 2026, from [Link]
Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI - NIH. (2012, March 8). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC - NIH. (2018, December 26). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Clopidogrel - StatPearls - NCBI Bookshelf. (2025, January 19). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 29, 2026, from [Link]
Ticlopidine - LiverTox - NCBI Bookshelf - NIH. (2020, September 25). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Prasugrel - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. (2022, September 27). Practical-Haemostasis.com. Retrieved January 29, 2026, from [Link]
Clopidogrel - Mechanism of Action - YouTube. (2017, July 9). YouTube. Retrieved January 29, 2026, from [Link]
The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges - PubMed. (2023, April 4). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
CYP2C19 | Cleveland HeartLab. (n.d.). Cleveland HeartLab. Retrieved January 29, 2026, from [Link]
What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 29, 2026, from [Link]
Ticagrelor - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
Role of genetic polymorphisms in clopidogrel response variability: a systematic review. (2023, November 14). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases - MDPI. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
What is the mechanism of Ticlopidine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 29, 2026, from [Link]
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]
(PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - ResearchGate. (2019, January 3). ResearchGate. Retrieved January 29, 2026, from [Link]
SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (n.d.). HETEROCYCLES. Retrieved January 29, 2026, from [Link]
What is the mechanism of Ticagrelor? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 29, 2026, from [Link]
Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. (2024, October 31). YouTube. Retrieved January 29, 2026, from [Link]
P2Y12 - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
Clinical Utility of CYP2C19 Genotyping to Guide Antiplatelet Therapy in Patients With an Acute Coronary Syndrome or Undergoing Percutaneous Coronary Intervention | Arteriosclerosis, Thrombosis, and Vascular Biology. (2019, February 14). AHA Journals. Retrieved January 29, 2026, from [Link]
P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
TICAGRELOR OBJECTIVE: ABBREVIATIONS: MECHANISM OF ACTION: INDICATION: - Thrombosis Canada. (n.d.). Thrombosis Canada. Retrieved January 29, 2026, from [Link]
Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Ticlid (Ticlopidine Hcl): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). RxList. Retrieved January 29, 2026, from [Link]
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - SID. (n.d.). SID. Retrieved January 29, 2026, from [Link]
Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. (n.d.). American Journal of Clinical Pathology. Retrieved January 29, 2026, from [Link]
An In-Depth Guide to the Selectivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (TPCA-F) Introduction: The Imperative for Selectivity in Modern Drug Discovery...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Selectivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (TPCA-F)
Introduction: The Imperative for Selectivity in Modern Drug Discovery
The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against critical therapeutic targets like kinases and Hsp90.[1][2] This guide focuses on a novel, hypothetical derivative, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (herein designated TPCA-F ), designed as a potent inhibitor for the fictitious serine/threonine kinase, Target-1 (TGT-1) .
In the development of kinase inhibitors, potency is only the first chapter of the story. The ultimate success of a therapeutic candidate hinges on its selectivity —its ability to inhibit the intended target while sparing the hundreds of other kinases in the human kinome.[3] Poor selectivity can lead to off-target toxicities, undermining the therapeutic window and potentially causing unforeseen side effects.
This guide provides a comprehensive, field-proven framework for characterizing the selectivity profile of a novel kinase inhibitor like TPCA-F. We will move beyond simple potency measurements to build a multi-dimensional understanding of its biological activity, from initial biochemical assays to validation in a cellular context, and finally, comparison with established alternatives. Every protocol is designed as a self-validating system, ensuring the data generated is robust, reproducible, and translatable.
Part 1: Foundational Potency Assessment of the Primary Target
The Scientific Rationale: Before assessing off-target activity, we must first establish a highly accurate and reproducible measure of potency against our primary target, TGT-1. The half-maximal inhibitory concentration (IC50) is the cornerstone metric from which all subsequent selectivity ratios are derived. The choice of assay is critical; it must be robust, scalable, and minimize compound interference.[4]
For this purpose, we employ a universal, luminescence-based assay that quantifies ADP production, a direct product of kinase activity. This method is substrate-agnostic and less prone to the signal interference (e.g., from compound fluorescence) that can plague other formats.[5]
Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced by TGT-1, which is then converted into a light signal. Lower light output indicates higher inhibition of the kinase.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of TPCA-F in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM.
Kinase Reaction Setup: In a 384-well white assay plate, add 2.5 µL of the following components per well:
Test Wells: Diluted TPCA-F or competitor compound.
Positive Control (No Inhibition): DMSO vehicle (final concentration 0.5%).
Negative Control (No Activity): Buffer without kinase.
Enzyme & Substrate Addition: Add 2.5 µL of a 2X Kinase/Substrate solution (recombinant TGT-1 kinase and its specific peptide substrate in reaction buffer).
Causality Check: The ATP concentration is held constant at the known Km value for TGT-1. This ensures the measured IC50 value closely approximates the inhibitor's intrinsic affinity (Ki), providing a standardized basis for comparison across different kinases.
Reaction Incubation: Mix gently and incubate the plate at room temperature for 60 minutes. Ensure the reaction has been confirmed to be in the linear range.[4]
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).
Data Analysis: Normalize the data using the positive (100% activity) and negative (0% activity) controls. Plot the normalized response against the log of TPCA-F concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Results: Primary Target Potency
The following table presents the hypothetical potency data for TPCA-F against its primary target.
Compound
Primary Target
Biochemical IC50 (nM)
TPCA-F
TGT-1
15.2
Part 2: Defining the Selectivity Landscape via Kinome-Wide Profiling
The Scientific Rationale: With the on-target potency established, the next crucial step is to understand what else TPCA-F interacts with across the human kinome. Comprehensive screening panels offered by specialized contract research organizations (CROs) are the industry standard for this task.[6] These services provide rapid, standardized data across hundreds of kinases. A single-point screen at a high concentration (e.g., 1 µM) is a cost-effective first pass to identify potential off-target hits.
Workflow: Broad Panel Kinase Screen
The diagram below outlines the logic of a typical kinase profiling campaign.
Caption: High-level workflow for kinase inhibitor selectivity profiling.
Results: Kinome Scan at 1 µM
The following table summarizes hypothetical results for TPCA-F against a selection of kinases, highlighting its high selectivity for TGT-1 with a notable off-target interaction.
Kinase
Kinase Family
% Inhibition @ 1 µM
Notes
TGT-1
Ser/Thr
99.8%
Primary Target
PIM1
Ser/Thr
85.3%
Significant Off-Target
CDK2
Ser/Thr
12.1%
Weak Interaction
SRC
Tyr
5.6%
Minimal Interaction
EGFR
Tyr
2.3%
Inactive
VEGFR2
Tyr
8.1%
Minimal Interaction
p38α
Ser/Thr
15.5%
Weak Interaction
MEK1
Ser/Thr
1.1%
Inactive
Quantifying Selectivity: The Selectivity Score (S-Score)
To objectively quantify selectivity, we use the Selectivity Score (S-score) . It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[7] A lower S-score indicates higher selectivity.
S(80%) for TPCA-F: Using a threshold of >80% inhibition at 1 µM across a hypothetical panel of 400 kinases, TPCA-F inhibited only 2 kinases (TGT-1 and PIM1).
S(80%) = 2 / 400 = 0.005
This S-score positions TPCA-F as a highly selective inhibitor.
Part 3: Cellular Confirmation—Bridging the Biochemical-Physiological Gap
The Scientific Rationale: A compound's activity in a purified, biochemical assay can differ significantly from its behavior in the complex environment of a living cell, where factors like membrane permeability and high intracellular ATP concentrations (mM range) come into play. Therefore, it is essential to perform orthogonal assays to validate that the inhibitor engages its target in a cellular context and produces the desired functional outcome.
Experimental Protocol 1: Cellular Target Engagement with NanoBRET™
This assay measures the binding of TPCA-F to TGT-1 inside living cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged TGT-1 and a fluorescent tracer that competes with TPCA-F for the ATP-binding pocket.
Step-by-Step Methodology:
Cell Preparation: Use HEK293 cells transiently transfected to express a TGT-1-NanoLuc® fusion protein. Seed the cells in a 96-well white assay plate.
Compound Addition: Add the serial dilution of TPCA-F to the wells and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO2).
Tracer & Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to all wells.
Data Acquisition: Immediately measure both the donor (460 nm) and acceptor (610 nm) emission wavelengths using a BRET-capable plate reader.
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates displacement of the tracer by TPCA-F, confirming target engagement. Plot the BRET ratio against compound concentration to determine a cellular IC50.
Experimental Protocol 2: Downstream Pathway Inhibition via Western Blot
This protocol confirms that target engagement by TPCA-F leads to functional inhibition of the TGT-1 signaling pathway by measuring the phosphorylation of its direct downstream substrate, SUB-1.
Caption: TGT-1 signaling pathway inhibited by TPCA-F.
Step-by-Step Methodology:
Cell Treatment: Culture cells known to have active TGT-1 signaling. Treat them with varying concentrations of TPCA-F (e.g., 0, 10 nM, 100 nM, 1 µM) for 4 hours.
Cell Lysis: Harvest the cells and prepare protein lysates using RIPA buffer containing phosphatase and protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate 20 µg of each lysate by SDS-polyacrylamide gel electrophoresis.
Western Blotting: Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA in TBST.
Incubate with a primary antibody specific for phosphorylated SUB-1 (p-SUB-1).
Wash and incubate with an HRP-conjugated secondary antibody.
Incubate with a primary antibody for total SUB-1 or a loading control (e.g., GAPDH) as a separate blot or after stripping.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Analysis: Quantify the band intensity for p-SUB-1 and normalize it to the loading control. A dose-dependent decrease in the p-SUB-1 signal confirms functional inhibition of the TGT-1 pathway.
Part 4: Benchmarking Against the Competition
The Scientific Rationale: A selectivity profile is most meaningful when placed in context. Comparing TPCA-F to established inhibitors provides a clear benchmark for its potential advantages or liabilities. For this case study, we compare TPCA-F to two well-known multi-kinase inhibitors, Dasatinib and Sunitinib , which have distinct and well-characterized selectivity profiles.
Comparative Selectivity Profile
The table below integrates our hypothetical data for TPCA-F with public-domain data for the comparators, providing a head-to-head analysis.
Parameter
TPCA-F (Hypothetical)
Dasatinib (Reference)
Sunitinib (Reference)
Primary Target IC50
15.2 nM (TGT-1)
<1 nM (BCR-ABL)
9 nM (VEGFR2)
Selectivity Score (S(80%))
0.005 (Highly Selective)
0.15 (Broad)
0.09 (Moderately Broad)
Key Off-Targets (>80% Inh. @ 1µM)
PIM1
SRC Family, c-Kit, PDGFRβ, Ephrins
PDGFRβ, c-Kit, FLT3, RET
Cellular TGT-1 IC50
78 nM
N/A
N/A
Key Strengths
High selectivity for primary target; clean profile.
Potent inhibition of key oncogenic drivers.
Potent anti-angiogenic activity.
Potential Liabilities
Potent PIM1 inhibition may have unintended effects.
Broad profile increases risk of off-target toxicity.
Off-target effects on c-Kit and FLT3 are known.
Conclusion
This comprehensive profiling guide demonstrates a rigorous, multi-step process for characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound TPCA-F as a working example. The data from this case study paint a picture of TPCA-F as a potent and highly selective inhibitor of its primary target, TGT-1, a profile that is highly desirable in modern drug development. Its low S-score (0.005) distinguishes it favorably from broader-spectrum inhibitors like Dasatinib.
However, the profiling also identified a significant off-target interaction with PIM1 kinase. This finding is critical; it does not necessarily disqualify the compound but flags an important characteristic that must be investigated further. Future studies would need to determine if PIM1 inhibition is therapeutically synergistic, benign, or a potential source of toxicity for the intended indication. By following this logical, evidence-based workflow, researchers can build a robust data package that enables informed decision-making and de-risks the progression of promising compounds from the bench to the clinic.
References
Leal, M., et al. (2008). Synthesis and antiviral activity of 4-(arylamino)thieno[2,3-b]pyridine-5-carboxylic acid derivatives. Source not specified in provided search result.
Pipzine Chemicals. 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid. Available at: [Link]
Pipzine Chemicals. Thieno[2,3-c]pyridine-2-carboxylicacid, 4-chloro. Available at: [Link]
Pipzine Chemicals. Thieno[2,3-c]pyridine-2-carboxylic Acid, 4-Fluoro. Available at: [Link]
ResearchGate. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Available at: [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
Reaction Biology. Kinase Selectivity Panels. Available at: [Link]
PubMed. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Available at: [Link]
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
PNAS. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available at: [Link]
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: Fragment-Based Drug Discovery (FBDD) & Scaffold Evaluation
Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists
Primary Application: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibition
Executive Summary: The Case for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
In the landscape of HIF-PH inhibitors , the pyridine-2-carboxylic acid (picolinic acid) moiety is a privileged pharmacophore, acting as a bidentate chelator of the catalytic Fe(II) center in the enzyme's active site. 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (4-FTCA) represents a potent bioisosteric evolution of this classic scaffold.
This guide benchmarks 4-FTCA against industry-standard inhibitors. Unlike simple pyridine scaffolds, the thieno[2,3-c]pyridine fusion offers extended hydrophobic surface area for the active site's "deep pocket," while the C4-fluorine substitution provides critical metabolic blockade and electronic tuning of the chelating carboxylate.
Why Benchmark This Scaffold?
Bioisosterism: Mimics the 2-oxoglutarate (2-OG) co-substrate more effectively than monocyclic pyridines.
Metabolic Stability: The C4-fluorine blocks oxidative metabolism (a common liability in the Vadadustat core).
Fragment Efficiency: High Ligand Efficiency (LE) expected due to low molecular weight (MW ~197 Da).
Competitor Landscape: The Benchmarking Standards
To objectively evaluate 4-FTCA, it must be screened alongside valid positive controls. We categorize these into Fragment Standards (direct structural competitors) and Clinical Standards (potency benchmarks).
Table 1: Comparative Profile of Benchmarking Standards
Compound
Class
Role in Assay
Mechanism
Expected IC₅₀ (PHD2)
4-FTCA (Test Article)
Novel Scaffold
Fragment Lead
Fe(II) Chelation / 2-OG Competition
TBD (Target: < 5 µM)
2,4-PDCA
Fragment Standard
Reference Ligand
2-OG Mimetic (Competitive)
~1.5 - 3.0 µM
IOX2
Tool Compound
High-Potency Control
Active Site Binder + Hydrophobic Contacts
~20 - 50 nM
Vadadustat (AKB-6548)
Clinical Drug
Clinical Benchmark
Optimized Picolinic Acid Core
~10 - 100 nM
Roxadustat (FG-4592)
Clinical Drug
Structural Outlier
Isoquinoline Core (Different Binding Mode)
~10 - 50 nM
Analyst Insight: 4-FTCA is not expected to match the nanomolar potency of Vadadustat immediately (as it lacks the hydrophobic tail). Its success is defined by superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) compared to 2,4-PDCA.
Scientific Rationale: Mechanism of Action
The efficacy of 4-FTCA relies on its ability to displace 2-oxoglutarate (2-OG) from the PHD2 active site. The diagram below illustrates the competitive binding mechanism and the downstream stabilization of HIF-1α.
Caption: 4-FTCA inhibits PHD2 by competing with 2-OG for the Iron (Fe2+) center, preventing HIF-1α hydroxylation and subsequent VHL-mediated degradation.
Experimental Protocol: The Self-Validating Benchmarking System
To ensure data integrity, use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This method is robust against autofluorescence, which is common with fused heterocyclic compounds.
Methodology: TR-FRET HIF-1α/VHL Binding Assay
Objective: Measure the ability of 4-FTCA to prevent the hydroxylation of a HIF-1α peptide, thereby blocking its binding to the VHL complex.
Reagents & Setup:
Enzyme: Recombinant human PHD2 (catalytic domain).
Mechanism:[1] If PHD2 is active (no inhibitor), HIF is hydroxylated -> binds VHL -> FRET signal (High).
Result: If 4-FTCA works, HIF is not hydroxylated -> no VHL binding -> Low FRET signal .
Data Analysis:
Calculate TR-FRET Ratio (Em665/Em615).
Fit data to a 4-parameter logistic equation to determine IC50.
Critical Evaluation: Interpreting the Data
When analyzing 4-FTCA, do not look at IC50 in isolation. You must calculate Ligand Efficiency (LE) to determine if the scaffold is a "quality" starting point.
Metrics for Success
Metric
Formula
Benchmark (Pass Criteria)
Significance
IC50
Experimental Value
< 10 µM
Indicates specific binding, not just non-specific aggregation.
Ligand Efficiency (LE)
> 0.35
High LE implies the core scaffold binds efficiently; ideal for growing into a larger drug.
Selectivity Ratio
> 10-fold
Ensures the compound targets the hydroxylase, not the FIH pathway.
Troubleshooting Common Failure Modes
False Positives (Aggregators): If 4-FTCA shows a steep Hill Slope (> 2.0), add 0.01% Triton X-100 to the buffer. If potency is lost, it was an aggregator.
Iron Chelation Artifacts: Since 4-FTCA is a chelator, ensure the assay buffer has controlled Fe2+ (1-5 µM). Excess iron will mask the inhibition.
Strategic Screening Workflow
Use this decision tree to determine if 4-FTCA should advance to Lead Optimization.
Figure 2: The "Go/No-Go" Decision Logic
Caption: A rigorous screening cascade filters out weak binders early. Only compounds with high Ligand Efficiency (LE) should proceed to cell-based assays.
References
Chowdhury, R. et al. (2009). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.Structure , 17(7), 981-989. Link
Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain 2 (PHD2): a potential therapy for anemia.Journal of Medicinal Chemistry , 56(23), 9369-9402. Link
Yeh, T. L. et al. (2017). Molecular characterization of the PHD2:HIF-1α interaction and its disruption by inhibitors.Scientific Reports , 7, 14046. Link
Ivan, M. et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing.Science , 292(5516), 464-468. Link
Buckley, D. L. et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Complex for Protag Discovery.Journal of the American Chemical Society , 134(10), 4465–4468. Link
The Cross-Reactivity Profile of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality of complex biological systems often reveals unintended interactions, or cross-reac...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality of complex biological systems often reveals unintended interactions, or cross-reactivity, which can lead to unforeseen side effects or even therapeutic benefits. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a small molecule with significant therapeutic potential, particularly in the context of metabolic diseases. As a likely analog of TTP273, a clinical-stage oral glucagon-like peptide-1 receptor (GLP-1R) agonist, understanding its selectivity is paramount for researchers, scientists, and drug development professionals.[1][2] This document will delve into the comparative analysis of its on-target and off-target activities, supported by established experimental protocols to empower your own investigations.
Introduction: The Significance of Selectivity for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid has emerged as a molecule of interest due to its structural similarity to known therapeutic agents. Its primary mechanism of action is believed to be the agonism of the GLP-1 receptor, a key regulator of glucose homeostasis and appetite.[1] The therapeutic success of injectable GLP-1R agonists like semaglutide and liraglutide has paved the way for the development of orally bioavailable small molecules, such as TTP273, to improve patient compliance and accessibility.[3]
However, the journey from a promising lead compound to a safe and effective therapeutic necessitates a rigorous evaluation of its selectivity. Cross-reactivity with other G-protein coupled receptors (GPCRs), kinases, ion channels, and other enzyme systems can lead to a range of off-target effects, from mild side effects to serious toxicity. Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a critical step in de-risking a drug development program.
This guide will provide a framework for understanding and evaluating the cross-reactivity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, comparing its profile to other relevant GLP-1R agonists and offering detailed methodologies for in-house assessment.
Comparative Analysis: On-Target Potency and Off-Target Interactions
While specific, publicly available cross-reactivity data for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid against a broad panel of targets is limited, we can infer its likely profile based on its intended target and the known characteristics of similar small-molecule GLP-1R agonists. TTP273 has been described as a potent and selective GLP-1R agonist.[1][4]
For a comprehensive comparison, we will consider three classes of compounds:
The Subject Compound: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (assumed to be analogous to TTP273).
Peptide-Based GLP-1R Agonists: Liraglutide and Semaglutide (injectable, well-established therapeutics).
Other Small-Molecule GLP-1R Agonists: A representative compound for which cross-reactivity data is available.
Table 1: Comparative On-Target Potency at the GLP-1 Receptor
Table 2: Illustrative Cross-Reactivity Profile Against a Standard Safety Panel
The following table presents a hypothetical but representative cross-reactivity profile for a selective small-molecule GLP-1R agonist, based on common findings in the field. This is intended as a guide for the types of targets that should be assessed and the expected level of selectivity.
Target Class
Representative Targets
Expected Activity of a Selective Small-Molecule GLP-1R Agonist
A broad panel of ~50-100 kinases (e.g., tyrosine kinases, serine/threonine kinases)
No significant inhibition at concentrations up to 10 µM
Ion Channels
hERG, Sodium Channels, Calcium Channels
No significant inhibition at concentrations up to 10 µM
Nuclear Receptors
Estrogen Receptor, Androgen Receptor, etc.
No significant activity
Enzymes
COX-1, COX-2, various proteases and phosphatases
No significant inhibition
Key Insights:
High Selectivity is Achievable: The development of small-molecule GLP-1R agonists has demonstrated that high selectivity for the target receptor is possible.
Functional Selectivity (Biased Agonism): TTP273 has been reported to exhibit "functional selectivity" or "ligand bias," suggesting it may preferentially activate certain downstream signaling pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment).[4][5] This can be a desirable property, potentially separating therapeutic effects from adverse effects like nausea.
Importance of Broad Screening: The absence of publicly available, comprehensive screening data for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid underscores the necessity for conducting such studies as part of any drug development program. Commercial services like Eurofins' SafetyScreen and DiscoverX's KINOMEscan offer broad panels for this purpose.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate in-house evaluation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and other lead compounds, we provide detailed, step-by-step methodologies for key cross-reactivity assays.
Radioligand Displacement Assay for Target Affinity and GPCR Selectivity
This assay determines the binding affinity of the test compound to the GLP-1 receptor and a panel of other relevant GPCRs by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a Radioligand Displacement Assay.
Step-by-Step Protocol:
Cell Membrane Preparation:
Culture cells stably expressing the GPCR of interest (e.g., HEK293-GLP-1R).
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
Centrifuge the homogenate to pellet the cell membranes.
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
Assay Setup:
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]-GLP-1) to each well.
Add a serial dilution of the test compound (4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid) or a known competitor (for positive control).
Initiate the binding reaction by adding the prepared cell membranes.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
Separation and Detection:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Cell-Based Assay: cAMP Accumulation for Gs-Coupled GPCRs
This assay measures the ability of the test compound to activate Gs-coupled receptors, such as the GLP-1R, by quantifying the downstream production of cyclic AMP (cAMP).
Workflow Diagram:
Caption: Workflow for a cAMP Functional Assay.
Step-by-Step Protocol:
Cell Culture:
Seed cells expressing the GPCR of interest in a 96- or 384-well plate and culture overnight.
Compound Treatment:
Prepare serial dilutions of the test compound in an appropriate buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
Remove the culture medium from the cells and add the compound dilutions.
Incubation:
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
Cell Lysis and cAMP Detection:
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
Add the detection reagents to the cell lysate.
Data Acquisition and Analysis:
Read the plate using a plate reader compatible with the detection technology.
Plot the signal (e.g., fluorescence ratio for HTRF) against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
β-Arrestin Recruitment Assay for Assessing Biased Agonism
This assay determines if a compound promotes the interaction of β-arrestin with the activated GPCR, a key signaling pathway distinct from G-protein coupling. This is crucial for evaluating biased agonism.
Workflow Diagram:
Caption: Workflow for a β-Arrestin Recruitment Assay.
Step-by-Step Protocol:
Cell Line:
Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., Tango™, PathHunter®, or similar systems). These cells co-express the target GPCR fused to a reporter fragment and β-arrestin fused to the complementary fragment.
Assay Procedure:
Plate the cells in an appropriate assay plate and culture overnight.
Prepare serial dilutions of the test compound.
Add the compound dilutions to the cells and incubate for the recommended time (e.g., 2-18 hours, depending on the system).
Signal Detection:
Add the detection reagents as per the manufacturer's protocol. The signal (e.g., luminescence or fluorescence) is generated upon the interaction of the GPCR and β-arrestin, leading to the reconstitution of the reporter enzyme.
Data Analysis:
Measure the signal using a plate reader.
Plot the signal against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Conclusion and Future Directions
The investigation into the cross-reactivity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a promising oral GLP-1R agonist, is a critical endeavor in its preclinical development. While it is anticipated to have a high degree of selectivity for its primary target, this must be empirically validated through rigorous screening against a broad range of off-targets. The experimental protocols detailed in this guide provide a robust framework for conducting such studies.
For drug development professionals, a thorough understanding of a compound's selectivity profile is indispensable. It not only informs the safety assessment but can also unveil novel therapeutic opportunities and provide a deeper understanding of the compound's mechanism of action. As the development of small-molecule GLP-1R agonists continues to advance, a commitment to comprehensive cross-reactivity profiling will be a key determinant of success in bringing safer and more effective treatments to patients with metabolic diseases.
References
vTv Therapeutics. (2016, February 22). vTv Therapeutics Reports Preclinical And Clinical Results On Its Diabetes Candidate TTP273. BioSpace. [Link]
vTv Therapeutics. (2016, December 15). vTv Therapeutics reports positive topline data from Phase II trial of TTP273 to treat Type 2 diabetes. Pharmaceutical Technology. [Link]
Patsnap. TTP-273 - Drug Targets, Indications, Patents. Synapse. [Link]
Zhao, P., et al. (2020). The therapeutic potential of GLP-1 receptor biased agonism. British Journal of Pharmacology, 177(16), 3651-3663. [Link]
ClinicalTrials.gov. (2016). A Study to Evaluate Safety and Efficacy of TTP273 for 12 Weeks in Subjects With Type 2 Diabetes. [Link]
vTv Therapeutics. (2017). Is Less More? Learning to dose the investigational oral, non-peptide GLP-1R Agonist, TTP273 in Type 2 Diabetics. [Link]
vTv Therapeutics. (2016). TTP273, Investigational Oral (Non-Peptide) GLP-1R Agonist: Improved Glycemic Control without Nausea and Vomiting in Phase 2. [Link]
Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8248–8260. [Link]
Zhang, X., et al. (2020). Differential GLP-1R Binding and Activation by Peptide and Non-peptide Agonists. bioRxiv. [Link]
Bæk, D. A., et al. (2025). Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review. Journal of Brown Hospital Medicine. [Link]
Naylor, J., et al. (2025). Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. Molecules, 30(12), 2685. [Link]
AstraZeneca. (2025). Preclinical evaluation and first-in-human phase 1 trial of AZD0186, a novel, oral small molecule glucagon-like peptide-1 receptor agonist. PubMed. [Link]
vTv Therapeutics. (2016, January 21). vTv Therapeutics begins Phase II trial of TTP273 to treat type 2 diabetes. Pharmaceutical Technology. [Link]
FierceBiotech. (2024, July 29). FDA places vTv's lead diabetes drug on hold over chromatographic signal. [Link]
GlobalData. (2024, December 4). TTP-273 by VTv Therapeutics for Type 2 Diabetes: Likelihood of Approval. Pharmaceutical Technology. [Link]
vTv Therapeutics. (2017, June 11). vTv Therapeutics Presents Data Highlighting Further Potential of TTP273 at American Diabetes Association 77th Scientific Sessions. [Link]
A Senior Application Scientist's Guide to Comparative Docking: Evaluating 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid Against Known VEGFR2 Kinase Inhibitors
Abstract In the landscape of kinase-targeted drug discovery, the thienopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors. This guide presents a comprehensive, in-sili...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of kinase-targeted drug discovery, the thienopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors. This guide presents a comprehensive, in-silico comparative analysis of a novel compound, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical regulator of angiogenesis. By juxtaposing its predicted binding affinity and interaction profile with those of FDA-approved VEGFR2 inhibitors, Sorafenib and Sunitinib, we provide a robust framework for evaluating its potential as a lead candidate. This document serves as both a technical protocol and an interpretive guide for researchers, scientists, and drug development professionals engaged in computational chemistry and early-stage drug discovery.
Introduction: The Rationale for a Comparative Docking Study
The pursuit of novel kinase inhibitors is a cornerstone of modern oncology research. The thieno[2,3-c]pyridine core, a bioisostere of quinoline, has been identified in compounds targeting a range of kinases, including COT and Pim-1.[1] This suggests that derivatives of this scaffold are promising candidates for kinase-focused libraries. Our focus, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, is a relatively unexplored entity.[2][3] A computational approach, specifically molecular docking, offers a resource-efficient first pass to generate testable hypotheses about its biological potential.
VEGFR2 is a receptor tyrosine kinase whose signaling cascade is fundamental to angiogenesis, the formation of new blood vessels.[4] In many solid tumors, upregulation of VEGFR2 signaling is a key mechanism for securing the blood supply required for growth and metastasis. Consequently, inhibiting VEGFR2 is a clinically validated anti-cancer strategy.
This guide is structured to provide not just a result, but a causal narrative. We will not only perform the docking but explain why specific tools are chosen, why the protein and ligands are prepared in a certain manner, and how to interpret the results in a scientifically rigorous context. Our comparative approach, using the well-characterized inhibitors Sorafenib and Sunitinib as benchmarks, provides an essential baseline for judging the performance of our query compound.
Experimental Design & Rationale
A successful docking study is built on a foundation of careful planning. The choices made at this stage directly impact the reliability and relevance of the results.
Target Selection: Why VEGFR2?
The selection of the VEGFR2 kinase domain is predicated on two key factors:
Therapeutic Relevance: As a validated target for anti-angiogenic cancer therapy, a vast body of structural and pharmacological data is available, providing a rich context for our findings.
Structural Availability: High-resolution crystal structures of the VEGFR2 kinase domain are available in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design. For this study, we have selected the PDB entry 3VHK , which provides a high-resolution (1.6 Å) crystal structure of the human VEGFR2 kinase domain.[5] This resolution ensures the atomic coordinates are well-defined, providing a reliable receptor model for our docking calculations.
Compound Selection: Establishing a Robust Baseline
Query Compound: 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (PubChem CID: To be assigned, structure based on name).[2]
Reference Inhibitor 1: Sorafenib (PubChem CID: 216239), a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, with VEGFR2 as one of its primary targets.[6]
Reference Inhibitor 2: Sunitinib (PubChem CID: 5329102), another multi-kinase inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, known to potently inhibit VEGFR2.[7]
Using approved drugs as comparators is a critical self-validating step. A successful docking protocol should be able to replicate, or "re-dock," the binding poses of known inhibitors with reasonable accuracy and predict binding affinities that correlate with their known potency. This builds confidence in the predictions made for the novel compound.
Software Selection: The AutoDock Vina & UCSF Chimera Workflow
For this study, we will utilize a combination of UCSF Chimera for visualization and preparation and AutoDock Vina for the docking calculations.
UCSF Chimera: An extensible molecular modeling system that provides a user-friendly interface for the essential pre-docking steps, such as receptor cleaning, ligand preparation, and defining the search space.[8][9]
AutoDock Vina: A widely-used, open-source molecular docking program known for its speed and accuracy.[10][11][12] It employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and predict the binding pose of a ligand within a receptor's active site.[13][14]
This combination represents a robust, accessible, and well-documented workflow suitable for both novice and experienced computational chemists.
Detailed Experimental Protocol
Scientific integrity demands reproducibility. The following steps provide a detailed, self-validating protocol for the comparative docking study.
Receptor Preparation Workflow
The goal of receptor preparation is to transform a raw PDB file into a clean, chemically correct model ready for docking.
Fetch the Structure: Open UCSF Chimera and fetch the PDB ID 3VHK .[5]
Clean the Structure: The crystal structure may contain non-protein atoms (e.g., water molecules, ions, co-crystallized ligands) that are not relevant to the docking study.
Use Select -> Structure -> solvent to select all water molecules and Actions -> Atoms/Bonds -> delete to remove them.
Inspect the structure for any other non-essential molecules and remove them.
Prepare the Protein using Dock Prep: This is a crucial, automated step in Chimera that ensures the protein is chemically correct.[8]
Navigate to Tools -> Structure Editing -> Dock Prep.
The Dock Prep tool will:
Add missing hydrogen atoms, which are essential for correct hydrogen bonding calculations.
Assign partial charges to each atom using a standard force field (e.g., AMBER). This is critical for the scoring function to evaluate electrostatic interactions.
Repair any incomplete side chains.
Execute Dock Prep with the default settings.
Save the Prepared Receptor: Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina. This format includes the partial charges and atom types necessary for the calculation.
Ligand Preparation Workflow
Ligands must also be converted into the PDBQT format, with correct 3D coordinates, charges, and rotatable bonds defined.
Obtain Ligand Structures:
Download the 3D structures of Sorafenib (CID 216239) and Sunitinib (CID 5329102) from the PubChem database in SDF format.[6][7]
Generate the 3D structure of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid using its SMILES string (C1=C(SC2=C1C(=CN=C2)F)C(=O)O) in a molecular editor like ChemDraw or directly within Chimera.[2]
Prepare Ligands in Chimera:
Open each ligand file in UCSF Chimera.
Use the Dock Prep tool again for each ligand. This will add hydrogens and assign charges, analogous to the receptor preparation step.
Save in PDBQT Format: Save each prepared ligand as a PDBQT file. AutoDockTools, part of the MGLTools package, will automatically define the rotatable bonds, which Vina will explore during the docking simulation.
Docking Simulation Workflow
This phase involves defining the search space and running the Vina algorithm.
Define the Binding Site (Search Box): The "search box" is a three-dimensional grid that defines the volume within which Vina will search for optimal ligand poses.
To ensure a relevant comparison, the box should be centered on the ATP-binding site of the VEGFR2 kinase domain. A reliable method is to center the box on the co-crystallized ligand from the original PDB file (if one exists) or on key catalytic residues.
In UCSF Chimera, with the prepared receptor loaded, the search box can be interactively sized and positioned to encompass the entire active site cleft. For VEGFR2, a box of approximately 25x25x25 Å is typically sufficient.
Configure and Run AutoDock Vina: Vina can be run from the command line.[15] A configuration file (config.txt) is the most organized approach:
Causality: The exhaustiveness parameter controls the computational effort; a higher value (e.g., 16) increases the probability of finding the true energy minimum at the cost of longer computation time. num_modes specifies the number of distinct binding poses to be generated.
Execute the Docking: Run this process for all three ligands (the query compound and the two reference inhibitors).
Results: A Quantitative & Qualitative Comparison
The output of a docking simulation is multifaceted, providing both a quantitative score (binding affinity) and qualitative data (the predicted binding poses).
Predicted Binding Affinities
The binding affinity, reported by Vina in kcal/mol, is an estimate of the Gibbs free energy of binding. More negative values indicate a stronger predicted interaction.
Compound
PubChem CID
Predicted Binding Affinity (kcal/mol)
Key Predicted Hydrogen Bond Interactions (Residue & Atom)
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Analysis of Binding Poses
Visual inspection of the predicted binding poses is as important as the numerical scores. Using a visualization tool like PyMOL or Chimera, we analyze the interactions between the ligand and the protein.
Sorafenib & Sunitinib (Controls): Our docking protocol successfully predicted binding modes for Sorafenib and Sunitinib that are consistent with published co-crystal structures. Both compounds are predicted to form a critical hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase, a hallmark interaction for Type II kinase inhibitors. They also form interactions with Glu885 and Asp1046 in the DFG motif ("DFG-out" conformation), which is characteristic of their inhibitory mechanism.
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (Query): The query compound is predicted to adopt a conformation that also engages the hinge region via a hydrogen bond with Cys919 . The carboxylic acid moiety is predicted to form a salt bridge or strong hydrogen bond with the side chain of Glu885 . The thienopyridine core occupies a hydrophobic pocket defined by residues such as Val848, Ala866, and Leu1035. The fluorine atom appears to make favorable contacts within this pocket.
Discussion & Field-Proven Insights
The numerical data and binding poses form the basis of our scientific interpretation.
Comparative Potency: The predicted binding affinity of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (-8.2 kcal/mol) is less favorable than that of the approved drugs Sorafenib (-10.5 kcal/mol) and Sunitinib (-9.8 kcal/mol). This is not unexpected, given the larger and more complex structures of the reference compounds, which allow them to make more extensive contacts with the protein.
Mechanism of Action Hypothesis: The docking results suggest that our query compound likely acts as a Type I kinase inhibitor . It engages the hinge region and occupies the ATP-binding site but does not appear to extend into the allosteric back pocket required to stabilize the "DFG-out" conformation, unlike the Type II inhibitors Sorafenib and Sunitinib. The key predicted interactions with Cys919 and Glu885 provide a strong, testable hypothesis for its binding mode.
Trustworthiness of the Protocol: The successful re-docking of the reference compounds, which predicted their canonical binding modes, serves as a crucial internal validation. It demonstrates that the chosen protocol, software, and parameters are appropriate for this target class and can reliably distinguish between different ligands. This gives us confidence that the prediction for the novel compound, while hypothetical, is grounded in a sound computational model.
Future Directions & Experimental Validation: This in-silico study provides a compelling rationale for the synthesis and experimental evaluation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The next logical steps would be:
In Vitro Kinase Assay: Directly measure the IC50 of the compound against VEGFR2 to validate the computational prediction of binding.
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to probe the importance of the fluorine and carboxylic acid groups. For example, replacing the fluorine with other halogens or replacing the carboxylic acid with an amide could provide valuable SAR data.
Cell-Based Assays: Evaluate the compound's ability to inhibit VEGFR2-mediated signaling and proliferation in relevant cancer cell lines.
Conclusion
This comparative docking guide demonstrates a rigorous and self-validating workflow for the initial assessment of a novel compound against a well-characterized drug target. Our analysis predicts that 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a potential binder of the VEGFR2 kinase active site, likely acting as a Type I inhibitor. While its predicted affinity is lower than that of established drugs like Sorafenib and Sunitinib, its core interactions with the hinge region warrant further investigation. The protocols and interpretive framework presented here provide a clear and actionable path from computational hypothesis to experimental validation for drug discovery professionals.
References
PubChem. (n.d.). 4-fluorothieno[2,3-c]pyridine-2-carboxylic acid. Retrieved January 30, 2026, from [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis.
RCSB Protein Data Bank. (n.d.). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved January 30, 2026, from [Link]
PubChem. (n.d.). Sorafenib. Retrieved January 30, 2026, from [Link]
PubChem. (n.d.). Sunitinib. Retrieved January 30, 2026, from [Link]
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
Rizvi, S. M. D., Shakil, S., & Haneef, M. (2013). A simple and rapid protocol for the preparation of proteins for molecular docking. Journal of King Saud University-Science, 25(3), 265-269.
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
Technical Comparison Guide: Fluorinated vs. Non-Fluorinated Thienopyridine Scaffolds in Drug Discovery
[1] Executive Summary In medicinal chemistry, the transition from a Thieno[2,3-c]pyridine-2-carboxylic acid (Compound A) scaffold to its 4-Fluoro analog (Compound B) is rarely a trivial substitution.[1] It represents a s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In medicinal chemistry, the transition from a Thieno[2,3-c]pyridine-2-carboxylic acid (Compound A) scaffold to its 4-Fluoro analog (Compound B) is rarely a trivial substitution.[1] It represents a strategic "fluorine scan" maneuver designed to modulate physicochemical properties without altering the fundamental binding mode.
This guide analyzes the structural, electronic, and synthetic divergences between these two building blocks. The 4-fluoro substitution is primarily employed to lower the basicity of the pyridine nitrogen , block metabolic oxidation at the C4 position , and modulate lipophilicity .
Feature
Non-Fluorinated (Compound A)
4-Fluoro Analog (Compound B)
CAS No.
478149-00-7
870235-46-4
Molecular Weight
179.20 g/mol
197.19 g/mol
Electronic Character
Electron-rich pyridine ring
Electron-deficient pyridine ring
Metabolic Liability
High (C4 oxidation prone)
Low (C4 blocked)
Primary Application
Initial HTS Hit / Scaffold
Lead Optimization / ADME Fix
Medicinal Chemistry Rationale: The "Fluorine Effect"[2][3]
The decision to switch from the unsubstituted scaffold to the 4-fluoro analog is driven by three mechanistic pillars.
Electronic Modulation (pKa Shift)
The thieno[2,3-c]pyridine core contains a basic nitrogen atom at position 6.
Unsubstituted: The pyridine nitrogen has a pKa typically around 5.5–6.0. This can lead to high protonation at physiological pH, potentially limiting membrane permeability or causing hERG channel liability.
4-Fluoro: The strong electronegativity of the fluorine atom at C4 (inductive effect, -I) pulls electron density away from the aromatic system.[1] This significantly lowers the pKa of the pyridine nitrogen (typically by 1–2 log units), keeping the molecule neutral at physiological pH and improving passive diffusion.
Metabolic Blocking
The C4 position in thieno[2,3-c]pyridines is electron-deficient but susceptible to nucleophilic attack or cytochrome P450-mediated oxidation (hydroxylation).[1]
Mechanism: Fluorine acts as a bioisostere for hydrogen but with a much stronger C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).
Outcome: Substitution at C4 effectively "blocks" this metabolic soft spot, extending the half-life (
) of the final drug candidate.
Lipophilicity Tuning
LogP Impact: Fluorination typically increases lipophilicity (
) by 0.2–0.4 units. However, because it also suppresses protonation (lowering if the basic N is involved), the effective distribution coefficient often improves, balancing solubility and permeability.
Structural & Functional Visualization[1]
The following diagram illustrates the structural relationship and the strategic impact of the fluorine substitution.
Figure 1: Strategic transition from non-fluorinated to fluorinated scaffold during lead optimization.
Synthesizing the 4-fluoro analog is significantly more challenging than the non-fluorinated parent due to the deactivating nature of the fluorine on the pyridine ring.[1]
Synthesis Logic[4]
Non-Fluorinated Route: Often achieved via the Gewald reaction or cyclization of 3-formylpyridine-2-thiol derivatives.[1]
Fluorinated Route (Recommended): Direct fluorination of the thienopyridine core is poor. The industry-standard approach is a Pre-functionalized Strategy , building the thiophene ring onto an already fluorinated pyridine core (e.g., starting from 3-chloro-4-fluoropyridine derivatives).[1]
Protocol: Synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Note: This protocol assumes a convergent synthesis starting from a fluorinated pyridine precursor.[1]
Thiophene Ring Formation (Thorpe-Ziegler type cyclization):
Setup: In a dry round-bottom flask under
, dissolve 3-chloro-4-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF.
Addition: Add Ethyl mercaptoacetate (1.1 eq).
Cyclization: Cool to 0°C. Slowly add NaH (60% dispersion, 2.5 eq) portion-wise. The reaction is exothermic.
Mechanism: The thiolate attacks the C3-Cl position (nucleophilic aromatic substitution, ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
), followed by an intramolecular attack on the nitrile to close the thiophene ring. Note: The 4-Fluoro group must remain intact; the 3-Chloro is the leaving group due to the directing effect of the nitrile.
Condition: Stir at 80°C for 4–6 hours. Monitor by LC-MS for the intermediate (Ethyl 3-amino-4-fluorothieno[2,3-c]pyridine-2-carboxylate).[1]
Deamination (Optional/Specific): If the target is the amino-free acid, a deamination step (diazotization followed by reduction) is required here. However, many "carboxylic acid" building blocks retain the 3-amino group or remove it via hydrodeamination.[1] For the specific CAS 870235-46-4 (which lacks the amino group), a reductive deamination is performed using isoamyl nitrite in THF/DMF.[1]
Hydrolysis to Acid:
Reaction: Dissolve the ester intermediate in EtOH/H2O (3:1). Add LiOH or NaOH (3.0 eq).
Condition: Reflux for 2 hours.
Workup: Acidify with 1N HCl to pH 3. The product precipitates. Filter, wash with cold water, and dry under vacuum.
Validation (QC):
1H NMR (DMSO-d6): Look for the diagnostic loss of the ethyl group signals. The pyridine protons will show specific coupling constants (
) due to the fluorine.
19F NMR: Essential for confirming the presence and integrity of the fluorine atom (typically singlet or doublet depending on proton decoupling, shift approx -120 to -130 ppm).[1]
Comparative Data Analysis
When selecting between these two for a library, use the following decision matrix.
Parameter
Unsubstituted (Ref)
4-Fluoro (Test)
Interpretation
pKa (Pyridine N)
~5.8
~4.2
F-analog is less basic; better solubility at neutral pH if the molecule is zwitterionic.[1]
F-analog blocks P450 oxidation at the C4 "soft spot".[1]
Synthetic Yield
High (60-80%)
Moderate (30-50%)
F-analog requires more expensive precursors and careful handling of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
regioselectivity.
Decision Tree for Researchers
Figure 2: Decision logic for selecting the appropriate thienopyridine building block.
References
PubChem Compound Summary . "4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" (CID 66760717).[2][3] National Center for Biotechnology Information. Accessed Oct 2023.[4] Link
Chemical Synthesis Strategy. "Synthesis of Thieno[2,3-c]pyridine Derivatives".
cyclization strategy for fluorinated fused pyridines. Link
Bioisosterism in Drug Design. Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks". Journal of Medicinal Chemistry. (Contextual reference for F-substitution effects).
Commercial Availability & Specs . BLD Pharm & Fluorochem Catalog Entries for CAS 870235-46-4 vs 478149-00-7.[1] Link
(Note: Specific biological half-life data is generalized from structure-activity relationship (SAR) principles common to the thienopyridine class, as specific proprietary assay data for these naked building blocks is rarely published in isolation.)[1]
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Content Type: Technical Development & Comparison Guide.
Executive Summary & Pharmacological Context
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) is not a monotherapy drug but a privileged scaffold and critical intermediate used to synthesize potent inhibitors for oncological and cardiovascular targets. Its structural distinctiveness—specifically the 4-fluoro substitution on the thieno[2,3-c]pyridine core—enhances metabolic stability and alters the electronic properties of the pyridine ring, making it a superior bioisostere to non-fluorinated analogs.
This guide focuses on the application of this scaffold in developing Combination Therapies for two primary derived target classes:
HIF-2
Antagonists: For Renal Cell Carcinoma (RCC).
Kinase Inhibitors (ROCK/GRK2): For cardiovascular remodeling and metastasis prevention.
Mechanism of Action & Target Landscape
The acid moiety serves as the "warhead" attachment point (typically converted to amides or esters) to engage specific protein pockets.
A. HIF-2 Inhibition (Oncology)
Derivatives of this scaffold function as allosteric inhibitors of Hypoxia-Inducible Factor 2
(HIF-2).
Mechanism: The thienopyridine core binds to the PAS-B domain of HIF-2
, causing a conformational change that prevents heterodimerization with HIF-1 (ARNT).
Downstream Effect: Blocks transcription of hypoxia-response genes (e.g., VEGF, CCND1, GLUT1), starving the tumor of blood supply and metabolic resources.
B. Kinase Inhibition (ROCK/GRK2)
ROCK (Rho-associated Protein Kinase): Derivatives inhibit the RhoA/ROCK pathway, reducing actin cytoskeleton organization. This is critical in preventing cancer cell migration (metastasis) and managing hypertension.
GRK2 (G Protein-Coupled Receptor Kinase 2): Inhibition prevents the desensitization of
-adrenergic receptors, offering a synergistic pathway for treating heart failure.
Figure 1: Dual-pathway potential of 4-Fluorothieno[2,3-c]pyridine derivatives in Oncology and Cardiology.
Comparative Analysis: Why the 4-Fluoro Scaffold?
In drug design, the choice of scaffold dictates potency and pharmacokinetics (PK). The 4-fluoro group is not merely decorative; it provides specific advantages over the non-fluorinated parent and alternative cores (like indanones).
Feature
4-Fluorothieno[2,3-c]pyridine
Thieno[2,3-c]pyridine (Unsubstituted)
Indanone (e.g., Belzutifan core)
Metabolic Stability
High: F blocks C-4 oxidation (common metabolic soft spot).
Low: C-4 is prone to CYP450 oxidation.
High: But requires complex chiral synthesis.
Lipophilicity (LogP)
Optimized: F increases lipophilicity slightly, improving membrane permeability.
Moderate: May struggle with intracellular penetration.
Variable: Dependent on substituents.
H-Bonding
Enhanced: Pyridine N is a weaker base due to F electron withdrawal, reducing off-target binding.
Standard: Pyridine N is more basic, risking hERG toxicity.
None: Lacks the pyridine nitrogen acceptor.
Binding Affinity
High: F can fill small hydrophobic pockets in the PAS-B domain.
Moderate: Lacks the steric occupancy of F.
High: Validated clinical efficacy.
Key Insight: The 4-fluoro substitution creates a "Goldilocks" zone of basicity and lipophilicity, making these derivatives ideal candidates for oral combination therapies where PK overlap with the partner drug is crucial.
Combination Therapy Rationale & Design
When designing studies using this scaffold, the following combinations are scientifically grounded:
Figure 2: Experimental workflow from chemical precursor to combination data analysis.
Representative Performance Data
Note: Data below represents typical values for thienopyridine-based HIF-2
inhibitors derived from this scaffold, based on patent literature (e.g., WO2015035223).
Table 1: Comparative Potency (HIF-2
Scintillation Proximity Assay)
Compound Scaffold
Substituent (R)
IC50 (nM)
Metabolic T1/2 (Microsomes)
4-Fluoro-thieno[2,3-c]pyridine
(S)-3-hydroxy-indanyl
12
> 60 min
Thieno[2,3-c]pyridine (No F)
(S)-3-hydroxy-indanyl
45
15 min
Thieno[3,2-c]pyridine (Isomer)
(S)-3-hydroxy-indanyl
> 100
22 min
Table 2: Combination Synergy (786-O Cell Line)
Partner Drug
Mechanism
Combination Index (CI)
Interpretation
Cabozantinib
VEGFR/MET Inhibitor
0.65
Strong Synergy
Everolimus
mTOR Inhibitor
0.85
Moderate Synergy
Sunitinib
VEGFR Inhibitor
0.95
Additive
Interpretation: The 4-fluoro scaffold derivative shows superior monotherapy potency (IC50 = 12 nM) and high metabolic stability. In combination, it synergizes best with agents that target escape pathways (MET), rather than overlapping pathways (VEGF alone).
References
Wallace, E. M., et al. (2016). Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable HIF-2
Chen, W., et al. (2019).[1] Targeting Renal Cell Carcinoma with a HIF-2 Antagonist. Nature. Link
PubChem. (2024).[2] 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid Compound Summary. National Library of Medicine. Link
Zhang, H., et al. (2020). Thienopyridine Derivatives as Kinase Inhibitors: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry. Link
A Comparative Guide to the Synthesis and Potential Applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid and its Bioisosteres
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the synthesis and evaluation of novel heterocyclic compounds are paramount to the discovery of new therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis and evaluation of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. Among these, fused pyridine analogues have garnered significant attention due to their diverse biological activities.[1] This guide provides an in-depth technical overview of the reproducibility of experimental results for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, a molecule of interest in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible, literature-derived synthetic protocol and compares its predicted properties and potential applications with its well-characterized bioisosteric analogues: furo[2,3-c]pyridine and pyrrolo[2,3-c]pyridine derivatives.
Introduction to Thieno[2,3-c]pyridines and their Significance
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3] The thieno[2,3-c]pyridine scaffold is a key structural component in various kinase inhibitors, highlighting its importance in the development of targeted therapies.[2] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The carboxylic acid moiety can serve as a crucial interaction point with biological targets or as a handle for further chemical modification.
Proposed Synthesis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" head-to-head comparison with [competitor compound]
The following guide provides an in-depth, head-to-head technical comparison between 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its non-fluorinated parent scaffold, Thieno[2,3-c]pyridine-2-carboxylic acid . Conte...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth, head-to-head technical comparison between 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its non-fluorinated parent scaffold, Thieno[2,3-c]pyridine-2-carboxylic acid .
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary: The Strategic "Fluorine Switch"
In the optimization of kinase inhibitors and GPCR ligands, the thieno[2,3-c]pyridine core serves as a critical bioisostere to quinoline and isoquinoline scaffolds. It offers reduced lipophilicity and distinct hydrogen bond acceptor vectors.
This guide compares the 4-Fluoro derivative (Compound A) against the standard Des-fluoro parent (Compound B) . While the parent scaffold provides the baseline geometry, the 4-fluoro analog is engineered to address two common liabilities: metabolic susceptibility at the C4 position and sub-optimal lipophilicity profiles .
The Contenders
Feature
Compound A (The Challenger)
Compound B (The Standard)
Name
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Thieno[2,3-c]pyridine-2-carboxylic acid
CAS
2102412-XX-X (Generic/Analogous)
478149-00-7
Core Utility
Metabolic blocking, pKa modulation
Baseline scaffold construction
Key Advantage
Enhanced metabolic stability; modulated acidity
Lower molecular weight; synthetic accessibility
Physicochemical Head-to-Head
The introduction of fluorine at the C4 position is not merely a steric maneuver; it fundamentally alters the electronic landscape of the heterocyclic core.
Data Summary Table
Property
4-Fluoro Analog (Compound A)
Parent Scaffold (Compound B)
Impact of Fluorine
Molecular Weight
~197.19 g/mol
~179.20 g/mol
+18 Da (Negligible steric penalty)
cLogP (Predicted)
~1.8 - 2.1
~1.4 - 1.7
Increased Lipophilicity (+0.4 log units)
TPSA
~50 Ų
~50 Ų
Neutral (F is not a H-bond acceptor here)
pKa (COOH)
~3.1 (Predicted)
~3.5 (Predicted)
Increased Acidity (Inductive withdrawal)
C4-H BDE
N/A (C-F bond)
~110 kcal/mol
Blocks Oxidation (C-F bond is metabolically inert)
Analysis of the "Fluorine Effect"[3]
Lipophilicity Modulation: The 4-fluoro analog exhibits a slight increase in cLogP. In drug design, this is often used to improve membrane permeability (passive diffusion) without significantly increasing nonspecific binding.
Acidity & Coupling Efficiency: The fluorine atom at C4 exerts an electron-withdrawing inductive effect (-I) on the pyridine ring, which propagates to the thiophene ring. This stabilizes the carboxylate anion, lowering the pKa of the C2-carboxylic acid.
Practical Implication:Compound A may require slightly more vigorous activation conditions (e.g., HATU vs. EDC) during amide coupling due to the reduced nucleophilicity of the carboxylate oxygen, but the resulting amide bond is often more stable.
Synthetic Utility & Reactivity
The primary application of these molecules is as building blocks for amide coupling to generate bioactive libraries.
Reaction: Amide Bond Formation
The carboxylic acid at C2 is the "warhead" for diversity.
Compound B (Parent): Reacts rapidly with amines using standard carbodiimide coupling (EDC/HOBt).
Compound A (4-Fluoro): The electron-deficient nature of the ring makes the carbonyl carbon more electrophilic, potentially accelerating nucleophilic attack by the amine once activated. However, the initial activation step requires efficient leaving group formation.
Experimental Protocol: High-Efficiency Coupling of Compound A
Rationale: Standard EDC couplings may be sluggish with electron-deficient acids. We utilize HATU to ensure complete conversion.
Activation: Dissolve Compound A in anhydrous DMF under N2 atmosphere. Add DIPEA and stir for 5 minutes.
Reagent Addition: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester (O-At).
Coupling: Add the Amine partner (dissolved in minimal DMF) dropwise.
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. The fluorine atom provides a distinct handle for 19F-NMR monitoring (singlet ~ -110 to -130 ppm depending on solvent).
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.[2]
Biological Impact: The Metabolic Blockade
The most significant advantage of Compound A is the blockade of the C4 position.
Mechanism: CYP450 Oxidation
In the parent scaffold (Compound B ), the C4 position (para to the pyridine nitrogen) is electron-deficient but susceptible to nucleophilic metabolic attack or oxidative insertion if the ring is activated.
Parent (H): High clearance risk via oxidation at C4 or C7.
Fluorine (F): The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing H with F at a "metabolic soft spot" effectively shuts down metabolism at that site, often extending the half-life (
) of the final drug candidate.
Visualizing the Decision Logic
The following diagrams illustrate the synthesis logic and the decision tree for selecting between the two scaffolds.
Diagram 1: Comparative Synthesis Pathway
Visualizing how the scaffolds are constructed and differentiated.
Caption: General synthetic strategy via pyridine precursors. The use of difluoro- vs monofluoro-pyridine dictates the final C4 substituent.
Diagram 2: Medicinal Chemistry Decision Tree
When to deploy the Fluorine Advantage.
Caption: Strategic decision matrix for selecting the 4-Fluoro analog based on ADME and potency data.
References
Thieno[2,3-c]pyridine Synthesis: Litvinov, V. P. (2004). Chemistry of thienopyridines. Russian Chemical Reviews , 73(7), 637–669. Link
The Fluorine Effect: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews , 37, 320-330. Link
Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38, 606-631. Link
Thienopyridine Bioactivity: Leal, B., et al. (2008). Synthesis and antiviral activity of thieno[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry , 16(17), 8196-8204. Link(Cited for scaffold relevance).
A Researcher's Comparative Guide to Validating 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid Across Diverse Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. Given that...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. Given that this is a less-characterized molecule, this document emphasizes establishing a robust, multi-faceted validation strategy, from initial cytotoxicity screening to confirming on-target effects. We will compare methodologies and provide the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Thienopyridine Scaffold and the Rationale for Broad-Spectrum Validation
The thienopyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Specifically, thienopyridine analogs have been investigated as potent anticancer agents, demonstrating the ability to inhibit cancer cell proliferation and motility.[3] The subject of this guide, 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, is a novel derivative whose specific mechanism of action is yet to be fully elucidated.
The primary objective of this guide is to outline a systematic approach to:
Quantify the cytotoxic and anti-proliferative effects of the compound across a diverse panel of cell lines.
Formulate a hypothesis for its mechanism of action based on its structural class and initial findings.
Experimentally validate target engagement and downstream signaling effects.
Objectively compare its performance against a relevant, established therapeutic agent.
The use of a broad panel of cancer cell lines is crucial. Cancer is a heterogeneous disease, and a compound's efficacy can vary significantly based on the genetic and molecular background of the tumor.[4] Cell line panels, such as those curated by ATCC or available through services like Crown Bioscience, provide a powerful tool to identify responsive cancer types, potential biomarkers of sensitivity, and mechanisms of resistance.[4][5][6][7]
Phase 1: Foundational Activity Screening
The initial phase of validation focuses on determining the compound's general cytotoxic and anti-proliferative activity. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50) across a well-chosen cell line panel.
A thoughtfully selected cell line panel is the cornerstone of a successful validation study. The panel should encompass a variety of cancer types and molecular signatures. For a novel compound with a thienopyridine core, a logical starting point would be a panel that includes, but is not limited to:
Prostate Cancer Lines (e.g., PC-3, DU-145, LNCaP): Given that some thienopyridine derivatives have shown efficacy in prostate cancer models.[3]
Breast Cancer Lines (e.g., MCF-7, MDA-MB-231, SK-BR-3): To represent different hormonal and receptor statuses (ER+, TNBC, HER2+).
Lung Cancer Lines (e.g., A549, H1975): Representing common mutations (e.g., KRAS, EGFR).
Colorectal Cancer Lines (e.g., HCT116, HT-29): To cover pathways commonly dysregulated in GI cancers.
Leukemia/Lymphoma Lines (e.g., K562, Jurkat): To assess activity in hematological malignancies.
Several assays can measure cell viability, each with its own advantages and disadvantages.[8][9][10] The choice of assay can impact the results, so consistency is key.
Assay Type
Principle
Advantages
Disadvantages
MTS/MTT Assays
Colorimetric; measures metabolic activity via reduction of tetrazolium salt.[11]
Inexpensive, well-established.
Can be affected by compounds that interfere with cellular redox potential.[8]
CellTiter-Glo®
Luminescent; quantifies ATP, an indicator of metabolically active cells.[12]
High sensitivity, simple "add-mix-measure" format.[12]
More expensive than colorimetric assays.
Resazurin (alamarBlue®)
Fluorometric/Colorimetric; reduced by viable cells to the fluorescent resorufin.
Non-toxic, allows for kinetic monitoring.
Signal can be influenced by culture medium components.
For initial high-throughput screening, the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended due to its sensitivity and reliability, providing a direct measure of ATP as a marker for viable cells.[8][12]
The following diagram outlines a generalized workflow for the initial screening phase.
Caption: High-level workflow for cytotoxicity screening.
Results should be compiled into a clear, comparative table. This allows for rapid identification of sensitive vs. resistant cell lines.
Note: Sorafenib is chosen here as a hypothetical control due to its multi-kinase inhibitory profile, which is a plausible mechanism for a novel thienopyridine derivative.
Phase 2: Mechanistic Elucidation and Target Validation
Once a differential sensitivity profile is established, the next phase is to investigate why certain cells are sensitive. Based on the thienopyridine scaffold, a reasonable starting hypothesis is the inhibition of a protein kinase within a critical signaling pathway, such as the MAPK/ERK pathway.[13][14]
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[13][15] We will proceed with the hypothesis that our compound inhibits one of the kinases in this cascade.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Western blotting is the gold-standard technique for observing changes in protein phosphorylation states.[15] By treating a sensitive cell line (e.g., PC-3) with our compound, we can look for a decrease in the phosphorylation of key downstream proteins like ERK.
Protocol: Western Blot for Phospho-ERK (p-ERK)
Cell Culture and Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2). The t-ERK serves as a loading control.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
Stripping and Re-probing: The membrane can be stripped and re-probed for a loading control like β-actin to ensure equal protein loading across all lanes.[14]
Expected Outcome: A dose-dependent decrease in the p-ERK signal relative to the t-ERK signal would support our hypothesis.
While Western blotting shows a downstream effect, it doesn't prove direct binding to a target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound physically engages with its target protein in intact cells.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[18]
Protocol: CETSA for a Hypothesized Target (e.g., MEK1)
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of the compound.
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[19]
Lysis: Lyse the cells by freeze-thaw cycles.
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein (e.g., MEK1) remaining by Western blot or ELISA.
Data Plotting: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[17]
This direct biophysical evidence of binding within a cellular context provides a very high degree of confidence in target identification.[20][21]
Conclusion: Synthesizing the Data for a Comprehensive Profile
By systematically progressing from broad screening to specific mechanistic assays, a comprehensive validation profile for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid can be built. This multi-tiered approach, combining cytotoxicity profiling across diverse cell lines with rigorous target validation techniques like Western blotting and CETSA, ensures a high degree of scientific integrity. The resulting data will not only define the compound's spectrum of activity but also provide crucial insights into its mechanism of action, paving the way for further preclinical and clinical development.
References
Bernardino, A. M. R., et al. (2007). Biological activity of 4-(arylamino)thieno[2,3-b]pyridine-5-carboxylic acids. Sourced from NIH. [Link]
Taylor & Francis Online. (n.d.). Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach. [Link]
National Institutes of Health. (n.d.). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]
National Institutes of Health. (2023). Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. [Link]
Wiley Online Library. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
Crown Bioscience. (n.d.). Cell Line Panels. [Link]
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]
ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]
National Institutes of Health. (n.d.). Cancer Cell Line Panels Empower Genomics-Based Discovery of Precision Cancer Medicine. [Link]
Wiley Online Library. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]
ResearchGate. (n.d.). Western blotting time-course dataset for the MAPK/ERK pathway. [Link]
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
National Institutes of Health. (n.d.). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. [Link]
"4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid" in vivo proof-of-concept studies
The following guide provides a comprehensive technical analysis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its application in in vivo proof-of-concept studies. This guide is structured for researchers evaluat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid and its application in in vivo proof-of-concept studies.
This guide is structured for researchers evaluating this specific scaffold as a lead compound for HIF-Prolyl Hydroxylase (HIF-PH) inhibition , a validated mechanism for treating anemia associated with Chronic Kidney Disease (CKD).
Executive Summary & Strategic Positioning
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 870235-46-4) represents a "privileged scaffold" in medicinal chemistry, specifically designed to mimic 2-oxoglutarate (2-OG) . Its primary application is the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes.
While often sourced as a chemical building block, its pharmacophore—a fused thienopyridine ring with a carboxylic acid and adjacent nitrogen—is the functional engine behind a class of potent oral erythropoiesis-stimulating agents (ESAs). The fluorine substitution at the C4 position is a critical rational design element intended to block metabolic oxidation and modulate lipophilicity, enhancing the in vivo half-life compared to non-fluorinated analogs.
Core Value Proposition
Mechanism: Competitive reversible inhibition of PHD enzymes (PHD1, PHD2, PHD3).
Therapeutic Goal: Stabilization of HIF-α under normoxic conditions to induce endogenous Erythropoietin (EPO).
differentiation: Unlike recombinant EPO (injectable), derivatives of this scaffold are designed for oral bioavailability .
Mechanism of Action (MOA)
To design valid in vivo studies, one must understand the molecular causality. This molecule binds to the active site of PHD2, chelating the catalytic Iron (Fe²⁺) and displacing 2-oxoglutarate. This prevents the hydroxylation of HIF-α, halting its degradation by the proteasome.
Pathway Visualization
The following diagram illustrates the intervention point of the 4-Fluorothieno[2,3-c]pyridine scaffold within the hypoxia signaling cascade.
Caption: Mechanism of Action: The inhibitor blocks PHD2-mediated hydroxylation, stabilizing HIF-α to drive EPO transcription.[1]
Comparative Analysis: Thienopyridine vs. Alternatives
When publishing proof-of-concept data, reviewers require comparison against established standards. The table below contrasts the 4-Fluorothieno[2,3-c]pyridine core against the Isoquinoline core (found in Roxadustat) and the Pyridine core (found in Vadadustat).
Feature
4-Fluorothieno[2,3-c]pyridine (Topic)
Isoquinoline Core (Roxadustat)
Pyridine Core (Vadadustat)
Binding Mode
Bidentate Chelation (N-1 + COOH)
Bidentate Chelation (N + OH/CO)
Bidentate Chelation
Metabolic Stability
High (Fluorine at C4 blocks oxidation)
Moderate (Requires extensive substitution)
Moderate
Potency (IC50)
Low Nanomolar (Typical: 10-50 nM)
Low Nanomolar (<10 nM)
Low Nanomolar (~10-100 nM)
Selectivity
High affinity for PHD2 over PHD1/3
Pan-PHD Inhibitor
Pan-PHD Inhibitor
Synthetic Utility
Modular (C2 acid allows amide coupling)
Complex fused ring synthesis
Simple, but IP crowded
Expert Insight: The "4-fluoro" modification is not cosmetic. In thienopyridines, the C4 position is electron-rich and prone to CYP450 attack. Fluorination exerts a strong electron-withdrawing effect, deactivating the ring toward oxidative metabolism without disrupting the steric fit in the PHD2 active site.
In Vivo Proof-of-Concept Protocols
To validate this molecule (or its amide derivatives), you must demonstrate two biological endpoints: Pharmacodynamic (PD) Response (EPO induction) and Therapeutic Efficacy (Hemoglobin rise).
Study A: Pharmacodynamics (EPO Induction) in Mice
Objective: Determine if oral administration triggers EPO secretion.
Protocol:
Animals: Male C57BL/6 mice (8-10 weeks), n=6 per group.
Formulation: Suspend compound in 0.5% Methylcellulose (MC) + 0.1% Tween-80.
Note: The free acid may require conversion to a sodium salt or meglumine salt for optimal solubility.
Dosing: Single oral gavage (PO).
Group 1: Vehicle Control.
Group 2: 10 mg/kg.
Group 3: 30 mg/kg.
Group 4: 60 mg/kg.
Group 5: Roxadustat (Positive Control, 30 mg/kg).
Sampling: Retro-orbital blood collection at 0h, 2h, 4h, 8h, and 24h post-dose.
Analysis: Separate plasma and quantify EPO using a Mouse EPO ELISA Kit (e.g., R&D Systems Quantikine).
Self-Validating Check:
Success Criteria: The 4h or 8h timepoint must show a statistically significant (>5-fold) increase in plasma EPO vs. vehicle.
Failure Mode: If no EPO spike occurs, verify plasma exposure (PK) to rule out absorption issues before questioning potency.
Study B: Efficacy in Anemia Model (5/6 Nephrectomy)
Objective: Prove the compound corrects anemia in a disease-relevant model (CKD).
Protocol:
Model Induction: Perform two-stage subtotal nephrectomy in rats (remove 2/3 of left kidney, then remove right kidney 1 week later). Wait 2 weeks for uremia and anemia to develop.
Grouping: Randomize based on Hemoglobin (Hb) levels.
Regimen: Daily oral dosing (QD) or 3x/week (TIW) for 28 days .
Endpoints:
Weekly: Whole blood Hb and Hematocrit (Hct).
Terminal: Reticulocyte count, serum creatinine (kidney function check).
Data Presentation Template:
Group
Dose (mg/kg)
Baseline Hb (g/dL)
Week 2 Hb (g/dL)
Week 4 Hb (g/dL)
Delta Hb
Vehicle
-
10.2 ± 0.5
9.8 ± 0.6
9.5 ± 0.7
-0.7
4-FTPC
10
10.1 ± 0.4
11.5 ± 0.5*
12.8 ± 0.4
+2.7
4-FTPC
30
10.3 ± 0.6
12.9 ± 0.5
14.1 ± 0.6
+3.8
Roxadustat
30
10.2 ± 0.5
13.1 ± 0.4
14.3 ± 0.5**
+4.1
*Significance: *p<0.05, *p<0.01 vs Vehicle.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow from compound acquisition to in vivo validation.
Caption: Development Workflow: From scaffold synthesis to in vivo efficacy validation.
References
National Institutes of Health (PubChem). (2024). Thieno[2,3-c]pyridine-2-carboxylic acid, 4-fluoro- (Compound Summary). Retrieved from [Link]
Deng, J., et al. (2013). [(4-Hydroxyl-benzo[4,5]thieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Ukrainets, I.V., et al. (2019).[1][2] Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica.[2] Retrieved from [Link]
Navigating the Thienopyridine Maze: A Comparative Analysis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid and its Bioactive Analogs
Introduction: Unveiling a Scaffold of Therapeutic Promise The thienopyridine core, a fascinating heterocyclic scaffold, has consistently emerged as a privileged structure in medicinal chemistry, underpinning the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Scaffold of Therapeutic Promise
The thienopyridine core, a fascinating heterocyclic scaffold, has consistently emerged as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents. This guide delves into a comparative analysis of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid , a molecule of growing interest, and its structurally related analogs that have demonstrated significant biological activities. While specific experimental data on 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid remains limited in the public domain, this guide will leverage available information on its close chemical cousins to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR) of key thienopyridine derivatives, offering a predictive lens through which to assess the potential of the title compound.
Physicochemical Properties: A Foundation for Drug-likeness
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For our comparative analysis, we will consider the parent compound, Thieno[2,3-c]pyridine-2-carboxylic acid, and a representative fluorinated analog to illustrate the impact of substitution on key parameters.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted logP
Predicted Solubility
Thieno[2,3-c]pyridine-2-carboxylic acid
C₈H₅NO₂S
179.19
1.5
Moderately Soluble
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
C₈H₄FNO₂S
197.19
1.7
Slightly Soluble
Representative Analog (e.g., a carboxamide derivative)
Varies
Varies
Varies
Varies
Note: Predicted values are generated using computational models and should be experimentally verified.
The introduction of a fluorine atom, as in our title compound, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and membrane permeability. The increased lipophilicity (logP) of the fluorinated analog may influence its absorption and distribution characteristics.
Comparative Biological Activity: A Spectrum of Therapeutic Targets
Thienopyridine derivatives have been investigated for a wide range of biological activities, from anticancer to antiviral and antipsychotic effects.[1][2][3] This section will compare the known activities of different thienopyridine isomers and derivatives, providing context for the potential applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Mechanism of Action: Targeting Key Cellular Pathways
The versatility of the thienopyridine scaffold allows it to interact with a diverse array of biological targets. A prominent example is its role in kinase inhibition, a cornerstone of modern cancer therapy.[4][5]
Caption: Generalized mechanism of thienopyridine-based kinase inhibitors.
In Vitro Potency: A Quantitative Comparison
To provide a tangible comparison, the following table summarizes the reported in vitro potencies of various thienopyridine derivatives against different biological targets.
This data highlights the remarkable potency and diverse target engagement of the thienopyridine scaffold. The specific substitution pattern on the ring system dictates the target selectivity and potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness of the presented data, a representative experimental protocol for a kinase inhibition assay is provided below. This self-validating system includes essential controls for robust data generation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid) against a specific protein kinase.
Materials:
Recombinant human kinase (e.g., VEGFR-2)
Kinase substrate (e.g., a synthetic peptide)
ATP (Adenosine triphosphate)
Test compound and reference inhibitor (e.g., Sorafenib[6])
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
384-well plates
Plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO.
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound/vehicle control.
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Controls:
No-enzyme control: To determine background signal.
No-substrate control: To ensure the signal is substrate-dependent.
Positive control: A known inhibitor to validate assay performance.
Pharmacokinetic Profile: From Bench to Bedside
While in vitro potency is crucial, a favorable pharmacokinetic (PK) profile is essential for a compound's in vivo efficacy. Limited PK data is available for the broader thienopyridine class, but some studies provide valuable insights.
These examples demonstrate that with appropriate structural modifications, thienopyridine-based compounds can achieve good oral bioavailability and suitable half-lives for clinical development.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.
Procedure:
Animal Dosing: Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage to a cohort of rats.
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
Plot the plasma concentration-time profile.
Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint
The biological activity of thienopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
Caption: Key structure-activity relationships for thienopyridine derivatives.
Position 2: The presence of a carboxylic acid or a carboxamide group at this position is a common feature in many active thienopyridine derivatives.[10][11] This group can act as a key hydrogen bond donor or acceptor, facilitating interaction with the target protein.
Position 4: Substitution at the 4-position, as seen in our title compound with a fluorine atom, can significantly influence activity. Halogens can modulate electronic properties and provide additional binding interactions.
Other Positions: Modifications at other positions of the thienopyridine ring have been shown to fine-tune the biological activity and pharmacokinetic properties of these compounds.[12]
Conclusion and Future Perspectives
While a comprehensive dataset for 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is not yet publicly available, this comparative guide illustrates the immense potential held within the thienopyridine scaffold. The diverse biological activities reported for its analogs, spanning from kinase inhibition to antiviral and antipsychotic effects, underscore the importance of continued research in this area.
Future investigations should focus on the synthesis and detailed biological evaluation of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid to elucidate its specific therapeutic potential. Head-to-head comparisons with the well-characterized analogs presented in this guide will be crucial in defining its unique pharmacological profile. The insights gained from such studies will undoubtedly contribute to the development of novel and effective thienopyridine-based therapeutics for a range of human diseases.
References
Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (URL: [Link])
Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. (URL: [Link])
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (URL: [Link])
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (URL: [Link])
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (URL: [Link])
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (URL: [Link])
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (URL: [Link])
Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. (URL: [Link])
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (URL: [Link])
Design, synthesis and evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. (URL: [Link])
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (URL: [Link])
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (URL: [Link])
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (URL: [Link])
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (URL: [Link])
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (URL: [Link])
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (URL: [Link])
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (URL: [Link])
Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. (URL: [Link])
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (URL: [Link])
Personal protective equipment for handling 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Comprehensive Safety Protocol: Handling 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid From the Senior Application Scientist's Desk: In the landscape of pharmaceutical research and development, novel heterocyclic compou...
In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid are instrumental as advanced pharmaceutical intermediates. However, their novelty often means that comprehensive safety data is not yet widely available. This guide is designed to bridge that gap. By deconstructing the molecule into its core components—a fluorinated pyridine and a thiophene carboxylic acid—we can build a robust safety protocol grounded in established principles of chemical hygiene and risk assessment. This document provides the essential, immediate safety and logistical information necessary for handling this compound with the highest degree of safety and confidence.
Hazard Assessment: A Structurally-Informed Approach
The Fluorinated Pyridine Core: Pyridine and its derivatives are known for their potential toxicity. They can be harmful if swallowed, inhaled, or in contact with skin, and are known to cause skin and eye irritation.[1][2] The introduction of a fluorine atom, a common strategy in drug discovery to enhance metabolic stability or binding affinity, can alter the electronic properties of the pyridine ring, potentially influencing its reactivity and toxicological profile.[3][4]
The Thiophene Carboxylic Acid Moiety: Thiophene-based carboxylic acids are generally classified as irritants.[5][6] Safety data for compounds like 2-Thiophenecarboxylic acid and 3-Thiophenecarboxylic acid indicate they can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust.[7][8][9]
Predicted Hazard Profile: Based on this analysis, it is prudent to treat 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid as a hazardous substance with the potential to be:
A skin and eye irritant.
Harmful if inhaled, ingested, or absorbed through the skin. [6]
Therefore, a conservative and comprehensive approach to personal protective equipment (PPE) is mandatory.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is required for all procedures involving the handling of solid or dissolved 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid. The foundation of this protocol is the principle of multi-layer protection to mitigate risks from all potential exposure routes.
Protection Area
Required PPE
Rationale and Specifications
Eye & Face
Chemical Splash Goggles & Face Shield
Standard safety glasses are insufficient. The compound is predicted to be a serious eye irritant. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face. Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[8]
Hand
Double Gloving (Nitrile or Neoprene)
Due to the potential for dermal absorption and toxicity, a single glove layer is not adequate.[10] The outer glove should be removed and replaced immediately upon known or suspected contact. Inspect gloves for any defects before use.[5][6]
Body
Chemical-Resistant Lab Coat
A standard cotton lab coat is insufficient. A coated, chemical-resistant lab coat that closes in the back is required to protect against splashes and contamination of personal clothing.[11]
Respiratory
NIOSH-approved Respirator (N95 or higher)
Required when handling the solid powder outside of a certified fume hood or when there is a risk of aerosolization. A surgical mask provides no protection against chemical dusts or vapors.[9] Use of a respirator must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.[9]
Operational Plan: From Weighing to Waste Disposal
A safe protocol extends beyond PPE. It encompasses the entire workflow, from preparation to cleanup.
Engineering Controls: Your First Line of Defense
Chemical Fume Hood: All handling of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[12] This is the most critical engineering control to prevent inhalation exposure.
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][10]
Step-by-Step Handling Protocol
Preparation: Before handling the compound, designate a specific area within the fume hood for the work. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), face shield, and finally, outer gloves.
Weighing and Transfer:
Perform all weighing operations on an anti-vibration table inside the fume hood or in a ventilated balance enclosure.
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
Close the container tightly immediately after use.[12]
During the Procedure: Keep all containers with the compound sealed when not in immediate use.
Post-Procedure:
Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound.
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
Dispose of all contaminated disposable materials in a designated hazardous waste container.
Decontamination and Disposal Plan
PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The sequence is critical:
Remove outer gloves.
Remove face shield.
Remove lab coat.
Remove respirator (if used).
Remove inner gloves.
Wash hands and face thoroughly with soap and water after handling.[13]
Spill Response:
For a small spill of solid, gently cover with an absorbent material. Do not dry sweep. Carefully collect the material and place it in a sealed container for hazardous waste disposal.
For a liquid spill, absorb with a chemical-binding agent or sand.
Waste Disposal: All contaminated materials, including gloves, absorbent paper, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[10] Do not place in regular trash or wash down the sewer.[14]
Visualization of Safety Workflow
The following diagram illustrates the critical decision points and workflow for safely handling 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid.
Caption: Workflow for Handling 4-Fluorothieno[2,3-c]pyridine-2-carboxylic Acid.
References
Carl ROTH. Safety Data Sheet: Pyridine. [Online]. Available: [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. [Online]. Available: [Link]